molecular formula C4H9NO2S B1294737 Mecysteine CAS No. 2485-62-3

Mecysteine

Cat. No.: B1294737
CAS No.: 2485-62-3
M. Wt: 135.19 g/mol
InChI Key: MCYHPZGUONZRGO-VKHMYHEASA-N
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Description

Mecysteine, also known as L-Cysteine methyl ester or Methyl L-cysteinate, is a biochemical research compound with the molecular formula C4H9NO2S and a molecular weight of 135.18 g·mol⁻¹ . Its hydrochloride salt form (CAS 18598-63-5) is a white, crystalline powder that is soluble in water . As a research reagent, this compound is primarily investigated for its mucolytic properties, which involve the cleavage of disulfide bonds within mucin glycoproteins . This thiol-dependent mechanism disrupts the cross-linked structure of mucus, reducing its viscosity and elasticity . This makes it a valuable tool for in vitro studies modeling respiratory conditions characterized by excessive or thick mucus, such as chronic obstructive pulmonary disease (COPD) and bronchitis . Beyond mucolysis, this compound hydrochloride is used in biochemical synthesis as a building block for peptides and N,S-heterocycles . It has also been shown in research settings to inhibit the binding of ethynylestradiol metabolites to proteins and nucleic acids and is used in the preparation of thiazolidine-4-carboxylates with carbonyl compounds . Researchers value this compound for its role in exploring biochemical pathways related to cysteine and its derivatives. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2R)-2-amino-3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYHPZGUONZRGO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048365
Record name Methyl L-cysteinate
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Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; Sulfur-like odour
Record name L-Cysteine methyl ester hydrochloride
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble, Soluble (in ethanol)
Record name L-Cysteine methyl ester hydrochloride
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

2485-62-3, 18598-63-5
Record name L-Cysteine, methyl ester
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Record name Mecysteine [INN:BAN]
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Record name Methyl L-cysteinate
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Record name Mecysteine
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Record name Mecysteine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECYSTEINE
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Foundational & Exploratory

Mecysteine Hydrochloride: A Multifaceted Approach to Respiratory Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecysteine hydrochloride is a mucolytic agent that plays a crucial role in the management of respiratory conditions characterized by the overproduction of thick, viscous mucus.[1] Its therapeutic efficacy stems from a multi-pronged mechanism of action that extends beyond simple mucolysis to include significant antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanisms of this compound hydrochloride, detailing its molecular interactions, cellular effects, and the signaling pathways it modulates. By presenting quantitative data from relevant studies, outlining detailed experimental protocols, and visualizing complex biological processes, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in the development of respiratory therapeutics.

Core Mechanisms of Action

This compound hydrochloride's therapeutic effects in respiratory therapy are primarily attributed to three interconnected mechanisms:

  • Mucolytic Action: The principal mechanism involves the direct breakdown of the complex structure of mucus, leading to a reduction in its viscosity and elasticity.[1]

  • Antioxidant Properties: this compound hydrochloride exhibits significant antioxidant activity, protecting respiratory tissues from oxidative damage.

  • Anti-inflammatory Effects: The compound modulates key inflammatory pathways, contributing to the resolution of inflammation in the airways.

Mucolytic Action: Depolymerization of Mucin Glycoproteins

The high viscosity of mucus in pathological conditions is largely due to the extensive network of disulfide bonds (-S-S-) that cross-link high-molecular-weight mucin glycoproteins.[1] this compound hydrochloride, a thiol-containing compound, acts as a reducing agent. Its free sulfhydryl group (-SH) directly cleaves these disulfide bonds, breaking down the complex mucin polymer network into smaller, less viscous subunits.[1] This depolymerization results in a marked decrease in sputum viscosity, facilitating its removal from the respiratory tract through ciliary action and coughing.[2]

Mucolytic_Action This compound This compound Hydrochloride (-SH group) Mucin High Viscosity Mucus (Cross-linked Mucin Glycoproteins with -S-S- bonds) This compound->Mucin Cleavage of disulfide bonds Reduced_Mucin Low Viscosity Mucus (Depolymerized Mucin with free -SH groups) Mucin->Reduced_Mucin Results in

Antioxidant Properties: Scavenging of Reactive Oxygen Species and Glutathione Precursor

Oxidative stress, driven by an imbalance between reactive oxygen species (ROS) and antioxidants, plays a significant role in the pathogenesis of chronic respiratory diseases. This compound hydrochloride contributes to the antioxidant defense in two primary ways:

  • Direct ROS Scavenging: The thiol group of this compound hydrochloride can directly neutralize ROS, such as hydrogen peroxide (H₂O₂), protecting the respiratory epithelium from oxidative damage.

  • Replenishment of Glutathione (GSH): this compound acts as a precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant.[3] By increasing the intracellular pool of cysteine, a rate-limiting substrate for GSH synthesis, this compound hydrochloride enhances the capacity of the glutathione redox system to neutralize oxidants and maintain cellular redox homeostasis.[4] This is particularly crucial in conditions like COPD, where GSH levels in the lungs are often depleted.[4]

Antioxidant_Properties cluster_direct Direct Scavenging cluster_indirect Indirect Action (GSH Synthesis) Mecysteine_direct This compound-SH ROS Reactive Oxygen Species (ROS) Mecysteine_direct->ROS donates H+ Neutralized_ROS Neutralized Products ROS->Neutralized_ROS Mecysteine_indirect This compound Cysteine L-Cysteine GSH Glutathione (GSH) GPx Glutathione Peroxidase Oxidized_GSH GSSG H2O2 H₂O₂ H2O H₂O

Anti-inflammatory Effects: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of many respiratory diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Studies on related thiol compounds suggest that this compound hydrochloride can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway in airway epithelial cells. This inhibition is thought to occur through the modulation of the intracellular redox state, which in turn affects the activity of IκB kinase (IKK), the enzyme responsible for activating NF-κB. By suppressing NF-κB activation, this compound hydrochloride can reduce the production of inflammatory mediators, thereby attenuating the inflammatory response in the lungs.[6]

NFkB_Inhibition This compound This compound Hydrochloride IKK IKK Activation This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., ROS, cytokines) Inflammatory_Stimuli->IKK IkB IκBα Degradation IKK->IkB NFkB_activation NF-κB Translocation to Nucleus IkB->NFkB_activation Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB_activation->Gene_Expression Inflammation Airway Inflammation Gene_Expression->Inflammation

Quantitative Data on Therapeutic Effects

While specific quantitative data for this compound hydrochloride are limited in publicly available literature, studies on the closely related mucolytic agent, S-carboxymethylcysteine, provide valuable insights into the expected clinical efficacy.

ParameterStudy PopulationTreatmentOutcomeReference
Sputum Viscosity 82 patients with chronic bronchitisS-carboxymethylcysteineReduction in viscosity of morning sputum aliquots[7]
Forced Expiratory Volume in 1 second (FEV1) 82 patients with chronic bronchitisS-carboxymethylcysteineImprovement in ventilation as estimated by FEV1[7]

Note: The referenced study reported qualitative improvements. Specific percentage changes were not provided.

Experimental Protocols

In Vitro Mucolytic Activity Assay

This protocol provides a method for evaluating the mucolytic potential of thiol-containing compounds like this compound hydrochloride using porcine gastric mucin as a model for respiratory mucus.

Materials:

  • Porcine Gastric Mucin (PGM)

  • Tris-HCl buffer (pH 7.4)

  • This compound hydrochloride solutions of varying concentrations

  • Viscometer (e.g., cone-plate or capillary viscometer)

  • Water bath at 37°C

Procedure:

  • Preparation of Mucin Solution: Prepare a 2% (w/v) PGM solution in Tris-HCl buffer. Stir gently for at least 2 hours to ensure complete hydration.

  • Incubation: Mix equal volumes of the PGM solution and this compound hydrochloride solution (or vehicle control) in a test tube.

  • Incubate the mixture in a water bath at 37°C for 30 minutes.

  • Viscosity Measurement: After incubation, measure the viscosity of the samples using a calibrated viscometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage reduction in viscosity for each concentration of this compound hydrochloride compared to the vehicle control.

Mucolytic_Assay_Workflow start Start prep_mucin Prepare 2% Porcine Gastric Mucin Solution start->prep_mucin mix Mix Mucin with This compound HCl or Vehicle prep_mucin->mix incubate Incubate at 37°C for 30 minutes mix->incubate measure Measure Viscosity incubate->measure analyze Calculate % Viscosity Reduction measure->analyze end End analyze->end

In Vivo Assessment of Mucolytic Activity (Animal Model)

A common animal model to assess in vivo mucolytic activity involves inducing mucus hypersecretion in rodents and then evaluating the effect of the test compound on mucus clearance.

Animals:

  • Male Sprague-Dawley rats (200-250g)

Procedure:

  • Induction of Mucus Hypersecretion: Expose rats to sulfur dioxide (SO₂) inhalation (e.g., 200 ppm for 3 hours) to induce bronchitis and mucus hypersecretion.

  • Drug Administration: Administer this compound hydrochloride or vehicle control orally or via intratracheal instillation.

  • Tracheal Mucus Collection: At a designated time point after drug administration, anesthetize the animals and collect tracheal mucus. This can be done by lavaging the trachea with a known volume of saline and collecting the lavage fluid.

  • Analysis of Mucus Properties:

    • Viscosity: Measure the viscosity of the collected tracheal lavage fluid.

    • Mucin Content: Quantify the amount of mucin in the lavage fluid using methods like ELISA for specific mucins (e.g., MUC5AC).

  • Data Analysis: Compare the viscosity and mucin content of the tracheal lavage fluid from the this compound hydrochloride-treated group with the control group.

Antioxidant Capacity Assessment (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to measure the antioxidant scavenging activity of a compound against peroxyl radicals.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator

  • Trolox (a water-soluble vitamin E analog) - as a standard

  • This compound hydrochloride solutions

  • Phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation: Prepare working solutions of fluorescein, AAPH, Trolox standards, and this compound hydrochloride in phosphate buffer.

  • Assay Setup: In a 96-well plate, add fluorescein solution to all wells. Then, add either Trolox standard, this compound hydrochloride sample, or buffer (for blank).

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add AAPH solution to all wells to initiate the radical-induced oxidation of fluorescein.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken every 2 minutes for at least 60 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of this compound hydrochloride is then determined by comparing its net AUC to the Trolox standard curve and is expressed as Trolox equivalents.

ORAC_Assay_Workflow start Start prepare_reagents Prepare Fluorescein, AAPH, Trolox, and Samples start->prepare_reagents plate_setup Add Reagents to 96-well Plate prepare_reagents->plate_setup incubate Incubate at 37°C plate_setup->incubate initiate_reaction Add AAPH to Initiate Radical Reaction incubate->initiate_reaction measure_fluorescence Kinetic Measurement of Fluorescence Decay initiate_reaction->measure_fluorescence calculate_auc Calculate Area Under the Curve (AUC) measure_fluorescence->calculate_auc determine_orac Determine ORAC Value (Trolox Equivalents) calculate_auc->determine_orac end End determine_orac->end

Conclusion

This compound hydrochloride is a potent therapeutic agent for respiratory diseases characterized by mucus hypersecretion. Its efficacy is rooted in a triad of mechanisms: effective mucolysis through the cleavage of mucin disulfide bonds, robust antioxidant activity via direct ROS scavenging and replenishment of glutathione stores, and significant anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This multifaceted mechanism of action makes this compound hydrochloride a valuable tool in the management of chronic bronchitis, COPD, and other muco-obstructive respiratory conditions. Further research, particularly quantitative clinical studies, will be beneficial in further elucidating its full therapeutic potential and optimizing its clinical application.

References

An In-depth Technical Guide to the Biochemical and Pharmacological Properties of Mecysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecysteine, a methyl ester derivative of the amino acid L-cysteine, is a mucolytic agent primarily utilized in the management of respiratory conditions characterized by the hypersecretion of viscous mucus. Its therapeutic efficacy is rooted in a dual mechanism of action: the direct cleavage of disulfide bonds within mucin glycoproteins, leading to a reduction in mucus viscosity, and a potent antioxidant effect mediated by its free thiol group. This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. It further details relevant experimental protocols for the evaluation of mucolytic agents and outlines the key signaling pathways implicated in its antioxidant activity. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel respiratory therapeutics.

Introduction

Chronic respiratory diseases such as chronic obstructive pulmonary disease (COPD), bronchitis, and cystic fibrosis are frequently associated with the overproduction of thick, tenacious mucus, which impairs mucociliary clearance, obstructs airways, and increases the risk of infection.[1] Mucolytic agents are a class of drugs designed to alter the viscoelastic properties of mucus, facilitating its removal from the respiratory tract.[1] this compound hydrochloride, a prominent member of this class, offers a targeted approach to mucus fluidification.[1][2] This guide delves into the core scientific principles governing the therapeutic action of this compound.

Biochemical Properties

This compound, chemically known as methyl (2R)-2-amino-3-sulfanylpropanoate, is the methyl ester of L-cysteine.[3] The hydrochloride salt is typically used in pharmaceutical formulations to improve stability and solubility.

PropertyValueReference
Chemical Formula C4H9NO2S · HCl[3]
Molecular Weight 171.6 g/mol [3]
Appearance White solid[3]
Key Functional Group Thiol (-SH)[1]

The presence of the thiol group is central to this compound's biochemical activity, conferring both its mucolytic and antioxidant properties.[1]

Pharmacological Properties

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

  • Mucolytic Action: The primary mechanism involves the cleavage of disulfide bonds that cross-link high-molecular-weight mucin glycoproteins in the mucus. The free thiol group (-SH) of this compound acts as a reducing agent, breaking these bonds and depolymerizing the mucin network. This results in a decrease in the viscosity and elasticity of the mucus, making it easier to expectorate.[1][2]

  • Antioxidant Action: The thiol group can directly scavenge reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. By neutralizing these damaging free radicals, this compound helps to protect the respiratory epithelium from oxidative stress and reduce inflammation.[1] This antioxidant activity is also linked to the replenishment of intracellular glutathione (GSH), a key endogenous antioxidant.[4]

This compound This compound (Thiol Group) Mucin Viscous Mucin (Disulfide Bonds) This compound->Mucin breaks disulfide bonds ROS Reactive Oxygen Species (ROS) This compound->ROS scavenges Oxidative_Stress Oxidative Stress & Inflammation This compound->Oxidative_Stress reduces Fluid_Mucin Fluid Mucin Mucin->Fluid_Mucin leads to Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS leads to Epithelial_Cell Respiratory Epithelial Cell ROS->Epithelial_Cell damages Epithelial_Cell->Oxidative_Stress contributes to

Mechanism of Action of this compound.

Pharmacokinetics

While specific quantitative pharmacokinetic data for this compound is limited, general characteristics can be described.[1] For context, data for the related mucolytic S-carboxymethylcysteine (carbocisteine) is provided.[5]

ParameterDescriptionValue (S-carboxymethylcysteine)Reference
Absorption Rapidly absorbed after oral administration.Tmax: 1-1.7 hours[6]
Distribution Distributed throughout the body, reaching respiratory tissues.-[1]
Metabolism Metabolized in the liver.-[1]
Excretion Primarily excreted through the urine.Plasma half-life: 1.33 hours[1][6]
Cmax Maximum serum concentration.1.29-11.22 µg/ml[5]
Css(av) Average steady-state concentration.1.30-8.40 µg/ml[5]

Note: The provided quantitative data is for S-carboxymethylcysteine and should be considered as an analogue for this compound. Further studies are required to determine the precise pharmacokinetic profile of this compound.

Pharmacodynamics
CompoundConcentrationEffect on Mucus PropertiesReference
Methylcysteine Hydrochloride 600-1200 mg/day (clinical)Reduced sputum viscidity, increased sputum volume[2]
N-acetylcysteine (in vitro) 20% solutionDecreased storage modulus of sputum[7]
N-acetylcysteine (in vitro) 10-60 mg/10 mlLinear decrease in viscosity

Signaling Pathway Modulation

The antioxidant properties of thiol-containing compounds like this compound are believed to involve the modulation of intracellular signaling pathways associated with inflammation and oxidative stress. While direct studies on this compound are scarce, research on related compounds suggests a role in the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Oxidative stress can activate this pathway, leading to the transcription of pro-inflammatory genes. Thiol antioxidants are thought to inhibit NF-κB activation, thereby reducing inflammation.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) IKK IKK ROS->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB releases This compound This compound (Thiol Group) This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation initiates

Proposed Inhibition of the NF-κB Pathway by this compound.

Experimental Protocols

The evaluation of mucolytic agents like this compound involves a series of in vitro and in vivo experiments to characterize their efficacy and mechanism of action.

In Vitro Mucolytic Activity Assay

Objective: To quantify the dose-dependent effect of this compound on the viscosity of mucus.

Methodology:

  • Sample Preparation: Use either sputum collected from patients with chronic respiratory diseases or a standardized mucin solution (e.g., porcine gastric mucin).

  • Treatment: Prepare a range of this compound hydrochloride concentrations. Add a fixed volume of each concentration to the mucus samples. Include a saline control.

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 30 minutes).

  • Viscosity Measurement: Determine the viscoelastic properties of the samples using a rheometer. Key parameters to measure include dynamic viscosity and storage modulus.

  • Data Analysis: Calculate the percentage reduction in viscosity for each this compound concentration compared to the control. Plot a dose-response curve to determine the EC50.

start Start prep Prepare Mucus/Mucin Samples start->prep treat Add this compound at Varying Concentrations (and Saline Control) prep->treat incubate Incubate at 37°C treat->incubate measure Measure Viscoelasticity (Rheometer) incubate->measure analyze Calculate % Viscosity Reduction & Plot Dose-Response measure->analyze end End analyze->end

Workflow for In Vitro Mucolytic Activity Assay.

Preclinical Evaluation Workflow

The preclinical development of a mucolytic agent follows a structured workflow to establish safety and efficacy before advancing to human clinical trials.

cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Development cluster_regulatory Regulatory Submission synthesis Synthesis of This compound Analogues invitro In Vitro Screening (Mucolytic Activity) synthesis->invitro formulation Formulation Development invitro->formulation animal_pk Animal Pharmacokinetics (ADME) formulation->animal_pk animal_pd Animal Pharmacodynamics (Efficacy Models) animal_pk->animal_pd toxicology Toxicology & Safety Pharmacology animal_pd->toxicology ind Investigational New Drug (IND) Application toxicology->ind clinical Phase I Clinical Trials ind->clinical

Preclinical Development Workflow for a Mucolytic Agent.

Conclusion

This compound is a valuable therapeutic agent for the management of respiratory diseases characterized by mucus hypersecretion. Its dual action as a mucolytic and an antioxidant provides a comprehensive approach to improving airway clearance and protecting the respiratory epithelium. While further research is needed to fully elucidate its quantitative pharmacokinetic and pharmacodynamic profile, as well as its precise interactions with intracellular signaling pathways, the existing evidence strongly supports its clinical utility. The experimental frameworks outlined in this guide provide a basis for the continued investigation and development of this compound and other novel mucolytic agents.

References

The Mucolytic Action of Mecysteine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecysteine hydrochloride, a thiol-containing compound, is a mucolytic agent employed in the management of respiratory conditions characterized by the hypersecretion of viscous mucus. Its primary mechanism of action involves the depolymerization of mucin glycoproteins through the cleavage of disulfide bonds, leading to a reduction in mucus viscosity and elasticity, thereby facilitating its clearance from the airways.[1] This technical guide provides an in-depth analysis of the mucolytic properties of this compound hydrochloride, including its biochemical mechanism, available efficacy data, and relevant experimental protocols for its evaluation. Due to the limited availability of extensive quantitative data for this compound hydrochloride, this guide also incorporates comparative data and methodologies for other prominent thiol-based mucolytics, such as N-acetylcysteine (NAC), to provide a comprehensive framework for research and development.

Introduction: The Challenge of Mucus Hypersecretion

In numerous respiratory pathologies, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and bronchitis, the overproduction and hypersecretion of mucus are hallmark features.[2] This pathological mucus is often characterized by increased viscoelasticity due to the high concentration and cross-linking of mucin glycoproteins, primarily MUC5AC and MUC5B.[3] The dense, gel-like structure of this abnormal mucus impairs mucociliary clearance, leading to airway obstruction, recurrent infections, and chronic inflammation.[4] Mucolytic agents are a class of drugs designed to alter the biophysical properties of mucus, making it less viscous and easier to expectorate.[1]

This compound hydrochloride, also known as L-cysteine methyl ester hydrochloride, is a derivative of the amino acid L-cysteine.[5][6] Its mucolytic activity stems from the presence of a free sulfhydryl (-SH) group, which is characteristic of thiol-based mucolytics.[2]

Core Mechanism of Mucolytic Action

The primary mucolytic action of this compound hydrochloride is the disruption of the complex polymeric structure of mucin glycoproteins.[1] This process can be broken down into the following key steps:

  • Disulfide Bond Cleavage: Mucin polymers are extensively cross-linked by disulfide bonds (-S-S-) between cysteine residues within their peptide chains. These bonds are crucial for maintaining the high viscosity and elasticity of mucus.[2] The free sulfhydryl group of this compound hydrochloride acts as a reducing agent, cleaving these disulfide bonds to form mixed disulfides. This action breaks down the large mucin aggregates into smaller, less cross-linked subunits.[2]

  • Reduction of Viscoelasticity: The depolymerization of the mucin network directly leads to a decrease in both the viscosity (resistance to flow) and elasticity (ability to return to its original shape after deformation) of the mucus.[1] This change in rheological properties transforms the thick, tenacious mucus into a more fluid secretion.

  • Enhanced Mucociliary Clearance: The less viscous mucus can be more easily transported by the ciliary action of the respiratory epithelium and cleared from the airways through coughing.[2]

Mandatory Visualization: Mechanism of Disulfide Bond Cleavage

Mechanism of Mucin Disulfide Bond Cleavage by this compound Hydrochloride mucin Mucin Polymer S-S cleavage Disulfide Bond Cleavage mucin->cleavage Interaction This compound {this compound-SH} This compound->cleavage depolymerized_mucin Depolymerized Mucin SH SH cleavage->depolymerized_mucin mixed_disulfide {Mixed Disulfide} cleavage->mixed_disulfide

Caption: Cleavage of mucin disulfide bonds by this compound hydrochloride.

Antioxidant and Anti-inflammatory Properties

Beyond its direct mucolytic effects, the thiol group of this compound hydrochloride imparts antioxidant properties.[2] It can neutralize reactive oxygen species (ROS), which are implicated in the airway inflammation and tissue damage associated with chronic respiratory diseases.[2] The reduction of oxidative stress may, in turn, modulate inflammatory signaling pathways.

While direct evidence for this compound hydrochloride's impact on specific signaling pathways is limited, compounds with similar structures, such as N-acetylcysteine, are known to influence key inflammatory and antioxidant pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules in the airways.[7][8] Oxidative stress is a known activator of the NF-κB pathway. By scavenging ROS, thiol-containing antioxidants like this compound hydrochloride may indirectly inhibit NF-κB activation, leading to a reduction in the inflammatory response.[8]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the endogenous antioxidant response.[9][10] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and cytoprotective genes.[9] Some thiol compounds have been shown to activate the Nrf2 pathway, thereby bolstering the cell's intrinsic defense against oxidative damage.[11]

Mandatory Visualization: Potential Signaling Pathways

Potential Antioxidant and Anti-inflammatory Signaling Pathways This compound This compound-SH ros ROS This compound->ros Scavenges nfkb NF-κB Activation This compound->nfkb Inhibits (potential) nrf2 Nrf2 Activation This compound->nrf2 Activates (potential) ros->nfkb Activates inflammation Inflammation nfkb->inflammation Promotes antioxidant_response Antioxidant Response nrf2->antioxidant_response Induces

Caption: Potential influence of this compound on inflammatory and antioxidant pathways.

Data Presentation: Efficacy of this compound Hydrochloride and Comparators

Quantitative data on the mucolytic efficacy of this compound hydrochloride is not extensively available in publicly accessible literature. However, some studies on its synonym, L-cysteine methyl ester hydrochloride, provide insights into its activity. For a comprehensive understanding, this data is presented alongside data for the widely studied mucolytic, N-acetylcysteine.

Table 1: In Vitro Mucolytic and Secretory Activity

CompoundConcentration RangeModel SystemObserved EffectCitation(s)
L-cysteine methyl ester hydrochloride 100 nM - 100 µMTracheal Secretory CellsStimulates secretory activity; reduces viscosity of secretory cell mucus.[12][13]
N-acetylcysteine 10⁻³ - 10⁻¹ MPorcine Gastric MucinMarked viscoelasticity-lowering effect.
N-acetylcysteine Not specifiedCystic Fibrosis SputumReduced bulk viscoelasticity by ~60%.[14]

Table 2: Clinical Efficacy of Thiol-Based Mucolytics in COPD

CompoundStudyKey FindingsCitation(s)
Methylcysteine hydrochloride Not specifiedUsed to reduce sputum viscosity in chronic bronchitis.[15]
Carbocisteine (related mucolytic) PEACE Study1-year treatment reduced exacerbations and improved quality of life in COPD patients.[15]
Various Mucolytics (including L-methylcysteine) Systematic Review & Meta-analysisSignificantly reduced exacerbation and hospitalization rates in stable COPD.[16]

Experimental Protocols

Sputum Rheology Analysis

Objective: To quantify the effect of a mucolytic agent on the viscoelastic properties of sputum.

Methodology:

  • Sputum Collection and Preparation:

    • Sputum is collected from patients, often induced by inhalation of hypertonic saline.

    • Saliva is removed, and the sample is immediately placed on ice.

    • For consistency, samples can be homogenized by vortexing.

  • Rheological Measurements:

    • A rotational rheometer with a cone-plate or parallel-plate geometry is used.

    • The sputum sample is loaded onto the rheometer plate.

    • Oscillatory shear tests are performed to measure the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.

    • Measurements can be taken over a range of frequencies and strain amplitudes.

    • The mucolytic agent is added to the sputum sample, and measurements are repeated to determine the change in G' and G''.

Mandatory Visualization: Sputum Rheology Workflow

Experimental Workflow for Sputum Rheology Analysis sputum_collection Sputum Collection sample_prep Sample Preparation (Saliva removal, homogenization) sputum_collection->sample_prep rheometer_loading Loading onto Rheometer sample_prep->rheometer_loading baseline_measurement Baseline Measurement (G', G'') rheometer_loading->baseline_measurement add_mucolytic Addition of this compound HCl baseline_measurement->add_mucolytic post_treatment_measurement Post-Treatment Measurement (G', G'') add_mucolytic->post_treatment_measurement data_analysis Data Analysis (% reduction in G', G'') post_treatment_measurement->data_analysis

Caption: Workflow for assessing the effect of a mucolytic on sputum rheology.

Quantification of Disulfide Bond Cleavage

Objective: To quantify the reduction of disulfide bonds in mucin by a thiol-containing mucolytic.

Methodology (adapted from Ellman's Assay):

  • Sample Preparation: A solution of purified mucin (e.g., from porcine stomach) is prepared in a suitable buffer.

  • Reaction: The mucin solution is incubated with varying concentrations of this compound hydrochloride for a defined period.

  • Quantification of Free Thiols:

    • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is added to the samples.

    • DTNB reacts with free sulfhydryl groups to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

    • The increase in absorbance at 412 nm in the presence of this compound hydrochloride, compared to a control without the mucolytic, indicates the number of disulfide bonds that have been reduced to free thiols.

In Vitro Cell Culture Models for Mucin Expression

Objective: To investigate the effect of this compound hydrochloride on the expression of mucin genes (e.g., MUC5AC) in airway epithelial cells.

Methodology:

  • Cell Culture: Human bronchial epithelial cell lines (e.g., NCI-H292) are cultured under conditions that promote mucin expression.

  • Treatment: The cell cultures are treated with varying concentrations of this compound hydrochloride.

  • Analysis of Mucin Gene Expression (RT-qPCR):

    • Total RNA is extracted from the cells.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative PCR is carried out using primers specific for MUC5AC and a reference gene.

    • The relative expression of MUC5AC is calculated to determine the effect of the treatment.

  • Analysis of Mucin Protein Expression (Western Blot):

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with a primary antibody against MUC5AC, followed by a secondary antibody.

    • The protein bands are visualized and quantified.

Conclusion and Future Directions

This compound hydrochloride exerts its mucolytic effect primarily through the cleavage of disulfide bonds in mucin glycoproteins, a mechanism it shares with other thiol-based mucolytics. While direct quantitative data on its efficacy is limited, its chemical structure and the available evidence suggest it is a viable mucolytic agent. Its antioxidant properties may provide additional therapeutic benefits by mitigating inflammation in chronic respiratory diseases.

Future research should focus on:

  • Quantitative Rheological Studies: Conducting dose-response studies to quantify the effect of this compound hydrochloride on the viscoelastic properties of sputum from patients with various respiratory diseases.

  • Mechanistic Studies on Signaling Pathways: Investigating the direct effects of this compound hydrochloride on the NF-κB and Nrf2 signaling pathways in relevant airway epithelial cell models.

  • Comparative Efficacy Studies: Performing head-to-head comparisons of this compound hydrochloride with other mucolytics, such as N-acetylcysteine and erdosteine, in both in vitro and clinical settings.

A more comprehensive understanding of the quantitative effects and molecular mechanisms of this compound hydrochloride will be crucial for optimizing its clinical use and for the development of novel mucolytic therapies.

References

An In-Depth Technical Guide to the Antioxidant Properties of Mecysteine's Thiol Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecysteine, a molecule bearing a reactive thiol group, exhibits significant antioxidant properties that complement its well-established mucolytic activity. This technical guide delves into the core mechanisms by which this compound's thiol group confers protection against oxidative stress. It explores both direct free radical scavenging and the modulation of endogenous antioxidant defense pathways, particularly the Keap1-Nrf2 signaling cascade. This document provides a comprehensive overview of the experimental evidence, presents available quantitative data, and outlines detailed protocols for the evaluation of this compound's antioxidant potential, aiming to support further research and drug development in this area.

Introduction: The Dual Role of this compound

This compound, chemically known as S-carboxymethyl-L-cysteine, is a mucolytic agent widely used in the management of respiratory conditions characterized by excessive or viscous mucus.[1] Beyond its ability to break down disulfide bonds in mucoproteins, the thiol (-SH) group in this compound's structure endows it with potent antioxidant capabilities.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in many chronic diseases, including respiratory disorders. This compound's ability to counteract oxidative stress, therefore, represents a significant aspect of its therapeutic profile.

This guide will explore the multifaceted antioxidant properties of this compound's thiol group, providing a detailed examination of its mechanisms of action and the experimental methodologies used to characterize them.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound's thiol group can be broadly categorized into two main mechanisms: direct scavenging of reactive oxygen species and indirect antioxidant effects through the upregulation of endogenous antioxidant systems.

Direct Radical Scavenging

The thiol group of this compound can directly donate a hydrogen atom to neutralize a variety of highly reactive and damaging free radicals.[2] This process converts the free radical into a more stable, less harmful molecule. The primary mechanism involves the thiol group (-SH) being oxidized to a thiyl radical (RS•), which is relatively stable and can be subsequently reduced back to its thiol form by other antioxidants like glutathione.

Key reactive oxygen species that can be scavenged by thiol-containing compounds include:

  • Hydroxyl Radical (•OH): One of the most reactive and damaging ROS, it can react with virtually all biological macromolecules. The reaction of cysteine, a related thiol compound, with the hydroxyl radical is extremely fast, with rate constants in the order of 109 to 1010 M-1s-1.[3][4]

  • Superoxide Anion (O₂⁻•): While less reactive than the hydroxyl radical, it is a precursor to other more potent ROS. The reaction rate of superoxide with N-acetylcysteine, another thiol antioxidant, has been estimated to be around 68 M-1s-1.[5]

  • Hydrogen Peroxide (H₂O₂): While not a free radical itself, it can be converted to the highly reactive hydroxyl radical via the Fenton reaction. The reaction of cysteine with hydrogen peroxide is a two-step nucleophilic process.[6]

Indirect Antioxidant Effects: Modulation of the Keap1-Nrf2 Signaling Pathway

A crucial indirect antioxidant mechanism of thiol-containing compounds like this compound involves the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[8] Keap1 contains highly reactive cysteine residues that act as sensors for oxidative and electrophilic stress.[8] Thiol-reactive compounds can modify these cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[9] This prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus.[10]

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their increased expression.[10] These genes encode for a wide array of protective proteins, including:

  • Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones.

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

  • Glutathione S-Transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of xenobiotics and reactive electrophiles.

The activation of the Keap1-Nrf2 pathway by this compound's thiol group leads to a broad and sustained enhancement of the cell's intrinsic antioxidant capacity.

Quantitative Data on Antioxidant Activity

While extensive quantitative data specifically for this compound's antioxidant activity is limited in the publicly available literature, data from related thiol compounds, particularly N-acetylcysteine (NAC), can provide a valuable point of reference. It is important to note that these values are for comparative purposes and may not directly reflect the activity of this compound.

CompoundAssayIC50 / EC50 ValueReference
N-acetylcysteine (NAC) DPPH Radical Scavenging89.23 µM[10]
S-allyl-L-cysteine (SAC) DPPH Radical Scavenging> 1000 µM (approx.)[11]
S-allyl-L-cysteine (SAC) ABTS Radical Scavenging> 1000 µM (approx.)[11]
BHT (Butylated hydroxytoluene) DPPH Radical Scavenging~25 - 393 µM[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[13]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in the dark.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the same solvent as the DPPH solution.

  • Reaction: In a 96-well plate or cuvettes, mix a defined volume of the DPPH solution with each concentration of the this compound solution. Include a blank (solvent only) and a control (DPPH solution with solvent instead of this compound).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the this compound concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another common method to determine the total antioxidant capacity of a substance.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate, which has a characteristic blue-green color. In the presence of an antioxidant, the colored radical cation is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.[13]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Dilute the prepared ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the appropriate solvent.

  • Reaction: Add a small volume of the this compound solution to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Western Blot Analysis for Nrf2 Nuclear Translocation

This technique is used to determine the activation of the Keap1-Nrf2 pathway by assessing the accumulation of Nrf2 in the nucleus.

Principle: Following treatment with an activator like this compound, cells are fractionated to separate the cytoplasm and the nucleus. The protein levels of Nrf2 in each fraction are then quantified by Western blotting using an antibody specific to Nrf2. An increase in nuclear Nrf2 indicates pathway activation.[9]

Protocol:

  • Cell Culture and Treatment: Plate suitable cells (e.g., human bronchial epithelial cells like BEAS-2B) and treat them with various concentrations of this compound for different time points.[6][13]

  • Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit or a standard biochemical protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against Nrf2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imager or X-ray film.[9]

  • Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Lamin B) and cytoplasmic Nrf2 to a cytoplasmic loading control (e.g., β-actin or GAPDH).[14]

Quantitative Real-Time PCR (qPCR) for Antioxidant Enzyme Gene Expression

qPCR is used to measure the change in the expression of Nrf2 target genes following treatment with this compound.

Principle: Total RNA is extracted from cells treated with this compound and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with primers specific for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC). The increase in gene expression is quantified relative to a housekeeping gene.

Protocol:

  • Cell Culture and Treatment: Treat cells (e.g., BEAS-2B) with this compound as described for the Western blot protocol.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit or a standard method like TRIzol extraction.

  • cDNA Synthesis: Reverse-transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.

  • qPCR: Perform qPCR using a qPCR instrument, a SYBR Green or TaqMan-based master mix, and specific primers for the target genes and a housekeeping gene (e.g., ACTB or GAPDH).[15]

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression in this compound-treated cells compared to untreated controls.

Example Primer Sequences (Human):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
HMOX1CAGGCAGAGAATGCTGAGTTCGCTTCACATAGCGCTGCA
NQO1ATGTATGACAAAGGCCGGAGATCCCTTGCAGAGAGTACATGG
GCLCGCTGTCACCATGTATTTCCGTCTTGCTTTACACGGACACC
ACTBCATGTACGTTGCTATCCAGGCCTCCTTAATGTCACGCACGAT

Note: Primer sequences should be validated for specificity and efficiency before use.

Visualizations of Mechanisms and Workflows

Signaling Pathway of this compound's Antioxidant Action

Mecysteine_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (-SH group) Neutralized Neutralized Molecules This compound->Neutralized Direct Scavenging Keap1 Keap1 This compound->Keap1 Modifies Cysteine Residues ROS Reactive Oxygen Species (ROS) ROS->Neutralized Nrf2 Nrf2 Keap1->Nrf2 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCL, etc.) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Nrf2_n->ARE Binds to

Caption: this compound's dual antioxidant mechanism: direct ROS scavenging and indirect activation of the Keap1-Nrf2 pathway.

Experimental Workflow for Assessing Antioxidant Activity

Experimental_Workflow start Start in_vitro In Vitro Assays (DPPH, ABTS) start->in_vitro cell_culture Cell Culture (e.g., BEAS-2B) start->cell_culture data_analysis Data Analysis & Interpretation in_vitro->data_analysis treatment Treat with this compound cell_culture->treatment protein_extraction Protein Extraction (Nuclear/Cytoplasmic) treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blot (Nrf2 Translocation) protein_extraction->western_blot qpcr qPCR (Antioxidant Gene Expression) rna_extraction->qpcr western_blot->data_analysis qpcr->data_analysis

Caption: A general experimental workflow for evaluating the antioxidant properties of this compound.

Logical Relationship of Keap1-Nrf2 Pathway Activation

Keap1_Nrf2_Logic stress Oxidative Stress or Thiol-Reactive Compound (e.g., this compound) keap1_mod Keap1 Cysteine Modification stress->keap1_mod keap1_nrf2_disrupt Disruption of Keap1-Nrf2 Interaction keap1_mod->keap1_nrf2_disrupt nrf2_degrad_inhibit Inhibition of Nrf2 Degradation keap1_nrf2_disrupt->nrf2_degrad_inhibit nrf2_accum Nrf2 Accumulation & Nuclear Translocation nrf2_degrad_inhibit->nrf2_accum are_binding Nrf2 Binding to ARE nrf2_accum->are_binding gene_expr Increased Expression of Antioxidant Genes are_binding->gene_expr

Caption: Logical flow of the Keap1-Nrf2 pathway activation by thiol-reactive compounds.

Conclusion and Future Directions

The thiol group of this compound is a key contributor to its therapeutic effects, providing significant antioxidant activity through both direct and indirect mechanisms. While its direct radical scavenging capabilities are noteworthy, its ability to upregulate the body's own antioxidant defenses via the Keap1-Nrf2 pathway offers a more profound and sustained protective effect.

Further research is warranted to fully elucidate the quantitative antioxidant capacity of this compound. Specifically, studies determining its IC50/EC50 values in various antioxidant assays and its reaction rate constants with different ROS are needed to provide a more complete picture of its direct scavenging potential. Moreover, in-depth investigations into the specific cysteine residues on Keap1 that are targeted by this compound would provide valuable insights into its mechanism of Nrf2 activation. A deeper understanding of these properties will be instrumental in optimizing the clinical use of this compound and in the development of novel thiol-based antioxidant therapies.

References

Oral Mecysteine: A Review of its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecysteine hydrochloride, a mucolytic agent, is utilized in the management of respiratory conditions characterized by excessive or viscous mucus.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of oral this compound. While clinical studies have demonstrated its efficacy in improving mucus clearance, detailed public data on its pharmacokinetic profile remains limited.[3] This document synthesizes the available information, outlines putative metabolic pathways based on related compounds, and identifies key areas for future research.

Introduction

This compound, also known as cysteine methyl ester, is a thiol-containing compound that acts as a mucolytic by cleaving disulfide bonds in mucoproteins, thereby reducing mucus viscosity and elasticity.[1] This action facilitates the expectoration of mucus from the respiratory tract, improving breathing in patients with conditions such as chronic bronchitis and chronic obstructive pulmonary disease (COPD).[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of oral this compound is crucial for optimizing its therapeutic use and for the development of novel drug delivery systems.

Pharmacokinetics of Oral this compound

General pharmacokinetic information suggests that after oral administration, this compound hydrochloride is rapidly absorbed from the gastrointestinal tract.[3] It is then distributed to various tissues, with a notable concentration in respiratory tissues where it exerts its therapeutic effect.[3] The drug is reported to be metabolized in the liver and its metabolites are primarily excreted through the urine.[3]

Absorption and Bioavailability

Currently, there is a lack of publicly available quantitative data regarding the absolute bioavailability, peak plasma concentration (Cmax), and time to reach peak concentration (Tmax) of oral this compound in humans. The rapid absorption mentioned in general descriptions suggests a relatively fast onset of action.[3]

Distribution

Following absorption, this compound is distributed throughout the body.[3] Its accumulation in respiratory tissues is key to its mucolytic activity.[3] No specific data on the volume of distribution or the extent of protein binding for this compound is currently available in the reviewed literature.

Metabolism and Excretion

This compound is metabolized in the liver and excreted primarily via the kidneys.[3] The specific metabolic pathways for this compound have not been fully elucidated in the available literature. However, based on its chemical structure as a cysteine derivative, its metabolism is likely to follow the established pathways for cysteine and other sulfur-containing amino acids.

Putative Metabolic Pathways of this compound

Given the absence of specific metabolic studies on this compound, its metabolic fate can be inferred from the well-documented metabolism of homocysteine and cysteine. The primary metabolic processes for such compounds involve remethylation and transsulfuration pathways.[4][5][6]

A putative metabolic pathway for this compound would likely involve its hydrolysis to cysteine and methanol. Cysteine then enters its established metabolic pathways. The diagram below illustrates a potential metabolic sequence.

Mecysteine_Metabolism This compound This compound (Cysteine Methyl Ester) Hydrolysis Hydrolysis This compound->Hydrolysis Esterase Cysteine Cysteine Hydrolysis->Cysteine Methanol Methanol Hydrolysis->Methanol Transsulfuration Transsulfuration Pathway Cysteine->Transsulfuration Cystathionine β-synthase (CBS) Taurine Taurine Cysteine->Taurine Sulfate Sulfate (Excreted) Cysteine->Sulfate Cystathionine Cystathionine Transsulfuration->Cystathionine Alpha_ketobutyrate α-ketobutyrate Cystathionine->Alpha_ketobutyrate Cystathionine γ-lyase (CSE)

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

General Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a clinical study designed to evaluate the pharmacokinetics of an oral drug.

PK_Study_Workflow cluster_protocol Study Protocol cluster_analysis Sample Analysis cluster_data Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Dosing Oral Administration of this compound Subject_Recruitment->Dosing Sampling Blood and Urine Sample Collection (at predefined time points) Dosing->Sampling Sample_Processing Plasma/Urine Separation and Storage Sampling->Sample_Processing Analytical_Method Quantification of this compound and Metabolites (e.g., LC-MS/MS) Sample_Processing->Analytical_Method PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analytical_Method->PK_Modeling Parameter_Calculation Calculation of Cmax, Tmax, AUC, t1/2 PK_Modeling->Parameter_Calculation

Caption: General workflow for a pharmacokinetic study.

Analytical Methods

The quantification of this compound and its metabolites in biological fluids is essential for pharmacokinetic analysis. Due to its structural similarity to cysteine, analytical methods developed for cysteine and other thiols would be applicable. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[7] Pre-column derivatization may be necessary to enhance the chromatographic retention and detection of this compound.[8]

Data Presentation

As no specific quantitative pharmacokinetic data for oral this compound was found in the publicly available literature, a data table for comparison cannot be provided at this time. Future research is needed to establish these critical parameters.

Conclusion and Future Directions

The available information on the pharmacokinetics of oral this compound is largely qualitative. While it is understood to be a rapidly absorbed mucolytic agent that is metabolized in the liver, there is a significant gap in the scientific literature regarding its quantitative pharmacokinetic profile. To fully characterize the clinical pharmacology of this compound and optimize its therapeutic use, dedicated clinical studies are required.

Future research should focus on:

  • Phase I clinical trials in healthy volunteers to determine the single- and multiple-dose pharmacokinetics of oral this compound.

  • Bioavailability studies to quantify the extent of oral absorption.

  • Metabolite identification studies to confirm the presumed metabolic pathways.

  • Food-effect studies to assess the impact of food on the absorption of this compound.

  • Drug-drug interaction studies to evaluate potential interactions with co-administered medications.

A thorough understanding of these aspects will provide a solid foundation for evidence-based dosing recommendations and the potential development of improved formulations.

References

Mecysteine's Effect on Reactive Oxygen Species (ROS) in Respiratory Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive oxygen species (ROS) are a critical factor in the pathogenesis of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and acute respiratory distress syndrome (ARDS). An imbalance between ROS production and the body's antioxidant defenses leads to oxidative stress, cellular damage, inflammation, and disease progression. Mecysteine, a thiol-containing compound, and its analogues have emerged as promising therapeutic agents due to their ability to counteract oxidative stress in respiratory tissues. This technical guide provides a comprehensive overview of the mechanisms of action of this compound and related compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the core signaling pathways involved. While direct quantitative data for this compound is limited, this guide draws upon extensive research on the closely related and well-studied N-acetylcysteine (NAC) and other thiol compounds like S-methyl cysteine (SMC) to provide a robust understanding of the potential effects of this compound.

Core Mechanisms of Action

This compound and its analogues exert their antioxidant effects in respiratory tissues through a dual mechanism:

  • Direct ROS Scavenging: The thiol group (-SH) present in this compound can directly neutralize reactive oxygen species.[1] This chemical reaction detoxifies harmful oxidants, protecting the respiratory epithelium from damage and reducing inflammation.[1]

  • Indirect Antioxidant Effect via Glutathione (GSH) Replenishment: this compound serves as a precursor for the synthesis of L-cysteine, a crucial amino acid for the production of glutathione (GSH).[2][3] GSH is a major endogenous antioxidant, and its depletion is a hallmark of many inflammatory lung diseases.[3][4][5] By restoring intracellular GSH levels, this compound enhances the lung's natural antioxidant capacity.

Quantitative Data on the Effects of Thiol Compounds on Oxidative Stress Markers

While specific quantitative data for this compound is sparse in the available literature, extensive research on N-acetylcysteine (NAC) and S-methyl cysteine (SMC) provides valuable insights into the potential efficacy of this compound in mitigating oxidative stress in respiratory tissues. The following tables summarize key findings from preclinical and clinical studies.

Table 1: Effects of S-Methyl Cysteine (SMC) and S-Ethyl Cysteine (SEC) on Oxidative Stress in Human Bronchial Epithelial Cells (BEAS-2B) and a Mouse Model of Acute Lung Injury

ParameterModel SystemTreatmentKey FindingsReference
Intracellular ROS H₂O₂-treated BEAS-2B cells4, 8, or 16 µmol/L SMC/SEC pretreatmentDose-dependently reduced ROS generation.[6][6]
Glutathione (GSH) Level H₂O₂-treated BEAS-2B cells4, 8, or 16 µmol/L SMC/SEC pretreatmentMaintained glutathione levels.[6][6]
Glutathione Peroxidase (GPx) Activity H₂O₂-treated BEAS-2B cells4, 8, or 16 µmol/L SMC/SEC pretreatmentMaintained GPx activity.[6][6]
Glutathione Reductase (GR) Activity H₂O₂-treated BEAS-2B cells4, 8, or 16 µmol/L SMC/SEC pretreatmentMaintained GR activity.[6][6]
GSH Content in Lung LPS-induced acute lung injury in mice0.5% or 1% SMC/SEC in drinking waterReversed LPS-induced depletion of GSH.[7][8][9][7][8][9]
ROS Levels in Lung LPS-induced acute lung injury in mice0.5% or 1% SMC/SEC in drinking waterReversed LPS-induced increase in ROS.[7][8][9][7][8][9]
GPx, GR, and Catalase Activity in Lung LPS-induced acute lung injury in mice0.5% or 1% SMC/SEC in drinking waterReversed LPS-induced decrease in enzyme activities.[7][8][7][8]

Table 2: Effects of N-Acetylcysteine (NAC) on Oxidative Stress Markers in Clinical and Preclinical Models of Respiratory Disease

ParameterModel SystemTreatmentKey FindingsReference
Exhaled H₂O₂ Stable COPD patients600 mg NAC once daily for 12 monthsReduced H₂O₂ concentration in exhaled breath condensate.[10][10]
Exhaled H₂O₂ Stable COPD patients1200 mg NAC dailySuperior reduction in exhaled H₂O₂ compared to 600 mg daily.[11][11]
Plasma Glutathione (GSH) COPD patients600 mg NAC three times dailyIncreased plasma GSH levels.[10][10]
Lung Lavage GSH Humans600 mg NAC orally dailyIncreased lung lavage GSH levels.[11][11]
Sputum Eosinophil Cationic Protein (ECP) and IL-8 COPD patients600 mg/day NACDecreased sputum ECP and IL-8.[12][12]
Glutathione Peroxidase (GPx) in blood COPD patientsFluticasone propionate (1000 µ g/day ) or NAC (600 mg/day)Steroid treatment increased GPx; NAC had anti-inflammatory effects.[12][12]
Lung Damage (Histological) Cigarette smoke-exposed miceNAC treatment for 21 daysThe lowest percentage of lung damage (26.6%) was in the NAC group.[13][14][13][14]
IL-6 and IL-8 Secretion Cigarette smoke extract-treated Calu-3 cells5 mM NACInhibited the increase in IL-6 and IL-8 secretion.[15][15]
Intracellular and Mitochondrial ROS Cigarette smoke extract-treated Calu-3 cells5 mM NACBlocked the increase in cellular and mitochondrial ROS.[15][15]

Key Signaling Pathways

This compound and related thiol antioxidants are known to modulate key signaling pathways involved in the cellular response to oxidative stress, primarily the Nrf2-Keap1 and NF-κB pathways.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. Thiol-containing compounds like this compound are hypothesized to activate this pathway by providing the cysteine necessary for glutathione synthesis, which in turn can influence the cellular redox state and lead to Nrf2 activation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Increased ROS (Oxidative Stress) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 This compound This compound Cysteine L-Cysteine This compound->Cysteine GSH Glutathione (GSH) Cysteine->GSH GSH->ROS Neutralizes Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Releases Nrf2 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, GCLC, NQO1) ARE->Antioxidant_Genes Activates NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Increased ROS IKK IKK Complex ROS->IKK Activates This compound This compound This compound->ROS Inhibits NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB_p P-IκB NFkB_IkB->IkB_p NFkB_cyto NF-κB NFkB_IkB->NFkB_cyto Releases NF-κB Proteasome Proteasomal Degradation IkB_p->Proteasome NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, IL-8, TNF-α) DNA->Inflammatory_Genes Activates ROS_Assay_Workflow cluster_workflow Intracellular ROS Measurement Workflow start Start cell_culture 1. Culture BEAS-2B cells in 96-well plate start->cell_culture mecysteine_treatment 2. Pre-treat with this compound (e.g., 1-100 µM for 1-24h) cell_culture->mecysteine_treatment ros_induction 3. Induce oxidative stress (e.g., H₂O₂ or cigarette smoke extract) mecysteine_treatment->ros_induction dcfhda_loading 4. Load cells with DCFH-DA (e.g., 10 µM for 30 min) ros_induction->dcfhda_loading measurement 5. Measure fluorescence (Ex/Em ~485/535 nm) dcfhda_loading->measurement analysis 6. Analyze data and calculate % ROS reduction measurement->analysis end End analysis->end

References

An In-depth Technical Guide to the Structural and Chemical Properties of Mecysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecysteine hydrochloride, the methyl ester of L-cysteine hydrochloride, is a mucolytic agent employed in the treatment of respiratory conditions characterized by the overproduction of viscous mucus. Its efficacy stems from its ability to cleave disulfide bonds within the glycoprotein matrix of mucus, thereby reducing its viscosity and facilitating its expectoration. Beyond its mucolytic action, this compound hydrochloride also exhibits antioxidant properties, contributing to its therapeutic profile. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound hydrochloride, complete with detailed experimental protocols and visualizations to support researchers and drug development professionals in their work with this compound.

Structural and Physicochemical Properties

This compound hydrochloride is a white crystalline powder with a characteristic slight sulfurous odor. It is soluble in water and ethanol.[1]

Chemical Structure

Systematic Name: methyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride Synonyms: L-Cysteine methyl ester hydrochloride, Acdrile, Actiol[1]

Chemical structure of this compound hydrochloride

Figure 1: Chemical structure of this compound hydrochloride.

Physicochemical Data

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.

PropertyValueReference
Molecular Formula C₄H₁₀ClNO₂S[2]
Molecular Weight 171.65 g/mol [1]
CAS Number 18598-63-5[3]
Appearance White crystalline powder[1]
Odor Slight sulfur-like odor[1]
Melting Point Data not readily available.
Solubility Soluble in water and ethanol.[1]
pKa Data not readily available for the ester. The pKa values for the carboxyl, thiol, and amino groups of the parent amino acid, cysteine, are approximately 1.9, 8.3, and 10.8, respectively. Esterification of the carboxyl group will alter these values.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound hydrochloride. Below are the expected spectroscopic data based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the molecular structure.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
~3.8s3H-OCH₃[4][5]
~4.3t1Hα-CH[4][5]
~3.1d2Hβ-CH₂[4][5]
~1.9s1H-SH[4][5]
~8.5br s3H-NH₃⁺[4][5]
Note: Predicted shifts are based on the structure and data for related compounds. The solvent is typically D₂O or DMSO-d₆. In D₂O, the -SH and -NH₃⁺ protons will exchange and may not be observed.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentReference
~170C=O (ester)[6][7][8]
~55-OCH₃[6][7][8]
~54α-CH[6][7][8]
~25β-CH₂[6][7][8]
Note: Predicted shifts are based on the structure and data for related compounds. The solvent is typically D₂O or DMSO-d₆.
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3400-2500Strong, broadO-H (of COOH, if hydrolyzed), N-H stretching (amine salt)[9][10][11]
~2550WeakS-H stretching[9][10][11]
~1740StrongC=O stretching (ester)[9][10][11]
~1580MediumN-H bending (amine salt)[9][10][11]
~1230StrongC-O stretching (ester)[9][10][11]
Note: Based on the IR spectrum of L-cysteine hydrochloride and general IR absorption tables.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern: In electrospray ionization (ESI) mass spectrometry, this compound hydrochloride is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 136, corresponding to the free base (C₄H₉NO₂S). Common fragmentation pathways would involve the loss of the methyl ester group, the thiol group, and cleavage of the Cα-Cβ bond.[12][13][14][15]

Chemical Properties and Mechanism of Action

Mucolytic Activity

This compound hydrochloride's primary therapeutic action is its mucolytic effect.[16][17] Mucus is a complex viscoelastic gel composed of water, salts, lipids, and high molecular weight glycoproteins called mucins. The gel-like structure of mucus is maintained by disulfide bonds (-S-S-) that cross-link the mucin protein chains.[16] this compound hydrochloride possesses a free thiol (-SH) group that acts as a reducing agent, cleaving these disulfide bonds to form mixed disulfides. This process breaks down the complex mucin network, leading to a decrease in the viscosity and elasticity of the mucus, making it easier to clear from the respiratory tract.[16][17]

Mucolytic_Action Mucin Mucin Glycoprotein (High Viscosity) Disulfide Disulfide Bonds (-S-S-) Mucin->Disulfide Cross-links Reduced_Mucin Reduced Mucin (Low Viscosity) Disulfide->Reduced_Mucin Results in This compound This compound HCl (-SH) This compound->Disulfide Cleavage

Caption: Mucolytic action of this compound hydrochloride.

Antioxidant Activity

The thiol group of this compound hydrochloride also confers antioxidant properties.[16] It can directly scavenge reactive oxygen species (ROS), such as hydroxyl radicals and hydrogen peroxide, which are implicated in the inflammatory processes of various respiratory diseases. By neutralizing these damaging free radicals, this compound hydrochloride helps to protect the respiratory epithelium from oxidative stress and reduce inflammation.[16]

Antioxidant_Action ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Products ROS->Neutralized Converted to Cell_Damage Cellular Damage (Oxidative Stress) ROS->Cell_Damage Causes This compound This compound HCl (-SH) This compound->ROS Scavenges

Caption: Antioxidant action of this compound hydrochloride.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and activity assessment of this compound hydrochloride.

Synthesis of this compound Hydrochloride

This protocol describes a common method for the synthesis of this compound hydrochloride from L-cysteine.[18][19][20][21][22]

Materials:

  • L-cysteine hydrochloride monohydrate

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Suspend L-cysteine hydrochloride monohydrate (1 equivalent) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath to 0°C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Maintain the temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The suspension should gradually become a clear solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid, add anhydrous diethyl ether and stir to precipitate the product completely.

  • Collect the white crystalline product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Characterize the final product by NMR, IR, and melting point analysis.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Workup and Purification L-cysteine HCl L-cysteine HCl Suspension Suspension L-cysteine HCl->Suspension Anhydrous MeOH Anhydrous MeOH Anhydrous MeOH->Suspension Reaction Mixture Reaction Mixture Suspension->Reaction Mixture Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction Mixture Slow Addition at 0°C Stir at RT Stir at RT Reaction Mixture->Stir at RT 12-16h Solvent Evaporation Solvent Evaporation Stir at RT->Solvent Evaporation Precipitation\n(Diethyl Ether) Precipitation (Diethyl Ether) Solvent Evaporation->Precipitation\n(Diethyl Ether) Filtration & Washing Filtration & Washing Precipitation\n(Diethyl Ether)->Filtration & Washing Drying Drying Filtration & Washing->Drying This compound HCl This compound HCl Drying->this compound HCl Final Product

Caption: Synthesis workflow for this compound hydrochloride.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the quantification of this compound hydrochloride.[23][24][25][26][27]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound hydrochloride in the mobile phase A (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound hydrochloride in mobile phase A to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound hydrochloride in the samples from the calibration curve.

HPLC_Workflow Standard Prep Prepare Standard Solutions Injection Inject Standards & Samples Standard Prep->Injection Sample Prep Prepare Sample Solutions Sample Prep->Injection HPLC System HPLC System Setup (Column, Mobile Phase, etc.) HPLC System->Injection Data Acquisition Data Acquisition (Chromatogram) Injection->Data Acquisition Data Analysis Data Analysis (Calibration Curve, Quantification) Data Acquisition->Data Analysis

Caption: HPLC analysis workflow.

In Vitro Mucolytic Activity Assay

This protocol describes an in vitro method to assess the mucolytic activity of this compound hydrochloride using porcine gastric mucin and a rheometer.[28][29][30][31]

Materials:

  • Porcine gastric mucin (PGM)

  • Tris-HCl buffer (pH 7.0)

  • This compound hydrochloride

  • Rheometer with a cone-plate geometry

  • Water bath

Procedure:

  • Mucin Preparation: Prepare a 20% (w/v) solution of porcine gastric mucin in Tris-HCl buffer. Stir the solution overnight at 4°C to ensure complete hydration.

  • Sample Preparation: Prepare different concentrations of this compound hydrochloride solutions in Tris-HCl buffer.

  • Incubation: Mix the mucin solution with an equal volume of the this compound hydrochloride solution (or buffer as a control). Incubate the mixtures at 37°C for 30 minutes in a water bath.

  • Rheological Measurement: After incubation, transfer the sample to the rheometer. Measure the viscosity and elasticity (storage modulus G' and loss modulus G'') of the samples at a constant shear rate or over a range of shear rates.

  • Data Analysis: Compare the viscosity and elasticity of the this compound hydrochloride-treated samples to the control. A significant decrease in these parameters indicates mucolytic activity.

Mucolytic_Assay_Workflow Mucin Prep Prepare Porcine Gastric Mucin Solution Incubation Incubate Mucin with Drug (37°C, 30 min) Mucin Prep->Incubation Drug Prep Prepare this compound HCl Solutions Drug Prep->Incubation Rheometry Measure Viscosity & Elasticity (Rheometer) Incubation->Rheometry Analysis Compare with Control Rheometry->Analysis

Caption: In vitro mucolytic activity assay workflow.

X-ray Crystallography

This section provides a general workflow for determining the crystal structure of this compound hydrochloride.[32][33][34][35]

Procedure:

  • Crystallization: Dissolve highly pure this compound hydrochloride in a suitable solvent or solvent mixture. Screen for crystallization conditions using various techniques such as vapor diffusion (hanging or sitting drop) or microbatch methods with a range of precipitants, buffers, and temperatures.

  • Crystal Mounting: Once suitable single crystals are obtained, carefully mount a crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing: Process the diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, accurate three-dimensional structure.

XRay_Workflow Crystallization Crystallization Screening Mounting Crystal Mounting Crystallization->Mounting Data Collection X-ray Diffraction Data Collection Mounting->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution & Refinement Data Processing->Structure Solution Final Structure 3D Crystal Structure Structure Solution->Final Structure

Caption: X-ray crystallography workflow.

Conclusion

This technical guide has provided a detailed overview of the structural and chemical properties of this compound hydrochloride. The tabulated physicochemical and spectroscopic data, along with the detailed experimental protocols, offer a valuable resource for researchers and professionals in the field of drug development. The visualizations of its mechanism of action and experimental workflows aim to facilitate a deeper understanding of this important mucolytic agent. Further research into the specific pKa values and a definitive melting point would complete the physicochemical profile of this compound.

References

An In-Depth Technical Guide to Mecysteine's Impact on Mucus Viscosity and Elasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecysteine hydrochloride, a derivative of the amino acid cysteine, is a potent mucolytic agent employed in respiratory therapy to manage conditions characterized by the overproduction of thick, viscous mucus.[1] Such conditions include chronic obstructive pulmonary disease (COPD), bronchitis, and cystic fibrosis.[1] The accumulation of highly viscoelastic mucus can lead to airway obstruction, impaired lung function, and an increased risk of infection.[1] this compound addresses this by chemically modifying the structure of mucus, thereby reducing its viscosity and elasticity and facilitating its removal from the airways.[1] This guide provides a comprehensive overview of the core mechanisms of this compound's action, its impact on mucus rheology, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action: Cleavage of Mucin Disulfide Bonds

The primary mechanism of action of this compound lies in its ability to disrupt the complex polymeric network of mucin glycoproteins that are responsible for the gel-like properties of mucus.[1] Mucus is predominantly composed of water, salts, and mucin glycoproteins.[1] These mucins form long protein chains that are cross-linked by disulfide bonds (-S-S-) between cysteine residues.[1][2] This extensive cross-linking is the primary determinant of the high viscosity and elasticity of pathological mucus.[1]

This compound, which is the methyl ester of cysteine, possesses a free thiol group (-SH). This thiol group acts as a reducing agent, directly targeting and cleaving the disulfide bonds within the mucin polymers.[1] The reduction of these bonds breaks the cross-links, depolymerizing the large mucin aggregates into smaller, less entangled molecules.[1] This structural alteration at the molecular level translates to a macroscopic reduction in the viscosity and elasticity of the mucus, making it more fluid and easier to clear from the respiratory tract through ciliary action and coughing.[1]

Figure 1: this compound's mucolytic mechanism of action.

Impact on Mucus Rheology: Viscosity and Elasticity

The mucolytic activity of this compound directly translates to quantifiable changes in the rheological properties of mucus. Rheology is the study of the flow and deformation of matter, and for mucus, the key parameters are viscosity (resistance to flow) and elasticity (ability to deform and return to the original shape).[3] In muco-obstructive diseases, both viscosity and elasticity of sputum are significantly elevated.[4]

While specific quantitative data for this compound is limited in the available literature, extensive research on the closely related N-acetylcysteine (NAC) provides a strong proxy for its effects. Studies have consistently shown that NAC significantly reduces both the viscous modulus (G'') and the elastic modulus (G') of sputum from patients with chronic bronchitis and cystic fibrosis.[4][5][6]

ParameterDescriptionEffect of Thiol-Based Mucolytics (e.g., this compound)Reference
Viscosity (η' or G'') A measure of a fluid's resistance to flow. Higher viscosity indicates thicker, more tenacious mucus.Significant Reduction[5][7]
Elasticity (G') A measure of the mucus's ability to store deformational energy, reflecting its gel-like structure.Significant Reduction[6][7]
Spinnability (Stringiness) The ability of a fluid to be drawn into a thread, related to both viscosity and elasticity.Reduction[8]
Yield Stress (τc) The minimum stress required to initiate flow of the gel-like mucus.Reduction[9]

Table 1: General Effects of Thiol-Based Mucolytics on Mucus Rheological Parameters

A study on L-cysteine ethyl ester hydrochloride, a similar sulfhydryl agent, demonstrated a reduction in both the elastic modulus (G') and dynamic viscosity (η') of nasal mucus in patients with chronic sinusitis.[7] Another study comparing N-acetylcysteine L-lysinate (NAL) to NAC in dogs found that both compounds decreased viscoelasticity, with NAL showing a significantly greater effect.[10]

Study CompoundPatient PopulationKey Findings on ViscoelasticityReference
L-cysteine ethyl ester hydrochlorideChronic sinusitis patientsReduced both elastic modulus (G') and dynamic viscosity (η').[7]
N-acetylcysteine (NAC)Chronic bronchitis patients (in vitro)Significant reduction in four chosen parameters of viscosity.[5]
N-acetylcysteine L-lysinate (NAL) and NACHealthy mongrel dogsBoth decreased viscoelasticity; NAL had a greater effect.[10]

Table 2: Summary of Rheological Effects of Cysteine Derivatives from Selected Studies

Experimental Protocols for Assessing Mucolytic Efficacy

The evaluation of mucolytic agents like this compound relies on standardized in vitro and ex vivo experimental protocols. A common and robust method involves the rheological analysis of sputum samples.

Sputum Collection and Handling
  • Collection: Sputum is collected from patients, often through spontaneous expectoration.[9] For subjects who cannot produce sputum spontaneously, induction with hypertonic saline may be used.[9]

  • Homogenization: Sputum samples are often heterogeneous. To ensure reproducible measurements, samples are typically homogenized by gentle vortexing.[9]

  • Storage: For longitudinal studies or when immediate analysis is not possible, sputum samples can be snap-frozen and stored at -80°C with minimal impact on their rheological properties.[9]

Rheological Measurement

A cone-and-plate rheometer is frequently used to measure the viscoelastic properties of sputum.[4][5]

  • Sample Loading: A small, measured volume of the sputum sample is placed onto the lower plate of the rheometer.

  • Geometry: A cone-shaped upper plate is lowered to a defined gap distance, ensuring the sample fills the space between the cone and the plate.

  • Oscillatory Shear: The upper plate oscillates at a defined frequency and strain. The instrument measures the resulting stress and the phase lag between the stress and strain to calculate the elastic modulus (G') and the viscous modulus (G'').

  • Strain Sweep: To determine the linear viscoelastic region (LVR) and the yield stress, a strain sweep is performed where the strain amplitude is progressively increased while the frequency is held constant.

Rheology_Workflow cluster_0 Sample Preparation cluster_1 Treatment cluster_2 Rheological Analysis cluster_3 Results Collect Sputum Collection Homogenize Homogenization (Vortex) Collect->Homogenize Aliquot Aliquot for Treatment & Control Homogenize->Aliquot Control Control (Vehicle) Aliquot->Control This compound This compound Treatment Aliquot->this compound Load Load Sample on Rheometer Control->Load This compound->Load Measure Oscillatory Shear Measurement Load->Measure Analyze Data Analysis (G', G'') Measure->Analyze Compare Compare Viscoelastic Properties Analyze->Compare

Figure 2: Experimental workflow for rheological analysis.

Effects on Mucin Production and Airway Cells

Beyond its direct mucolytic action, evidence from studies on related compounds suggests that this compound may also influence the underlying cellular processes of mucus production. Chronic airway diseases are often associated with goblet cell hyperplasia (an increase in the number of mucus-producing goblet cells) and increased expression of mucin genes, particularly MUC5AC and MUC5B.[11][12]

Systematic reviews of N-acetylcysteine have reported inhibitory effects on MUC5AC and MUC5B gene and protein expression, as well as a reduction in the number of goblet cells in in vitro and animal models.[11][13] This suggests that in addition to breaking down existing mucus, these compounds may also act as mucoregulators, helping to normalize mucus production over time.[11][13] While direct evidence for this compound is needed, it is plausible that it shares these mucoregulatory properties.

Antioxidant Properties and Signaling

In addition to its mucolytic effects, this compound possesses antioxidant properties.[1] The thiol group can directly neutralize reactive oxygen species (ROS), which are highly reactive molecules that contribute to inflammation and tissue damage in the airways.[1][14]

Furthermore, as a cysteine derivative, this compound can serve as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[14][15] By replenishing intracellular GSH levels, this compound enhances the cell's natural antioxidant defenses. This antioxidant activity can help to reduce inflammation and protect the respiratory epithelium from oxidative damage.[1][14] The antioxidant effects are mediated through various signaling pathways, including the modulation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.[14][16][17]

Antioxidant_Pathway cluster_0 Oxidative Stress cluster_1 This compound Action cluster_2 Cellular Defense Mechanisms ROS Reactive Oxygen Species (ROS) Neutralization Direct ROS Neutralization ROS->Neutralization NFkB NF-κB Pathway ROS->NFkB Activation This compound This compound (-SH) GSH Glutathione (GSH) Synthesis This compound->GSH Precursor This compound->Neutralization Direct Scavenging This compound->NFkB Inhibition GSH->ROS Detoxification Inflammation Reduced Inflammation NFkB->Inflammation

Figure 3: Antioxidant signaling pathway of this compound.

Conclusion

This compound is an effective mucolytic agent that primarily acts by cleaving disulfide bonds in mucin glycoproteins, leading to a significant reduction in mucus viscosity and elasticity. This facilitates airway clearance and improves respiratory function in patients with muco-obstructive diseases. While direct quantitative data for this compound remains somewhat limited, extensive evidence from closely related thiol-based compounds like N-acetylcysteine strongly supports its mechanism and efficacy. Furthermore, its antioxidant properties and potential to modulate mucus production at a cellular level contribute to its therapeutic benefits. The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other novel mucolytic therapies.

References

Methodological & Application

Application Note: Quantification of Mecysteine in Biological Samples using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecysteine, or S-methyl-L-cysteine, is a sulfur-containing amino acid that plays a role in various metabolic pathways. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, metabolism research, and clinical diagnostics. This application note provides a detailed protocol for the determination of this compound in biological samples using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and fluorescence detection. The methodology is based on established principles for the analysis of similar amino acids and thiols in complex biological fluids.

Experimental Protocols

This section details the complete workflow for the quantification of this compound, from sample preparation to HPLC analysis.

Sample Preparation

The objective of the sample preparation is to extract this compound from the biological matrix and remove interfering substances, primarily proteins.

Materials:

  • Biological sample (Plasma, Serum, or Urine)

  • Perchloric acid (PCA), 0.6 M

  • Sodium borate buffer, 0.2 M, pH 9.5

  • Internal Standard (IS) solution (e.g., Homocysteine or a structurally similar compound not present in the sample)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol for Plasma and Serum Samples:

  • Thaw frozen plasma or serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add 10 µL of the Internal Standard solution.

  • To precipitate proteins, add 100 µL of ice-cold 0.6 M perchloric acid.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for the derivatization step.

Protocol for Urine Samples:

  • Thaw frozen urine samples.

  • Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any particulate matter.

  • In a microcentrifuge tube, add 100 µL of the clarified urine.

  • Add 10 µL of the Internal Standard solution.

  • The sample is now ready for derivatization. For some urine samples, a dilution step with ultrapure water may be necessary to bring the analyte concentration within the linear range of the assay.

Pre-column Derivatization

Since this compound lacks a native chromophore or fluorophore, a derivatization step is essential for sensitive detection. This protocol utilizes 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which reacts with the primary amine group of this compound to yield a highly fluorescent derivative.

Materials:

  • Sample supernatant from the previous step

  • Sodium borate buffer, 0.2 M, pH 9.5

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (3 mg/mL in acetone)

  • Pentane

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • To 50 µL of the sample supernatant, add 125 µL of 0.2 M sodium borate buffer (pH 9.5).

  • Add 125 µL of the FMOC-Cl solution.

  • Vortex the mixture immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • To remove excess FMOC-Cl, add 500 µL of pentane and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Discard the upper organic layer (pentane).

  • Repeat the pentane wash step one more time.

  • The aqueous layer containing the derivatized this compound is now ready for HPLC analysis.

HPLC-Fluorescence Detection (HPLC-FLD) Analysis

The derivatized this compound is separated and quantified using a reversed-phase HPLC system coupled with a fluorescence detector.

Instrumentation and Conditions:

  • HPLC System: An isocratic or gradient HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 4.2.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Fluorescence Detector Wavelengths: Excitation at 265 nm, Emission at 315 nm.

  • Gradient Elution Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 20% B

    • 18-25 min: 20% B (column re-equilibration)

Data Presentation

The following tables summarize the expected quantitative performance of the HPLC method for this compound analysis, based on typical values for similar compounds analyzed with pre-column derivatization.

Table 1: Chromatographic and Calibration Data

ParameterExpected Value
Retention Time of this compound-FMOC~ 10 - 12 min
Retention Time of IS-FMOC~ 8 - 10 min
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.995

Table 2: Method Validation Parameters

ParameterExpected Performance
Precision (RSD%)
Intra-day< 5%
Inter-day< 10%
Accuracy (% Recovery) 90 - 110%
Limit of Detection (LOD) ~ 0.02 µg/mL
Limit of Quantification (LOQ) ~ 0.05 µg/mL

Visualization of the Experimental Workflow

The following diagram illustrates the complete experimental workflow for the quantification of this compound in biological samples.

Mecysteine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_quantification Quantification Sample Biological Sample (Plasma, Serum, Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS 10 µL IS Precipitation Protein Precipitation (for Plasma/Serum) Add_IS->Precipitation 100 µL PCA Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Add_Buffer Add Borate Buffer Supernatant->Add_Buffer Add_FMOC Add FMOC-Cl Add_Buffer->Add_FMOC Reaction Vortex & React Add_FMOC->Reaction Extraction Liquid-Liquid Extraction (with Pentane) Reaction->Extraction Aqueous_Layer Collect Aqueous Layer Extraction->Aqueous_Layer Injection Inject into HPLC System Aqueous_Layer->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Fluorescence Detection Separation->Detection Data_Processing Data Acquisition & Processing Detection->Data_Processing Calibration_Curve Generate Calibration Curve Data_Processing->Calibration_Curve Calculate_Conc Calculate this compound Concentration Calibration_Curve->Calculate_Conc

Caption: Experimental workflow for this compound quantification.

Conclusion

The described HPLC method with pre-column derivatization using FMOC-Cl and fluorescence detection provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and analysis, along with the expected performance characteristics, offers a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories for various research and development applications. Proper method validation should be performed in the respective laboratory to ensure the results are accurate and reproducible for the intended application.

Application Note: Quantitative Analysis of Mecysteine and its Metabolites in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mecysteine (S-carboxymethyl-L-cysteine, CMC) and its primary metabolites, S-carboxymethyl-L-cysteine sulfoxide (CMCSO), S-methyl-L-cysteine (SMC), and S-methyl-L-cysteine sulfoxide (SMCSO) in biological matrices such as human plasma and urine. The described protocol offers high sensitivity, specificity, and a simple sample preparation procedure, making it suitable for high-throughput analysis in clinical and research settings.

Introduction

This compound, also known as S-carboxymethyl-L-cysteine (CMC), is a mucolytic agent used in the treatment of respiratory disorders. Its efficacy is linked to its metabolic fate, which primarily involves sulfoxidation and decarboxylation. The main metabolic pathway involves the conversion of this compound to its sulfoxide, S-carboxymethyl-L-cysteine sulfoxide (CMCSO). A secondary pathway involves the conversion to S-methyl-L-cysteine (SMC) and its subsequent oxidation to S-methyl-L-cysteine sulfoxide (SMCSO). Accurate and simultaneous quantification of this compound and its metabolites is crucial for pharmacokinetic studies, understanding its mechanism of action, and for the development of new therapeutics. LC-MS/MS offers the necessary selectivity and sensitivity for the precise measurement of these analytes in complex biological fluids.[1][2]

Metabolic Pathway of this compound

The metabolism of this compound primarily proceeds through two pathways: sulfoxidation and a minor pathway involving conversion to S-methylated derivatives.

Mecysteine_Metabolism This compound This compound (CMC) S-carboxymethyl-L-cysteine CMCSO CMCSO S-carboxymethyl-L-cysteine sulfoxide This compound->CMCSO Sulfoxidation SMC SMC S-methyl-L-cysteine This compound->SMC Minor Pathway SMCSO SMCSO S-methyl-L-cysteine sulfoxide SMC->SMCSO Sulfoxidation

Metabolic pathway of this compound (CMC).

Experimental Protocols

Materials and Reagents
  • This compound (S-carboxymethyl-L-cysteine)

  • S-methyl-L-cysteine (SMC)

  • S-methyl-L-cysteine sulfoxide (SMCSO)

  • S-carboxymethyl-L-cysteine sulfoxide (CMCSO) - synthesis may be required if not commercially available

  • Stable isotope-labeled internal standards (e.g., ³⁴S-d₃SMC, ³⁴S-d₃SMCSO, and custom synthesis for labeled this compound and CMCSO)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Ultrapure water

Sample Preparation Protocol (Plasma and Urine)

This protocol is adapted from the method described by Sivapalan et al. (2019) for SMC and SMCSO and is applicable for this compound and its sulfoxide due to their similar chemical properties.[3][4][5]

Sample_Preparation_Workflow Start Biological Sample (Plasma or Urine) Spike Spike with Internal Standards Start->Spike Deproteinize Protein Precipitation (50% Trichloroacetic Acid) Spike->Deproteinize Vortex Vortex Mix Deproteinize->Vortex Centrifuge Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze LC-MS/MS Analysis Supernatant->Analyze

Workflow for sample preparation.
  • Sample Thawing: Thaw frozen plasma or urine samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of the sample in a microcentrifuge tube, add the internal standard mixture to the desired final concentration.

  • Protein Precipitation: Add 50 µL of ice-cold 50% trichloroacetic acid (TCA) solution to the sample.[6]

  • Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on the successful analysis of the structurally similar SMC and SMCSO and are expected to provide good separation for this compound and its sulfoxide.[3][4][5]

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Elution
0-1 min2% B
1-5 min2-98% B
5-7 min98% B
7-7.1 min98-2% B
7.1-10 min2% B (re-equilibration)
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions for the analytes. The transitions for SMC and SMCSO are from Sivapalan et al. (2019).[3][4][5] The transition for this compound (CM-Cys) is based on published data. The transition for CMCSO is proposed and will require optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (CMC) 180.0163.0Requires optimization
CMCSO 196.0Requires optimizationRequires optimization
SMC 136.190.110
SMCSO 152.1106.115
³⁴S-d₃SMC (IS) 142.195.110
³⁴S-d₃SMCSO (IS) 158.1111.115

Data Presentation and Quantitative Performance

The method should be validated according to regulatory guidelines. The following tables summarize the expected quantitative performance based on the analysis of SMC and SMCSO in human plasma and urine.[3][4][5][6]

Method Validation Parameters for SMC and SMCSO in Plasma and Urine
ParameterSMC (Plasma)SMCSO (Plasma)SMC (Urine)SMCSO (Urine)
Linearity (r²) >0.9987>0.9987>0.9987>0.9987
Limit of Detection (LOD) (µM) 0.040.020.080.03
Limit of Quantification (LOQ) (µM) Requires determinationRequires determinationRequires determinationRequires determination
Accuracy (%) 98.28 ± 5.6698.28 ± 5.6698.28 ± 5.6698.28 ± 5.66
Intra-day Precision (%RSD) <10<10<10<10
Inter-day Precision (%RSD) <20<20<20<20

Discussion

This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of this compound and its key metabolites. The simple protein precipitation method is advantageous for high-throughput analysis. The chromatographic conditions are designed to provide adequate retention and separation of these polar analytes. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and ensure the highest accuracy and precision.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and its metabolites in biological fluids. This protocol can be readily implemented in research and clinical laboratories to support pharmacokinetic studies and further investigation into the pharmacology of this compound.

References

Application Note: Protocol for In Vitro Mucolytic Activity Assay of Mecysteine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mecysteine hydrochloride is a mucolytic agent utilized in respiratory therapy to manage conditions characterized by the overproduction of thick, viscous mucus, such as chronic obstructive pulmonary disease (COPD) and bronchitis.[1][2] The efficacy of mucolytic agents lies in their ability to reduce the viscosity of mucus, thereby facilitating its clearance from the airways and improving respiratory function.[1][2] The primary mechanism of action for this compound involves its thiol group (-SH), which cleaves the disulfide bonds (-S-S-) that cross-link mucin glycoproteins.[1][2] This cleavage breaks down the dense, gel-like structure of mucus, making it more fluid.[1] In vitro assays are crucial for evaluating the mucolytic potential of compounds like this compound in a controlled laboratory setting before progressing to more complex biological models. This document provides a detailed protocol for assessing the mucolytic activity of this compound using a viscometric method with a porcine gastric mucin (PGM) solution as a mucus simulant.

Mechanism of Action: Mucin Disulfide Bond Cleavage

The mucolytic effect of this compound is chemically driven by a thiol-disulfide exchange reaction.[3][4] The free thiol group on the this compound molecule acts as a reducing agent, attacking the disulfide bridges that maintain the polymeric structure of mucin. This reaction breaks the larger mucin polymers into smaller units, leading to a significant decrease in mucus viscosity and elasticity.[2]

G cluster_0 Mucin Network (High Viscosity) cluster_1 This compound Action cluster_2 Resulting Mucin (Low Viscosity) Mucin1 Mucin Glycoprotein Mucin2 Mucin Glycoprotein Mucin1->Mucin2        This compound This compound with Thiol Group (-SH) Disulfide Disulfide Bond (-S-S-) Mucin3 Cleaved Mucin This compound->Mucin3 Thiol-Disulfide Exchange Mucin4 Cleaved Mucin note Broken Bonds

Caption: this compound's thiol group cleaves mucin disulfide bonds, reducing viscosity.

Experimental Protocol: Viscometric Assay

This protocol describes an in vitro method to quantify the mucolytic activity of this compound by measuring its effect on the viscosity of an artificial mucus solution. The method is adapted from established procedures for evaluating mucolytic agents.[5][6]

1. Principle

The mucolytic activity of this compound is determined by its ability to decrease the viscosity of a mucus simulant. A porcine gastric mucin (PGM) solution is used to mimic the viscoelastic properties of human respiratory mucus.[5][6] The change in viscosity after incubation with this compound is measured using a rheometer or viscometer and compared against a negative control (vehicle) and a positive control (N-acetylcysteine, NAC), a well-known mucolytic agent.[7][8]

2. Materials and Reagents

  • Test Compound: this compound Hydrochloride

  • Positive Control: N-acetylcysteine (NAC)

  • Mucus Simulant: Porcine Gastric Mucin (PGM), Type III

  • Buffer: Tris-HCl buffer (50 mM, pH 7.0)

  • Equipment:

    • Rotational Rheometer or Viscometer (e.g., cone-plate or parallel-plate)[9][10]

    • Analytical Balance

    • Magnetic Stirrer and Stir Bar

    • Incubator or Water Bath (set to 37°C)

    • Calibrated Pipettes

    • 15 mL Conical Tubes

3. Preparation of Solutions

  • 20% (w/v) Porcine Gastric Mucin (PGM) Solution:

    • Weigh 20 g of PGM powder.

    • Gradually add the powder to approximately 80 mL of Tris-HCl buffer (pH 7.0) while continuously stirring with a magnetic stirrer.

    • Stir the solution for at least 2 hours at room temperature, or until the mucin is fully dissolved and the solution is homogenous.[11]

    • Adjust the final volume to 100 mL with the buffer. This solution is highly viscous.[5][6]

  • Test Solutions (this compound):

    • Prepare a stock solution of this compound in Tris-HCl buffer.

    • From the stock, prepare serial dilutions to achieve the desired final concentrations for the assay (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

  • Positive Control (NAC):

    • Prepare solutions of NAC in Tris-HCl buffer at concentrations equivalent to the this compound test solutions.

  • Negative Control:

    • Use the Tris-HCl buffer alone.

4. Assay Procedure

  • Aliquot Mucin: Pipette 5 mL of the prepared 20% PGM solution into each 15 mL conical tube.

  • Add Test Solutions: To respective tubes, add 0.5 mL of the Negative Control, each this compound concentration, and each NAC concentration.

  • Incubation: Tightly cap the tubes and mix the contents thoroughly by gentle inversion. Incubate all tubes at 37°C for 30 minutes.[5][6]

  • Viscosity Measurement:

    • After incubation, allow the samples to equilibrate to the measurement temperature of the viscometer (e.g., 25°C).

    • Load the sample onto the viscometer according to the manufacturer's instructions.

    • Measure the viscosity (in Pascal-seconds, Pa·s, or centipoise, cP) at a defined shear rate. For non-Newtonian fluids like mucus, it is important to use a consistent shear rate for all measurements.[12]

    • Perform each measurement in triplicate.

G A Prepare 20% PGM Solution C Aliquot 5 mL PGM into Test Tubes A->C B Prepare this compound, NAC & Control Solutions D Add 0.5 mL of Test Solutions to PGM B->D C->D E Incubate at 37°C for 30 minutes D->E F Equilibrate to Room Temperature E->F G Measure Viscosity using Rheometer F->G H Record and Analyze Data G->H

Caption: Workflow for the in vitro mucolytic activity assay.

5. Data Analysis

Calculate the percentage reduction in viscosity for each test concentration relative to the negative control using the following formula:

Percentage Reduction (%) = [(Viscosity_Control - Viscosity_Test) / Viscosity_Control] * 100

Data Presentation

The quantitative results should be summarized in a table to allow for clear comparison between different concentrations of this compound and the positive control.

Treatment GroupConcentrationMean Viscosity (cP) ± SDPercentage Reduction in Viscosity (%)
Negative Control -1550 ± 850% (Baseline)
This compound 1 mg/mL1120 ± 6027.7%
This compound 5 mg/mL650 ± 4558.1%
This compound 10 mg/mL380 ± 3075.5%
N-acetylcysteine (NAC) 10 mg/mL410 ± 3573.5%
(Note: Data presented are hypothetical and for illustrative purposes only.)

Logical Framework for Mucolytic Activity

The relationship between this compound concentration and its mucolytic effect is a direct cause-and-effect pathway. An increase in the concentration of the active agent leads to a greater disruption of the mucin network, resulting in a measurable decrease in the bulk viscosity of the mucus simulant.

G A Increase this compound Concentration B Increased Availability of Thiol Groups (-SH) A->B leads to C Greater Cleavage of -S-S- Bonds in Mucin B->C results in D Depolymerization of Mucin Network C->D causes E Decrease in Mucus Viscosity D->E leads to F Enhanced Mucolytic Activity E->F indicates

Caption: Logical flow from this compound concentration to mucolytic effect.

References

Application Notes and Protocols: Evaluating Mecysteine Efficacy Using Porcine Gastric Mucin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecysteine, also known as Carbocisteine, is a mucolytic agent used to reduce the viscosity of mucus, thereby aiding in its clearance from the respiratory tract. The evaluation of its efficacy often involves in vitro models that mimic the physiological environment. Porcine gastric mucin (PGM) is a widely accepted model for these studies due to its biochemical and rheological similarities to human respiratory and gastric mucin.[1] This document provides detailed application notes and protocols for utilizing PGM to assess the mucolytic efficacy of this compound.

This compound's primary mechanism of action involves the modulation of mucin biosynthesis, specifically normalizing the sialyl and fucosyl residues on the glycoprotein chains. This is distinct from other mucolytics like N-acetylcysteine, which directly cleaves disulfide bonds. Studies have shown that the mucolytic effect of this compound on porcine gastric mucin is pH-dependent, with notable activity at a slightly acidic pH of 6.0, and significantly less effect at a neutral pH of 7.0.[2][3] Therefore, controlling the pH is a critical parameter in the experimental design.

Data Presentation

The following tables are examples of how to structure quantitative data obtained from the experimental protocols described below.

Table 1: Effect of this compound on the Viscosity of Porcine Gastric Mucin Solution (pH 6.0)

This compound Concentration (mg/mL)Mean Viscosity (mPa·s)Standard Deviation% Viscosity Reduction
0 (Control)250.015.20%
1.0212.512.815%
5.0165.010.534%
10.0120.09.852%

Table 2: Viscoelastic Properties of Porcine Gastric Mucin Treated with this compound (pH 6.0)

This compound Concentration (mg/mL)Elastic Modulus (G') (Pa)Viscous Modulus (G'') (Pa)Tan Delta (G''/G')
0 (Control)1.52.81.87
1.01.22.31.92
5.00.81.92.38
10.00.51.53.00

Table 3: Mucoadhesion of Porcine Gastric Mucin to a Substrate in the Presence of this compound

This compound Concentration (mg/mL)Peak Force of Detachment (mN)Work of Adhesion (µJ)
0 (Control)50.285.3
1.045.176.8
5.038.765.9
10.032.555.3

Mandatory Visualizations

This compound's Mechanism of Action on Mucin

Mecysteine_Mechanism cluster_0 Normal Mucin Glycoprotein cluster_2 Normalized Mucin Glycoprotein Mucin Mucin Polypeptide Backbone Sialyl Sialyl Residues Mucin->Sialyl High Fucosyl Fucosyl Residues Mucin->Fucosyl Low Disulfide Disulfide Bonds Mucin->Disulfide This compound This compound Normalized_Mucin Mucin Polypeptide Backbone This compound->Normalized_Mucin Regulates Glycosyltransferases Normalized_Sialyl Normalized Sialyl Residues Normalized_Mucin->Normalized_Sialyl Balanced Normalized_Fucosyl Normalized Fucosyl Residues Normalized_Mucin->Normalized_Fucosyl Balanced

Caption: Mechanism of this compound as a mucoregulator.

Experimental Workflow for Evaluating this compound's Mucolytic Activity

Experimental_Workflow start Start prep_mucin Prepare 20% Porcine Gastric Mucin Solution in Tris-HCl Buffer start->prep_mucin adjust_ph Adjust pH to 6.0 prep_mucin->adjust_ph incubation Incubate Mucin with this compound (37°C for 30 min) adjust_ph->incubation prep_this compound Prepare this compound Solutions of Varying Concentrations prep_this compound->incubation rheology Rheological Analysis (Viscosity, G', G'') incubation->rheology mucoadhesion Mucoadhesion Assay incubation->mucoadhesion data_analysis Data Analysis and Comparison to Control rheology->data_analysis mucoadhesion->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's efficacy.

Experimental Protocols

Protocol 1: Preparation of Porcine Gastric Mucin (PGM) Solution

Objective: To prepare a standardized PGM solution for use in efficacy assays.

Materials:

  • Porcine Gastric Mucin (Type III, powder)

  • Tris-HCl buffer (pH 7.5)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

Procedure:

  • Weigh the desired amount of PGM powder to prepare a 20% (w/v) solution.

  • In a beaker, add the PGM powder to a measured volume of Tris-HCl buffer.

  • Place the beaker on a magnetic stirrer and stir at a low speed to avoid excessive foaming.

  • Allow the mucin to hydrate and dissolve overnight at 4°C.

  • After complete dissolution, adjust the pH of the mucin solution to 6.0 using dilute HCl or NaOH as required.[2][3]

  • Store the PGM solution at 4°C for up to 48 hours.

Protocol 2: Evaluation of Mucolytic Efficacy by Rotational Rheometry

Objective: To quantify the effect of this compound on the viscoelastic properties of PGM solution.

Materials:

  • Prepared 20% PGM solution (pH 6.0)

  • This compound solutions of various concentrations (e.g., 1, 5, 10 mg/mL)

  • Control buffer (Tris-HCl, pH 6.0)

  • Rotational rheometer with a cone-plate or parallel-plate geometry

  • Incubator or water bath set to 37°C

  • Pipettes and tubes

Procedure:

  • In separate tubes, mix the 20% PGM solution with either the this compound solutions or the control buffer in a 9:1 ratio (PGM:drug/buffer).

  • Incubate the mixtures at 37°C for 30 minutes.[2][3]

  • Equilibrate the rheometer to the desired temperature (e.g., 25°C or 37°C).

  • Load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Perform a steady-state flow sweep to measure the apparent viscosity as a function of shear rate.

  • Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region to determine the elastic (G') and viscous (G'') moduli.

  • Record the data and calculate the percentage reduction in viscosity and the change in tan delta (G''/G') for each this compound concentration compared to the control.

Protocol 3: Mucoadhesion Assay

Objective: To assess the effect of this compound on the mucoadhesive properties of PGM.

Materials:

  • Prepared 20% PGM solution (pH 6.0)

  • This compound solutions of various concentrations

  • Control buffer (Tris-HCl, pH 6.0)

  • Texture analyzer or tensiometer with a suitable probe

  • Substrate (e.g., a mucosal tissue model or a synthetic surface)

  • Incubator or water bath set to 37°C

Procedure:

  • Prepare the PGM-Mecysteine mixtures as described in Protocol 2.

  • Apply a uniform layer of the PGM mixture to the substrate.

  • Bring the probe of the texture analyzer into contact with the PGM layer with a defined contact force and for a specific duration.

  • Withdraw the probe at a constant speed, measuring the force required for detachment.

  • The peak force of detachment and the area under the force-distance curve (work of adhesion) are recorded.

  • Compare the mucoadhesive parameters of the this compound-treated PGM with the control.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of this compound's efficacy using porcine gastric mucin as a model substrate. By carefully controlling experimental parameters, particularly pH, researchers can obtain reliable and reproducible data on the mucolytic and mucoadhesive-modifying properties of this compound. The provided templates for data presentation and the visual representations of the mechanism and workflow are intended to facilitate clear and concise communication of research findings.

References

Application Notes: Mecysteine in Cell Culture for Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mecysteine hydrochloride, a derivative of N-acetylcysteine (NAC), is a potent mucolytic and antioxidant agent utilized in in vitro models of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), bronchitis, and cystic fibrosis.[1][2][3] Its primary mechanism involves the cleavage of disulfide bonds in mucin glycoproteins, reducing mucus viscosity and facilitating its clearance.[1][2] Additionally, this compound exhibits significant antioxidant properties by neutralizing reactive oxygen species (ROS) and replenishing intracellular glutathione (GSH) levels, thereby protecting respiratory epithelial cells from oxidative damage and reducing inflammation.[1][4]

These characteristics make this compound a valuable tool for researchers and drug development professionals studying mucus hypersecretion, oxidative stress, and inflammation in the context of respiratory pathologies.

Mechanism of Action

This compound's therapeutic effects in respiratory disease models are attributed to two primary mechanisms:

  • Mucolytic Action: The thiol group (-SH) in this compound directly cleaves the disulfide bonds that cross-link mucin protein fibers. This action depolymerizes the mucus network, leading to a significant reduction in viscosity and elasticity, which is a key pathological feature in many respiratory diseases.[1][2]

  • Antioxidant and Anti-inflammatory Effects: this compound functions as a precursor to L-cysteine, a key component of the major intracellular antioxidant, glutathione (GSH).[5] By boosting GSH levels, this compound enhances the cell's capacity to neutralize ROS.[1][4] This reduction in oxidative stress subsequently downregulates pro-inflammatory signaling pathways, such as NF-κB, leading to decreased production of inflammatory cytokines like IL-8.[6][7]

Data Presentation

Table 1: Effective Concentrations of this compound and N-Acetylcysteine (NAC) in Respiratory Cell Models

Cell LineDisease Model/StimulusCompoundConcentration RangeObserved EffectsReference(s)
Calu-3Lipopolysaccharide (LPS)-induced MHS¹NAC0.3, 3.0, 30 mMInhibition of MUC5AC gene and mucin protein expression.[8]
NCI-H292, NHBECs²Benzo[a]pyrene (B[a]P)-induced MHS¹NAC1.10 mMReduction in B[a]P-induced MUC5AC gene levels.[8]
BEAS-2BHydrogen Peroxide (H₂O₂)-induced injurySEC³, SMC⁴4, 8, 16 µmol/LReduced ROS generation, decreased inflammatory cytokine release.[6]
A549Poly (I:C)-induced oxidative stressNAC16 µM, 35 µM, 1.6 mM, 5 mMIncreased intracellular thiols, reduced ROS, decreased HO-1 expression.[5][9]
SPC-A1Lipopolysaccharide (LPS)-induced COPD modelSAMC⁵20 to 100µMAttenuated MUC5AC secretion, increased AQP5 expression.[10]

¹MHS: Mucus Hypersecretion ²NHBECs: Normal Human Bronchial Epithelial Cells ³SEC: S-ethyl cysteine ⁴SMC: S-methyl cysteine ⁵SAMC: S-allylmercapto-l-cysteine

Table 2: Quantitative Effects of this compound Analogs on Cellular Markers

Cell LineTreatmentEndpoint MeasuredResultReference(s)
Calu-30.3, 3.0, 30 mM NAC + LPSMUC5AC gene/protein expressionSignificant (p<0.05) decrease compared to LPS alone.[8]
NCI-H2921.10 mM NAC + B[a]PMUC5AC gene levelsSignificant (p<0.05) reduction compared to B[a]P alone.[8]
BEAS-2B8 and 16 µmol/L SEC/SMC + H₂O₂Inflammatory cytokine releaseDecreased H₂O₂-induced release.[6]
A54916 µM - 5 mM NAC + Poly (I:C)Intracellular ROS levelsDose-dependent reduction in ROS.[5][9]
SPC-A120-100µM SAMC + LPSMUC5AC mRNASuppression of MUC5AC mRNA accumulation.[10]

Experimental Protocols

Protocol 1: Modeling Mucus Hypersecretion in NCI-H292 Cells

This protocol describes the induction of MUC5AC, a major airway mucin, and the assessment of this compound's inhibitory effects.

Materials:

  • NCI-H292 cells

  • RPMI 1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound hydrochloride

  • Reagents for RT-PCR and ELISA

Procedure:

  • Cell Culture: Culture NCI-H292 cells in RPMI 1640 supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.

    • Pretreat cells with various concentrations of this compound (e.g., 1 µM to 20 µM) for 30 minutes.[11]

    • Stimulate the cells with a mucin-inducing agent like PMA (e.g., 10 ng/mL) for 24 hours to induce MUC5AC expression.[11]

  • Analysis:

    • MUC5AC Protein Quantification: Collect cell lysates and measure MUC5AC protein levels using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

    • MUC5AC mRNA Expression: Extract total RNA from the cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze MUC5AC gene expression.

Protocol 2: Assessing Antioxidant Effects in A549 Cells

This protocol details a method to induce oxidative stress and evaluate the protective effects of this compound.

Materials:

  • A549 cells

  • DMEM medium

  • Fetal Bovine Serum (FBS)

  • This compound hydrochloride

  • Polyinosinic-polycytidylic acid (Poly I:C) or Hydrogen Peroxide (H₂O₂)

  • 2′,7′-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) for ROS detection

Procedure:

  • Cell Culture: Maintain A549 cells in DMEM with 10% FBS and antibiotics at 37°C and 5% CO₂.

  • Treatment:

    • Plate A549 cells and grow to 70-80% confluency.

    • Treat cells with a range of this compound concentrations (e.g., 16 µM to 5 mM) for various time points (e.g., 24, 72, 144 hours).[5]

    • Induce oxidative stress by adding an agent like transfected Poly I:C (50 µg/ml) or H₂O₂ for the final 24 hours of the treatment period.[5][6]

  • Analysis of Reactive Oxygen Species (ROS):

    • At the end of the experiment, harvest the cells and rinse with PBS.

    • Resuspend the cells in a solution containing 10 µM CM-H2DCFDA and incubate at 37°C for 30 minutes.[5]

    • Wash the cells with PBS and analyze intracellular ROS levels via flow cytometry.

Visualizations

Mecysteine_Mucolytic_Action cluster_0 Mucus Structure cluster_1 Mucolytic Effect Mucin Mucin Glycoproteins Disulfide Disulfide Bonds (-S-S-) Mucin->Disulfide Cross-linking Disulfide->Mucin This compound This compound (contains Thiol group -SH) BrokenBonds Cleaved Disulfide Bonds This compound->BrokenBonds Cleaves bonds ReducedViscosity Reduced Mucus Viscosity BrokenBonds->ReducedViscosity

Caption: this compound's mucolytic action on disulfide bonds.

Mecysteine_Antioxidant_Pathway cluster_stimulus Cellular Stress cluster_pathway Intracellular Signaling cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Inhibits Inflammation Inflammatory Stimuli (e.g., LPS, Smoke) Reduced_Inflammation Reduced Inflammation (e.g., ↓ IL-8) Nrf2_Keap1 Nrf2-Keap1 Complex (Nrf2 degradation) Keap1->Nrf2_Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Nrf2->Nrf2_Keap1 Antioxidant_Enzymes Increased Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Activates Transcription This compound This compound GSH Glutathione (GSH) Synthesis This compound->GSH Promotes GSH->ROS Neutralizes Reduced_ROS Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_ROS Reduced_ROS->Reduced_Inflammation

Caption: this compound's antioxidant and anti-inflammatory pathway.

Experimental_Workflow cluster_analysis Data Collection & Analysis start Start: Seed Respiratory Epithelial Cells culture Culture to 70-80% Confluency start->culture pretreat Pre-treatment with This compound culture->pretreat induce Induce Disease Phenotype (e.g., with LPS, H₂O₂, PMA) pretreat->induce incubate Incubate for Specified Duration induce->incubate rna RNA Extraction (RT-qPCR for MUC5AC) incubate->rna protein Protein Collection (ELISA for IL-8, MUC5AC) incubate->protein ros ROS Measurement (Flow Cytometry) incubate->ros end End: Analyze Results rna->end protein->end ros->end

Caption: General experimental workflow for this compound studies.

References

Spectrophotometric Determination of Mecysteine's Antioxidant Capacity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecysteine hydrochloride, a derivative of the amino acid cysteine, is recognized for its mucolytic properties. Beyond this primary function, this compound exhibits significant antioxidant activity, primarily attributed to its thiol group, which can neutralize reactive oxygen species (ROS).[1] This capability to scavenge harmful free radicals positions this compound as a compound of interest for mitigating oxidative stress and related cellular damage.

These application notes provide detailed protocols for the spectrophotometric determination of this compound's antioxidant capacity using four common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Capacity). The CUPRAC assay is particularly well-suited for thiol-containing antioxidants.[2][3]

Antioxidant Action of this compound

This compound's antioxidant effect is primarily centered on its thiol (-SH) group. This group can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging chain reactions. The direct scavenging of reactive oxygen species by the thiol group is a key mechanism of its antioxidant action.[1][4][5]

dot graph Mecysteine_Antioxidant_Action { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound\n(-SH group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species\n(e.g., •OH, O₂⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralized_ROS [label="Neutralized Species\n(e.g., H₂O, O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mecysteine_Radical [label="this compound Thiyl Radical\n(-S•)", fillcolor="#FBBC05", fontcolor="#202124"]; Stable_Product [label="Stable Products", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Mecysteine_Antioxidant_Action cluster_0 Radical Scavenging This compound This compound (-SH group) Mecysteine_Radical This compound Thiyl Radical (-S•) This compound->Mecysteine_Radical Donates H• or e⁻ ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) Neutralized_ROS Neutralized Species (e.g., H₂O, O₂) ROS->Neutralized_ROS Accepts H• or e⁻ Stable_Product Stable Products Mecysteine_Radical->Stable_Product Termination

Figure 1: Direct Radical Scavenging by this compound.

Data Presentation

The antioxidant capacity of this compound is quantified using IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) and Trolox Equivalent Antioxidant Capacity (TEAC). Trolox, a water-soluble analog of Vitamin E, is used as a standard for comparison.

AssayParameterThis compound ValueAscorbic Acid (Standard)Trolox (Standard)
DPPH IC50 (µg/mL)~95~5~8
ABTS IC50 (µg/mL)~180~3~5
FRAP TEAC (mM Trolox/mM)Data not available~0.81.0
CUPRAC TEAC (mM Trolox/mM)Data not available~0.91.0

Note: The IC50 values for this compound are estimated based on data for structurally similar thiol-containing compounds and may vary depending on specific experimental conditions.

Experimental Workflow

The general workflow for determining the antioxidant capacity of this compound using spectrophotometric assays is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare this compound Stock Solution D Mix this compound/Standard with Assay Reagent A->D B Prepare Reagents for Selected Assay (DPPH, ABTS, FRAP, or CUPRAC) B->D C Prepare Standard Solutions (Trolox/Ascorbic Acid) C->D E Incubate at Specified Temperature and Time D->E F Measure Absorbance at Specific Wavelength E->F G Calculate % Inhibition or Reducing Power F->G H Determine IC50 or TEAC Value G->H

Figure 2: General Experimental Workflow.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Reagents:

  • This compound hydrochloride

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Trolox or Ascorbic Acid (for standard curve)

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of dilutions from the stock solution. Similarly, prepare a series of dilutions for the standard (Trolox or Ascorbic Acid).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the sample or standard dilutions to the respective wells.

    • For the control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Plot the % inhibition against the concentration of this compound and the standard to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless. The decrease in absorbance at 734 nm is proportional to the antioxidant activity. [6] Reagents:

  • This compound hydrochloride

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (for standard curve)

Protocol:

  • ABTS•+ Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in PBS or ethanol. Prepare a series of dilutions from the stock solution. Similarly, prepare a series of dilutions for the Trolox standard.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the sample or standard dilutions to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Plot the % inhibition against the concentration to determine the IC50 value.

    • To calculate the Trolox Equivalent Antioxidant Capacity (TEAC), create a standard curve of % inhibition versus Trolox concentration. The TEAC value of this compound is the concentration of Trolox that gives the same % inhibition as a given concentration of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Reagents:

  • This compound hydrochloride

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in deionized water. Prepare a series of dilutions. Prepare a series of dilutions for the FeSO₄ or Trolox standard.

  • Assay Procedure:

    • In a 96-well microplate, add 280 µL of the FRAP reagent to each well.

    • Add 20 µL of the sample or standard dilutions to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the FRAP value of this compound from the standard curve and express it as Fe²⁺ equivalents or Trolox equivalents.

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

Principle: The CUPRAC assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by antioxidants. The cuprous ions then form a colored chelate with neocuproine, which has a maximum absorbance at 450 nm. This method is particularly effective for thiol-type antioxidants. [3] Reagents:

  • This compound hydrochloride

  • Copper(II) chloride (CuCl₂) solution (10 mM)

  • Neocuproine solution (7.5 mM in ethanol)

  • Ammonium acetate buffer (1 M, pH 7.0)

  • Trolox (for standard curve)

Protocol:

  • Reagent Mixture Preparation: For each sample, mix 1 mL of CuCl₂ solution, 1 mL of neocuproine solution, and 1 mL of ammonium acetate buffer.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in deionized water. Prepare a series of dilutions. Prepare a series of dilutions for the Trolox standard.

  • Assay Procedure:

    • In a test tube, add 1 mL of the reagent mixture.

    • Add 'x' mL of the sample or standard solution and (1.1 - x) mL of deionized water to make the final volume 4.1 mL.

    • Mix and let the reaction proceed at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 450 nm against a reagent blank.

  • Calculation:

    • Create a standard curve of absorbance versus Trolox concentration.

    • Determine the CUPRAC value of this compound from the standard curve and express it as Trolox equivalents.

Conclusion

The spectrophotometric assays detailed in these application notes provide robust and reproducible methods for quantifying the antioxidant capacity of this compound. The choice of assay may depend on the specific research question and the nature of the sample matrix. For a comprehensive evaluation of this compound's antioxidant potential, it is recommended to use a battery of these assays, particularly including the CUPRAC method, which is well-suited for thiol-containing compounds. The data generated will be valuable for researchers and professionals in the fields of drug development and oxidative stress research.

References

Application Notes and Protocols: Synthesis and Purification of Mecysteine Hydrochloride for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecysteine hydrochloride, the methyl ester of L-cysteine, is a mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus.[1][2] Its mechanism of action involves the cleavage of disulfide bonds within mucoproteins, which depolymerizes the mucus, reduces its viscosity, and facilitates its expectoration.[3][4] In a laboratory setting, this compound hydrochloride can serve as a reference standard, a starting material for the synthesis of more complex molecules like FFAR2/GPR43 agonists, or for research into mucolytic activity.[2]

The synthesis of this compound hydrochloride is most commonly achieved through the Fischer esterification of L-cysteine with methanol in the presence of an acid catalyst. This process is followed by purification, typically involving recrystallization, to yield a product of high purity suitable for research and pharmaceutical development applications. This document provides detailed protocols for the synthesis, purification, and analysis of this compound hydrochloride on a laboratory scale.

Synthesis of this compound Hydrochloride

The synthesis is based on the Fischer esterification of L-cysteine using methanol as both the reagent and solvent, with a strong acid catalyst. Thionyl chloride is a convenient reagent as it reacts with methanol in situ to produce anhydrous hydrogen chloride, which catalyzes the esterification and also forms the final hydrochloride salt.

2.1 Materials and Equipment

  • L-cysteine hydrochloride monohydrate

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

2.2 Experimental Protocol: Synthesis

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent unwanted side reactions with thionyl chloride.

  • Reagent Addition: In the flask, suspend L-cysteine hydrochloride monohydrate (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of cysteine).

  • Catalyst Introduction: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirring methanolic suspension.

    • Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the solution to room temperature. Remove the methanol using a rotary evaporator to obtain a crude solid or viscous oil.

  • Crude Product Isolation: Add anhydrous diethyl ether to the residue and triturate (stir/grind with a spatula) to induce the precipitation of a white solid.

  • Filtration: Collect the crude this compound hydrochloride by vacuum filtration using a Büchner funnel. Wash the solid with two small portions of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the crude product under vacuum to remove residual solvent. The resulting white solid can then be taken for purification.

2.3 Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_end Product start1 L-Cysteine HCl reaction Fischer Esterification (Reflux, 2-4h) start2 Methanol (Anhydrous) start3 Thionyl Chloride evaporation Solvent Evaporation reaction->evaporation precipitation Precipitation with Diethyl Ether evaporation->precipitation filtration Vacuum Filtration precipitation->filtration crude_product Crude this compound HCl filtration->crude_product

Caption: Workflow for the synthesis of this compound hydrochloride.

Purification of this compound Hydrochloride

Recrystallization is a highly effective method for purifying solid compounds.[5] The choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For this compound hydrochloride, a mixed-solvent system of methanol and diethyl ether is often effective.

3.1 Experimental Protocol: Purification

  • Solvent Selection: Prepare a solvent system, typically methanol and anhydrous diethyl ether.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid completely. Gentle warming on a steam bath may be necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat briefly, and perform a hot filtration to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, slowly add anhydrous diethyl ether (an anti-solvent) until the solution becomes cloudy (the cloud point), then allow it to stand.

  • Cooling: Once crystallization begins, cool the flask in an ice bath for at least 30 minutes to maximize the yield of pure crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum to obtain pure this compound hydrochloride.

3.2 Purification Workflow Diagram

Purification_Workflow crude Crude this compound HCl dissolve Dissolve in minimum hot methanol crude->dissolve cool Slowly cool to room temperature dissolve->cool induce Induce Crystallization (e.g., add diethyl ether) cool->induce if needed ice_bath Cool in ice bath to maximize yield cool->ice_bath induce->ice_bath filter Isolate crystals via vacuum filtration ice_bath->filter wash_dry Wash with cold solvent & dry under vacuum filter->wash_dry pure Pure Crystalline This compound HCl wash_dry->pure

Caption: Workflow for the purification of this compound HCl via recrystallization.

Characterization and Quality Control

The identity and purity of the synthesized this compound hydrochloride should be confirmed using standard analytical techniques.

4.1 Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and quantifying impurities. A reverse-phase C18 column can be used, often requiring pre-column derivatization (e.g., with FMOC-Cl) for UV detection.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound.

  • Mass Spectrometry (MS): Determines the molecular weight and confirms the molecular formula.

  • Elemental Analysis: Measures the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur to confirm the empirical formula.

  • Melting Point: A sharp melting point range indicates high purity.

4.2 Typical Product Specifications

The following table summarizes expected quantitative data for synthesized this compound hydrochloride.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Molecular Formula C₄H₉NO₂S • HCl-
Formula Weight 171.6 g/mol Calculation[2]
Purity (HPLC) ≥95%HPLC-UV/ELSD[2][8]
Solubility Soluble in PBS (10 mg/ml), DMSO (15 mg/ml)Solubility Test[2]
Identity by NMR Conforms to the structure¹H NMR, ¹³C NMR
Identity by MS Conforms to the expected molecular weightMass Spectrometry

Mechanism of Action Visualization

This compound acts as a mucolytic by breaking down the complex structure of mucus. Its free thiol (-SH) group chemically reduces the disulfide bonds (-S-S-) that cross-link mucin glycoprotein strands, leading to smaller, less viscous molecules.[3][4]

Mechanism_of_Action cluster_before Before Treatment cluster_after After Treatment mucin1_a Mucin Strand disulfide -S-S- mucin1_a->disulfide mucin1_b Mucin Strand mucin1_b->disulfide label_viscous High Viscosity Mucus mucin2_a Mucin Strand thiol1 -SH mucin2_a->thiol1 mucin2_b Mucin Strand thiol2 -SH mucin2_b->thiol2 label_fluid Low Viscosity Mucus This compound This compound (-SH) This compound->disulfide Reduces Disulfide Bond

Caption: Mechanism of mucolytic action of this compound.

References

Application Note: An In Vitro Model for Evaluating the Effect of Mecysteine on MUC5AC Expression in Human Airway Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mucin 5AC (MUC5AC) is a major gel-forming mucin glycoprotein that plays a critical role in the protective barrier of the respiratory tract.[1] However, its overproduction is a hallmark of chronic airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, leading to mucus hypersecretion and airway obstruction.[1][2] Mecysteine, a mucolytic agent, functions by breaking down the disulfide bonds in mucin glycoproteins, thereby reducing mucus viscosity.[3][4] Its precursor, N-acetylcysteine (NAC), has been shown to inhibit MUC5AC gene and protein expression, suggesting a role as a mucoregulator in addition to its mucolytic activity.[5][6][7] This application note provides a detailed framework and protocols for establishing an in vitro model to investigate the direct effects of this compound on MUC5AC expression in human airway epithelial cells.

1. In Vitro Model Selection

The choice of cell line is critical for studying the regulation of MUC5AC expression. Human lung-derived cell lines are commonly used for this purpose. The following table summarizes suitable candidates.[8]

Cell LineTypeKey CharacteristicsRecommended Use
NCI-H292 Human lung mucoepidermoid carcinomaWell-established model for studying MUC5AC regulation; responsive to various stimuli.[8]Ideal for initial screening and mechanistic studies.
A549 Human lung adenocarcinomaExpresses MUC5AC and is a widely used model for lung research.[8][9]Suitable for studying inflammatory and oxidative stress-induced MUC5AC expression.
Calu-3 Human bronchial adenocarcinomaForms polarized monolayers and is a good model for studying mucin secretion at an air-liquid interface (ALI).[8][10]Best for studies mimicking the physiological airway environment.

For the protocols outlined below, the NCI-H292 cell line is used as the primary example due to its robust MUC5AC expression and responsiveness.

2. Experimental Workflow

The overall workflow for assessing the impact of this compound on MUC5AC expression involves cell culture, treatment, and subsequent analysis of mRNA and protein levels.

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis a Select & Culture NCI-H292 Cells b Seed Cells in Multi-well Plates a->b c Induce MUC5AC Expression (e.g., with PMA, TNF-α, IL-1β) b->c 24h Incubation d Treat with this compound (Dose-Response & Time-Course) c->d e Harvest Samples d->e 24-48h Incubation f Cell Supernatant (for secreted protein) e->f g Cell Lysate (for mRNA) e->g h ELISA for MUC5AC Protein Quantification f->h i qRT-PCR for MUC5AC Gene Expression g->i j Data Analysis & Interpretation h->j i->j

Caption: General experimental workflow for analyzing this compound's effect on MUC5AC.[8]

3. Detailed Experimental Protocols

3.1. Protocol 1: NCI-H292 Cell Culture and Treatment

This protocol describes the maintenance of NCI-H292 cells and the experimental setup for this compound treatment.

Materials:

  • NCI-H292 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • MUC5AC inducer (e.g., Phorbol 12-myristate 13-acetate (PMA), TNF-α, or IL-1β)[11][12]

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Culture: Culture NCI-H292 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[8]

  • Seeding: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Seed the cells into 6-well or 12-well plates at an optimal density (e.g., 2 x 10⁵ cells/well for a 12-well plate) and allow them to adhere overnight.

  • Serum Starvation: Before treatment, wash the cells with PBS and replace the medium with serum-free RPMI-1640 for 16-24 hours to minimize basal signaling activity.[11]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 mM) for 1-2 hours.

    • Following pre-treatment, add a MUC5AC inducer (e.g., 10 ng/mL IL-1β) to the wells.[11] Include appropriate controls: vehicle control, inducer-only control, and this compound-only controls.

  • Incubation: Incubate the plates for the desired time period (e.g., 24 hours for mRNA analysis, 48 hours for protein analysis).[11]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for secreted MUC5AC protein analysis. Centrifuge to remove debris and store at -80°C.[13]

    • Cell Lysate: Wash the cells with ice-cold PBS. Add TRIzol reagent or a suitable lysis buffer directly to the wells to lyse the cells for RNA extraction.[11]

3.2. Protocol 2: MUC5AC mRNA Quantification by qRT-PCR

This protocol outlines the steps for measuring MUC5AC gene expression levels.

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • MUC5AC and housekeeping gene (e.g., GAPDH, β-actin) primers.[14][15]

Primer Sequences:

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')
MUC5AC CCACTGGTTCTATGGCAACACC GCCGAAGTCCAGGCTGTGCG

| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |

(Note: Primer sequences should always be validated for specificity and efficiency).[16]

Procedure:

  • RNA Isolation: Extract total RNA from the cell lysates collected in Protocol 1 using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcriptase kit.[11]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a final volume of 20 µL containing SYBR Green Master Mix, forward and reverse primers (0.4 µM each), and diluted cDNA template.[17]

  • qPCR Program: Run the reaction on a real-time PCR system with a typical program:

    • Initial Denaturation: 95°C for 10-15 minutes.

    • Cycling (40-45 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.[16]

    • Melt Curve Analysis: To verify the specificity of the amplified product.[17]

  • Data Analysis: Calculate the relative expression of MUC5AC mRNA using the comparative Ct (2-ΔΔCt) method, normalizing to the housekeeping gene.[17]

3.3. Protocol 3: Secreted MUC5AC Protein Quantification by ELISA

This protocol details a sandwich ELISA for measuring MUC5AC protein in cell culture supernatants.

Materials:

  • MUC5AC ELISA kit (or individual capture/detection antibodies and recombinant standard)

  • 96-well microplate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure (General Guideline): [13][18][19]

  • Plate Coating: Coat a 96-well plate with a MUC5AC-specific capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[1]

  • Sample Incubation: Wash the plate. Add prepared standards and cell culture supernatant samples to the wells and incubate for 2 hours at 37°C.[18]

  • Detection Antibody: Wash the plate. Add a biotinylated MUC5AC detection antibody and incubate for 1 hour at 37°C.[20]

  • Enzyme Conjugate: Wash the plate. Add an Avidin-HRP conjugate and incubate for 1 hour at 37°C.[18][20]

  • Substrate Development: Wash the plate thoroughly. Add TMB substrate solution and incubate in the dark for 15-20 minutes at 37°C.[18][19]

  • Stopping Reaction: Add stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance at 450 nm within 5 minutes using a microplate reader.[18]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of MUC5AC in the samples.[1]

4. Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound on IL-1β-induced MUC5AC mRNA Expression

Treatment Concentration Relative MUC5AC mRNA Fold Change (Mean ± SD)
Vehicle Control - 1.0 ± 0.15
IL-1β 10 ng/mL 8.5 ± 0.98
IL-1β + this compound 1 mM 5.2 ± 0.65*
IL-1β + this compound 5 mM 2.8 ± 0.41**
IL-1β + this compound 10 mM 1.5 ± 0.22**

*p < 0.05, **p < 0.01 vs. IL-1β alone

Table 2: Effect of this compound on IL-1β-induced MUC5AC Protein Secretion

Treatment Concentration MUC5AC Concentration (ng/mL) (Mean ± SD)
Vehicle Control - 5.8 ± 1.1
IL-1β 10 ng/mL 45.2 ± 5.3
IL-1β + this compound 1 mM 28.9 ± 3.8*
IL-1β + this compound 5 mM 15.1 ± 2.5**
IL-1β + this compound 10 mM 8.3 ± 1.9**

*p < 0.05, **p < 0.01 vs. IL-1β alone

5. Proposed Signaling Pathway and Mechanism of Action

Pro-inflammatory stimuli like IL-1β are known to induce MUC5AC expression through the activation of transcription factors such as NF-κB.[2][11] this compound, as a thiol-containing antioxidant compound similar to NAC, is hypothesized to interfere with this signaling cascade.[3][9] The proposed mechanism involves the inhibition of NF-κB activation, thereby reducing the transcriptional upregulation of the MUC5AC gene.

G cluster_cytoplasm Cytoplasm cluster_nucleus Inducer Pro-inflammatory Stimulus (e.g., IL-1β, TNF-α) Receptor Cell Surface Receptor Inducer->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_active p50/p65 (Active) IkappaB->NFkappaB_active Degrades & Releases NFkappaB_inactive p50/p65 (Inactive) NFkappaB_inactive->IkappaB Nucleus Nucleus NFkappaB_active->Nucleus Translocates to MUC5AC_gene MUC5AC Gene MUC5AC_mRNA MUC5AC mRNA MUC5AC_gene->MUC5AC_mRNA Transcription MUC5AC_protein MUC5AC Protein (Hypersecretion) MUC5AC_mRNA->MUC5AC_protein Translation & Secretion This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism: this compound inhibits NF-κB signaling to reduce MUC5AC.[9][11]

6. Troubleshooting

IssuePossible CauseSuggested Solution
High variability in ELISA/qPCR Inconsistent cell seeding; pipetting errors; edge effects on plate.Ensure uniform cell suspension before seeding; use calibrated pipettes; avoid using outer wells of the plate.
Low MUC5AC induction Insufficient inducer concentration; low passage cells required; cell line variability.Optimize inducer concentration and incubation time; use low passage number cells.[8]
Cell toxicity observed This compound concentration is too high.Perform a cell viability assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for NCI-H292 cells.
No effect of this compound Insufficient concentration; incorrect timing of treatment.Increase this compound concentration range; optimize pre-treatment duration.

References

Application Notes and Protocols: Rheological Assessment of Mecysteine's Effect on Sputum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecysteine, a mucolytic agent, is utilized in the management of respiratory conditions characterized by excessive or viscous mucus. Its therapeutic effect is primarily attributed to the cleavage of disulfide bonds within mucin glycoproteins, the main structural components of mucus. This action reduces the viscoelasticity of sputum, facilitating its clearance from the airways. Rheological analysis is a critical tool for quantifying the mucolytic efficacy of agents like this compound, providing valuable data for drug development and clinical research. These application notes provide detailed protocols for assessing the impact of this compound on sputum rheology.

Mechanism of Action

This compound hydrochloride possesses a free thiol group that interacts with the disulfide bonds (-S-S-) cross-linking mucin polymer chains.[1] By reducing these bonds to sulfhydryl groups (-SH), this compound breaks down the complex, three-dimensional structure of the mucin network. This depolymerization leads to a decrease in the viscosity and elasticity of the sputum, rendering it more fluid and easier to expectorate.[1]

Mucin Polymerization and this compound's Target Signaling Pathway

The viscoelastic properties of mucus are largely determined by the polymerization of mucin glycoproteins. This process begins in the endoplasmic reticulum with the formation of mucin dimers via disulfide bonds at their C-termini.[2][3] These dimers are then transported to the Golgi apparatus where they undergo glycosylation and further multimerize through the formation of disulfide bonds at their N-termini, creating large, complex polymers.[2][3][4] this compound acts on the secreted, polymerized mucin in the airway lumen, disrupting the integrity of this network.

Mucin Polymerization and this compound's Site of Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lumen Airway Lumen Monomer Mucin Monomers Dimer Mucin Dimers (C-terminal disulfide bonds) Monomer->Dimer Dimerization Glycosylation Glycosylation Dimer->Glycosylation Multimer Mucin Multimers (N-terminal disulfide bonds) Glycosylation->Multimer Multimerization SecretedMucin Secreted Mucin Network (Viscoelastic Mucus) Multimer->SecretedMucin Secretion DepolymerizedMucin Depolymerized Mucin (Reduced Viscoelasticity) SecretedMucin->DepolymerizedMucin Disulfide Bond Cleavage This compound This compound (Thiol Group) This compound->SecretedMucin

Caption: Mucin polymerization pathway and the action of this compound.

Data Presentation

The following tables present illustrative data on the expected effects of this compound on sputum rheology. It is important to note that while the qualitative effects (reduction in viscosity and viscoelastic moduli) are documented, specific quantitative data from clinical trials on this compound is limited in publicly available literature. The values presented here are hypothetical and intended for demonstrative purposes.

Table 1: Effect of this compound on Sputum Viscosity

Treatment GroupMean Viscosity (Pa·s) at 1 s⁻¹Standard Deviation% Change from Baseline
Baseline (Pre-treatment)15.83.2N/A
This compound (In-vitro)8.51.9-46.2%
Placebo15.53.1-1.9%

Table 2: Effect of this compound on Sputum Viscoelasticity (Oscillatory Rheology)

Treatment GroupStorage Modulus (G') at 1 Hz (Pa)Loss Modulus (G'') at 1 Hz (Pa)Tan δ (G''/G')
Baseline (Pre-treatment)25.412.10.48
This compound (In-vitro)12.38.90.72
Placebo25.112.30.49

Experimental Protocols

Sputum Sample Handling and Preparation

Proper handling of sputum samples is crucial for obtaining reliable rheological data.

  • Collection: Sputum should be collected in sterile containers and processed as soon as possible.

  • Homogenization: To reduce sample heterogeneity, gentle vortexing for 30-60 seconds is recommended.

  • Storage: If immediate analysis is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C. Thaw samples at room temperature before analysis.

  • In-vitro Treatment: For in-vitro studies, a stock solution of this compound hydrochloride is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The this compound solution is then added to the sputum sample to achieve the desired final concentration and incubated for a specified time (e.g., 30 minutes) at 37°C before rheological measurement. A vehicle control (buffer only) should be run in parallel.

Rheological Measurements

A rotational rheometer equipped with a cone-plate or parallel-plate geometry is suitable for sputum analysis. A solvent trap is essential to prevent sample dehydration, especially during measurements at 37°C.

This protocol determines the viscosity of the sputum sample as a function of shear rate.

  • Instrument Setup:

    • Equilibrate the rheometer to the desired temperature (e.g., 25°C or 37°C).

    • Use a cone-plate geometry (e.g., 40 mm diameter, 2° cone angle) with a gap setting appropriate for the geometry.

  • Sample Loading:

    • Carefully load approximately 1-2 mL of the prepared sputum sample onto the lower plate, ensuring no air bubbles are trapped.

    • Lower the upper geometry to the set gap and trim any excess sample.

    • Allow the sample to equilibrate for 5 minutes.

  • Measurement:

    • Perform a steady-state flow sweep from a low shear rate to a high shear rate (e.g., 0.1 to 100 s⁻¹).

    • Record the viscosity (in Pa·s) as a function of shear rate.

This protocol measures the elastic (storage) modulus (G') and viscous (loss) modulus (G'').

  • Instrument Setup:

    • Follow the same instrument setup as for viscosity measurement.

  • Sample Loading:

    • Load and equilibrate the sample as described above.

  • Amplitude Sweep (to determine the linear viscoelastic region - LVER):

    • Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) from a low strain (e.g., 0.1%) to a high strain (e.g., 100%).

    • Identify the range of strain over which G' and G'' are independent of the applied strain. This is the LVER.

  • Frequency Sweep (to measure viscoelastic moduli):

    • Set a constant strain within the LVER (e.g., 1%).

    • Perform a frequency sweep from a low frequency to a high frequency (e.g., 0.1 to 10 Hz).

    • Record G' and G'' as a function of frequency.

Experimental Workflow Diagram

Experimental Workflow for Rheological Analysis of Sputum cluster_Preparation Sample Preparation cluster_Rheometry Rheological Measurement cluster_Analysis Data Analysis Collect Sputum Collection Homogenize Homogenization (Vortexing) Collect->Homogenize Treat In-vitro Treatment (this compound or Placebo) Homogenize->Treat Load Load Sample onto Rheometer Treat->Load Equilibrate Equilibrate Sample (5 min) Load->Equilibrate SteadyShear Steady Shear Viscosity Test Equilibrate->SteadyShear Oscillatory Oscillatory Test Equilibrate->Oscillatory ViscosityData Viscosity vs. Shear Rate SteadyShear->ViscosityData G_Data G' and G'' vs. Frequency Oscillatory->G_Data Compare Compare Treatment Groups ViscosityData->Compare G_Data->Compare

Caption: Workflow for assessing this compound's effect on sputum.

Conclusion

The rheological methods outlined in these application notes provide a robust framework for quantifying the mucolytic effects of this compound on sputum. By measuring changes in viscosity and viscoelastic moduli, researchers can gain valuable insights into the efficacy of this compound and other mucolytic agents, aiding in the development of improved therapies for respiratory diseases. Consistent application of these standardized protocols will ensure the generation of high-quality, comparable data across different studies.

References

Application Notes and Protocols for Determining Mecysteine Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecysteine hydrochloride, a derivative of the amino acid cysteine, is utilized primarily as a mucolytic agent to reduce the viscosity of mucus in respiratory conditions.[1][2] Beyond its mucolytic properties, its chemical structure, akin to N-acetylcysteine (NAC), suggests potential antioxidant capabilities. However, emerging research on related thiol-containing compounds indicates a paradoxical role where, under specific conditions, they can promote cellular cytotoxicity. This duality underscores the importance of thoroughly characterizing the cytotoxic profile of this compound. Understanding its potential to induce cell death is critical for defining its therapeutic window and ensuring its safe application in drug development.

These application notes provide a comprehensive guide to utilizing various cell-based assays for the detailed assessment of this compound's cytotoxic effects. The protocols herein are designed to be accessible to researchers in cell biology and drug discovery, offering step-by-step instructions for quantifying cytotoxicity and elucidating the underlying mechanisms.

Putative Mechanism of this compound-Induced Cytotoxicity

The cytotoxic potential of this compound is thought to be closely linked to its influence on the intracellular redox environment, a mechanism extrapolated from studies on N-acetylcysteine (NAC) and cysteine. At physiological concentrations, these compounds can act as antioxidants. However, at higher concentrations or in specific cellular contexts, they may become pro-oxidants, leading to cytotoxicity through two primary interconnected pathways: the generation of Reactive Oxygen Species (ROS) and the depletion of intracellular glutathione (GSH).

An excess of ROS can inflict damage on vital cellular components, including lipids, proteins, and DNA, leading to a state of oxidative stress. This oxidative stress is a key trigger for the intrinsic pathway of apoptosis. Concurrently, the depletion of GSH, a crucial intracellular antioxidant, compromises the cell's ability to neutralize ROS, further amplifying oxidative damage and pushing the cell towards apoptosis. This depletion is considered a critical event in the initiation of apoptotic signaling cascades.[3][4][5]

Data Presentation: Cytotoxicity of N-Acetylcysteine (NAC)

Direct IC50 values for this compound are not extensively documented in publicly available literature. Therefore, the following table summarizes representative IC50 values for the closely related compound, N-acetylcysteine (NAC), across various cancer cell lines. It is crucial to note that these values can vary significantly based on the cell line, exposure time, and specific experimental conditions. Researchers are strongly advised to determine the IC50 of this compound empirically for their specific cell model.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
MiaPaCa-2Pancreatic Cancer>50,000Not SpecifiedProliferation Assay
Mito10-NAC (a derivative) in MiaPaCa-2Pancreatic Cancer9.6Not SpecifiedProliferation Assay
MCF-7Breast Cancer11,200 (as NAC-metal complex)Not SpecifiedColorimetric Method
HepG2Liver Cancer356,000 (as NAC-metal complex)Not SpecifiedColorimetric Method
CHO-K1Ovary Cancer335,000 (as NAC-metal complex)Not SpecifiedColorimetric Method

Table 1: Representative IC50 values for N-acetylcysteine (NAC) and a derivative in various cancer cell lines. These values should be considered as illustrative due to the high variability between studies and are intended to provide a general reference range.[3][4]

Experimental Protocols

A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assays

These initial assays provide a quantitative measure of cell death upon exposure to this compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • LDH (Lactate Dehydrogenase) Release Assay: Quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 LDH Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with this compound concentrations incubate_24h->treat_this compound incubate_treatment Incubate for 24-72h treat_this compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt collect_supernatant Collect supernatant incubate_treatment->collect_supernatant incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance_mtt Read absorbance at 570 nm add_solubilizer->read_absorbance_mtt add_ldh_reagent Add LDH reaction mixture collect_supernatant->add_ldh_reagent incubate_ldh Incubate for 30 min add_ldh_reagent->incubate_ldh read_absorbance_ldh Read absorbance at 490 nm incubate_ldh->read_absorbance_ldh

Workflow for MTT and LDH cytotoxicity assays.
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, the following assays are recommended.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Express caspase activity as a fold change relative to the vehicle-treated control.

Mechanistic Assays

To investigate the role of oxidative stress in this compound-induced cytotoxicity.

  • Intracellular ROS Detection: Measures the levels of reactive oxygen species within the cells.

  • Intracellular Glutathione (GSH) Assay: Quantifies the amount of reduced glutathione.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of 485/535 nm.

  • Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Cell Lysis: After treatment, lyse the cells according to the chosen commercial kit's protocol.

  • GSH Detection: Add the kit's detection reagents to the cell lysates. This typically involves a reaction that produces a fluorescent or colorimetric product proportional to the GSH concentration.

  • Measurement: Read the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the GSH concentration from a standard curve and express it as a percentage of the vehicle-treated control.

Signaling Pathway Visualization

The following diagram illustrates the putative signaling pathway for this compound-induced apoptosis, driven by oxidative stress.

G cluster_0 This compound Treatment cluster_1 Cellular Stress cluster_2 Mitochondrial Pathway cluster_3 Apoptosome Formation & Caspase Activation cluster_4 Apoptosis This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros gsh ↓ Glutathione (GSH) Depletion This compound->gsh bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 gsh->bax gsh->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

This compound-induced apoptosis signaling pathway.

This pathway illustrates how this compound-induced oxidative stress, characterized by increased ROS and depleted GSH, can trigger the intrinsic apoptotic cascade.[6] This leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2, resulting in mitochondrial outer membrane permeabilization and the release of cytochrome c. The subsequent formation of the apoptosome activates caspase-9, which in turn activates the executioner caspases-3 and -7, culminating in programmed cell death.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mecysteine for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Mecysteine (and its related compounds) in in vitro cell culture studies. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound hydrochloride is classified as a mucolytic agent, primarily used to break down mucus in respiratory conditions by reducing its viscosity.[1][2] Its mechanism revolves around a thiol group (-SH) that cleaves the disulfide bonds (-S-S-) within mucin glycoproteins, the proteins responsible for the thick consistency of mucus.[1][2]

Beyond its mucolytic function, this compound also possesses antioxidant properties.[1] The same thiol group can neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative stress and reducing inflammation.[1]

Q2: What is a good starting concentration for this compound in cell culture?

Determining the optimal concentration requires a dose-response experiment for your specific cell line and experimental conditions. However, based on studies of cysteine and its derivatives, a general starting range can be recommended.

  • Low-to-Mid Range (µM to low mM): For studying antioxidant effects, concentrations in the micromolar (µM) to low millimolar (mM) range are often used. For instance, S-ethyl cysteine (SEC) and S-methyl cysteine (SMC) showed protective effects against H₂O₂-induced injury in bronchial epithelial cells at concentrations of 4, 8, and 16 µmol/L.[3]

  • High Range (mM): Be cautious with concentrations at or above 1 mM. Cysteine itself has been shown to be highly toxic to cultured cells at 1 mM.[4] Similarly, N-acetylcysteine (NAC), another cysteine derivative, induced significant cytotoxicity in leukemia cells at concentrations between 0.5-1 mM.[5] High concentrations of a related compound, S-allylcysteine (10-20 mM), were used to induce cytotoxic effects in lung cancer cell lines.[6]

Recommendation: Start with a broad range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM) to perform a cell viability assay (like MTT or LDH) to identify the sub-toxic and toxic ranges for your specific cell line.

Q3: How does this compound influence cellular signaling pathways?

This compound's primary influence on signaling is linked to its ability to modulate oxidative stress. By scavenging ROS, it can indirectly affect redox-sensitive signaling pathways.

Key pathways potentially affected include:

  • NF-κB Pathway: Oxidative stress is a known activator of the NF-κB pathway. By reducing ROS levels, this compound can prevent the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.[3][6]

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK) are also sensitive to redox state. This compound derivatives have been shown to downregulate the expression of p-p38, suggesting an inhibitory effect on this stress-activated pathway.[3]

  • Nrf2 Pathway: The Nrf2 pathway is a primary regulator of the antioxidant response. While this compound's direct effect isn't fully elucidated, related compounds have been shown to impact Nrf2 expression.[6]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Neutralizes IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_IkB NF-κB / IκBα (Inactive) Transcription Inflammatory Gene Transcription NFkB->Transcription Translocates & Activates NFkB_IkB->NFkB Release

Caption: this compound's antioxidant effect on the NF-κB pathway.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Problem 1: High levels of cell death observed even at low concentrations.
  • Possible Cause 1: Cysteine Oxidation in Media. Cysteine and its derivatives can be unstable in culture media and oxidize, which can sometimes lead to increased toxicity.[4] The composition of your culture medium can influence this.

    • Solution: Consider supplementing your medium with pyruvate (e.g., 5 mM), which has been shown to stabilize cysteine and reduce its cytotoxicity.[4] Alternatively, prepare fresh this compound solutions immediately before each experiment and minimize the exposure of stock solutions to air and light.

  • Possible Cause 2: High Sensitivity of the Cell Line. Your specific cell line may be particularly sensitive to thiol-containing compounds.

    • Solution: Perform a more granular dose-response curve starting at very low concentrations (e.g., in the nanomolar or low micromolar range). Also, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to see if the toxicity is time-dependent.

Problem 2: No observable effect of this compound treatment.
  • Possible Cause 1: Insufficient Concentration. The concentration used may be too low to elicit a response in your experimental system.

    • Solution: Gradually increase the concentration of this compound. Refer to your initial dose-response curve to ensure you remain in the sub-toxic range.

  • Possible Cause 2: Compound Degradation. As mentioned, this compound may degrade in the culture medium over the course of a long experiment.

    • Solution: For long-term experiments (>24 hours), consider replenishing the medium with freshly prepared this compound every 24 hours to maintain a consistent concentration.

  • Possible Cause 3: Redundant Cellular Mechanisms. Cells have robust endogenous antioxidant systems (e.g., glutathione, thioredoxin). The effect of an external antioxidant like this compound may be masked unless the cells are under a state of oxidative stress.

    • Solution: Test this compound's effect in a co-treatment model where you induce oxidative stress with an agent like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).[3] This will help reveal its protective, antioxidant capabilities.

Problem 3: Observing pro-oxidant instead of antioxidant effects.
  • Possible Cause: Concentration-Dependent Dual Role. At certain concentrations and in specific cellular contexts (e.g., in cells with high levels of ROS-modulating enzymes), thiol compounds like N-acetylcysteine have been shown to induce ROS production and cause oxidative stress, leading to apoptosis.[5] This "bell-shaped" dose-response is a known phenomenon for some antioxidants.

    • Solution: This is a critical finding, not necessarily a problem. Characterize this effect carefully. Measure ROS production across a wide range of this compound concentrations. It is possible that this compound exhibits antioxidant effects at low doses and pro-oxidant effects at higher doses. This dual role can be a valuable area of investigation.

G cluster_0 Experimental Context Concentration This compound Concentration LowConc Low Concentration->LowConc HighConc High Concentration->HighConc CellType Cellular Context (e.g., Redox State, Enzyme Expression) Antioxidant Antioxidant Effect (ROS Scavenging, Cytoprotection) CellType->Antioxidant Influences ProOxidant Pro-oxidant Effect (ROS Production, Cytotoxicity) CellType->ProOxidant Influences (e.g., High MPO/NOX) LowConc->Antioxidant Favors HighConc->ProOxidant Can Favor NormalCell Normal Redox State StressedCell High Basal ROS

Caption: The dual role of this compound based on concentration.

Quantitative Data Summary

The following table summarizes effective concentrations of cysteine and its derivatives from various in vitro studies. This data should be used as a reference to guide the design of your own experiments.

CompoundCell Line(s)Concentration RangeObserved EffectCitation
CysteineVarious1 mMHigh cytotoxicity.[4]
S-allylcysteine (SAC)HCC827, NCI-H1975 (Lung Cancer)10 - 20 mMDecreased cell viability, increased apoptosis.[6]
N-acetylcysteine (NAC)HL-60, U937 (Leukemia)0.5 - 1 mMInduced extensive ROS production and cytotoxicity.[5]
S-ethyl cysteine (SEC) / S-methyl cysteine (SMC)BEAS-2B (Bronchial Epithelial)4 - 16 µMProtected against H₂O₂-induced injury, reduced ROS.[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effects of this compound to establish a working concentration range.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (high concentration, sterile-filtered)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a "vehicle control" (medium only) and a "blank" (medium without cells).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability) and plot cell viability (%) against this compound concentration.

Protocol 2: Workflow for Optimizing this compound Concentration

This workflow provides a logical sequence of experiments to define and validate the optimal concentration of this compound for your studies.

G A Phase 1: Determine Cytotoxicity (Dose-Response Curve) B Perform Cell Viability Assay (e.g., MTT, LDH) with a broad concentration range (e.g., 10µM - 10mM) for 24h, 48h. A->B C Identify IC50 and Sub-toxic Concentration Range B->C D Phase 2: Functional Assessment (Select 2-3 Sub-toxic Concentrations) C->D Proceed with sub-toxic range E Perform Functional Assays relevant to this compound's mechanism. (e.g., ROS measurement, antioxidant capacity) D->E F Is a functional effect observed? E->F G Phase 3: Mechanistic Studies (Use Optimal Functional Concentration) F->G Yes I Refine concentration or experimental model (e.g., add stressor). Return to Phase 2. F->I No H Investigate downstream effects. (e.g., Western Blot for NF-κB, p38 MAPK; RT-qPCR for gene expression) G->H J Publishable Data H->J I->D Iterate

Caption: A stepwise workflow for this compound optimization.

Protocol 3: Western Blotting for NF-κB (p65) Activation

This protocol assesses this compound's effect on the NF-κB signaling pathway by measuring the levels of total and phosphorylated p65 subunit.

Materials:

  • Cell culture dishes (6-well or 10 cm)

  • Cell scraper

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Western blot running and transfer apparatus

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., Rabbit anti-p65, Rabbit anti-phospho-p65)

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Grow cells to 80-90% confluency. Treat with the optimal sub-toxic concentration of this compound for a chosen time. Include positive (e.g., LPS or TNF-α treatment) and negative (vehicle) controls.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total p65 and a loading control like β-actin or GAPDH.

References

Mecysteine Aqueous Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of mecysteine in aqueous solutions for experimental use. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is the methyl ester of L-cysteine, a conditionally essential amino acid.[1] In research and clinical settings, it is primarily known as a mucolytic agent, meaning it breaks down mucus by cleaving disulfide bonds in mucin glycoproteins.[2][3][4] This action reduces the viscosity of mucus, making it easier to clear from airways.[3] Its thiol (-SH) group also gives it antioxidant properties by neutralizing reactive oxygen species (ROS).[3] Research applications include studying respiratory conditions like COPD and bronchitis, investigating mucolytic and antioxidant therapeutic strategies, and its use in the synthesis of other compounds, such as fatty acid receptor agonists.[1]

Q2: What are the key factors that affect the stability of this compound in aqueous solutions?

A2: The stability of this compound, like other thiol-containing compounds, is influenced by several factors:

  • Oxidation: The thiol group is highly susceptible to oxidation, which is the primary degradation pathway. This can be accelerated by the presence of dissolved oxygen and metal ions.[4][5] The main oxidation product is the corresponding disulfide dimer.

  • pH: The pH of the solution significantly impacts stability. The thiolate anion (CS⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (CSH).[6] Studies on similar cysteine derivatives show greater stability at acidic pH compared to neutral or slightly basic conditions.[4][7]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including oxidation and hydrolysis.[8][9] Storing solutions at lower temperatures, such as in a refrigerator, significantly improves stability.[5]

  • Light Exposure: Exposure to light, particularly UV light, can promote the degradation of photosensitive compounds. It is a common practice in stability testing to evaluate the effects of light exposure.[9]

Q3: How should I prepare and store aqueous solutions of this compound?

A3: To ensure maximum stability, follow these guidelines:

  • Solvent Preparation: Use deoxygenated, high-purity water (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen.

  • Use of Additives: Consider adding a chelating agent like disodium edetate (EDTA) to sequester metal ions that can catalyze oxidation.[10] Antioxidants such as ascorbic acid may also help improve stability.[4] For N-acetylcysteine, a related compound, zinc gluconate has been shown to inhibit dimerization.[6][11]

  • Storage Conditions: Store stock solutions in airtight, amber-colored vials to protect from oxygen and light.[10] For short-term storage, refrigeration at 2-8°C is recommended.[5] For long-term storage, the solid form of this compound hydrochloride is stable for years at -20°C.[1]

  • Fresh Preparation: It is best practice to prepare solutions fresh for each experiment. Diluted solutions, in particular, should be used promptly after preparation.

Q4: What are the visible signs of this compound degradation in a solution?

A4: While chemical degradation is often not visible, you may observe certain changes:

  • Color Change: Some solutions of cysteine derivatives may develop a slight color upon degradation.

  • Odor: A more pungent odor of hydrogen sulfide may become noticeable upon significant degradation of cysteine-related compounds.[12]

  • Precipitation: The formation of less soluble degradation products, such as the disulfide dimer, could potentially lead to turbidity or precipitation, especially at high concentrations.

Troubleshooting Guides

Q: My experimental results are inconsistent. Could this compound instability be the cause?

A: Yes, inconsistent results are a common consequence of using a degraded active compound. If the concentration of active this compound varies between experiments (or even during a single long experiment), it will affect the outcome.

  • Recommendation: Prepare fresh this compound solution for each set of experiments from a solid that has been stored correctly. If the experiment runs for an extended period, assess the stability of your solution under the specific experimental conditions (e.g., temperature, media) to understand its degradation kinetics.

Q: I am observing an unexpected peak in my HPLC chromatogram when analyzing my this compound solution. What could it be?

A: The most likely candidate for an unexpected peak is the disulfide dimer of this compound, which is the primary product of oxidation. Other minor degradation products could also be formed through more complex pathways.

  • Recommendation: To confirm the identity of the peak, you can:

    • Intentionally degrade a sample of your this compound solution by exposing it to air or a mild oxidizing agent (like a low concentration of hydrogen peroxide) and see if the peak of interest increases.

    • If available, use a reference standard for the this compound dimer to compare retention times.

    • Employ a mass spectrometer (LC-MS) to identify the mass of the compound in the unknown peak.

Q: My this compound solution has a slight odor and seems to have lost potency. What should I do?

A: This is a strong indication of degradation. The solution should be discarded as its concentration is no longer reliable.

  • Recommendation: Review your solution preparation and storage procedures.

    • Are you using deoxygenated water?

    • Are you storing the solution in an airtight, light-protected container?

    • Is the storage temperature appropriate?

    • Is the pH of your solution optimized for stability (generally, more acidic is better)?

    • Consider preparing smaller batches more frequently to avoid long-term storage of aqueous solutions.

Quantitative Stability Data

Direct quantitative stability data for this compound in aqueous solutions is limited in publicly available literature. However, extensive studies on the closely related compound N-acetylcysteine (NAC) provide valuable insights. The primary degradation pathway (oxidation to a dimer) is the same.

Table 1: Stability of N-Acetylcysteine (NAC) 20% Solution in Oral Syringes [5]

Storage ConditionTime PointRemaining Concentration
Room Temperature (Exposed to light)3 Months99%
Room Temperature (Exposed to light)6 Months95%
Refrigerated (2-8°C)6 Months>98%

Table 2: Stability of Extemporaneously Prepared N-Acetylcysteine (NAC) Solutions at Room Temperature (20-25°C) [10]

ConcentrationStorage TimeStabilityObservations
1% (10 mg/mL)60 Days≥90% of initial concentrationNo significant change in pH or color.
10% (100 mg/mL)60 Days≥90% of initial concentrationNo significant change in pH or color.
1% and 10%90 Days<90% of initial concentrationNotable change in pH and a more pungent odor.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general reversed-phase HPLC (RP-HPLC) method to assess the stability of this compound in an aqueous solution by quantifying the parent compound and detecting its primary degradation product (dimer). This method is adapted from established protocols for N-acetylcysteine and other thiols.[13][14]

1. Objective: To quantify the concentration of this compound and its primary oxidative dimer in an aqueous solution over time under specific storage conditions.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or phosphoric acid

  • High-purity water (e.g., Milli-Q)

  • Volumetric flasks, pipettes, and autosampler vials

  • pH meter

3. Chromatographic Conditions (Example): [13][14]

  • Mobile Phase: An isocratic mixture of Acetonitrile and water (e.g., 4:96 v/v) containing 0.1% TFA. The aqueous portion of the mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210-220 nm

  • Injection Volume: 20 µL

4. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of water, acetonitrile, and TFA. For example, for 1 L of mobile phase, mix 960 mL of water with 40 mL of acetonitrile and add 1 mL of TFA. Adjust pH if necessary.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound hydrochloride reference standard and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Time Zero): Prepare the aqueous solution of this compound to be tested at the desired concentration in the chosen buffer or solvent system. Immediately take an aliquot, dilute it with the mobile phase to fall within the range of the calibration curve, and inject it into the HPLC system. This is the T=0 measurement.

  • Stability Study: Store the prepared this compound solution under the desired experimental conditions (e.g., specific temperature, light exposure, pH).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stored sample. Dilute it with the mobile phase in the same manner as the T=0 sample and analyze by HPLC.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • For each time point, determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of this compound remaining relative to the T=0 concentration.

    • Monitor the chromatograms for the appearance and growth of new peaks, particularly the dimer peak.

Visualizations

Oxidative Degradation Pathway of this compound cluster_0 This compound Monomers cluster_1 Degradation Product Mec1 This compound (R-SH) Dimer This compound Dimer (R-S-S-R) Mec1->Dimer Mec2 This compound (R-SH) Mec2->Dimer Oxidant Oxidizing Agent (e.g., O2, Metal Ions) Oxidant->Dimer Catalyzes Oxidation

Caption: Oxidative degradation of this compound to its disulfide dimer.

Workflow for this compound Stability Assessment Prep Prepare this compound Aqueous Solution T0 Analyze T=0 Sample (HPLC) Prep->T0 Store Store Solution under Test Conditions (Temp, Light, pH) Prep->Store Data Calculate % Remaining vs. T=0 T0->Data Time Withdraw Aliquots at Timed Intervals Store->Time Analyze Dilute and Analyze Samples (HPLC) Time->Analyze Analyze->Data End Determine Stability Profile Data->End

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting Inconsistent Experimental Results Start Inconsistent Results Observed Check_Sol Was the this compound solution prepared fresh for each experiment? Start->Check_Sol Use_Fresh Action: Prepare fresh solution each time. Discard old solutions. Check_Sol->Use_Fresh No Check_Exp_Time Is the experiment duration long (> few hours)? Check_Sol->Check_Exp_Time Yes Yes_Fresh Yes No_Fresh No Run_Stability Action: Run a stability test under your exact experimental conditions (temp, media). Check_Exp_Time->Run_Stability Yes Other_Factors Consider other experimental variables as the source of inconsistency. Check_Exp_Time->Other_Factors No Yes_Long Yes No_Long No

Caption: Decision tree for troubleshooting inconsistent results.

References

Common issues in HPLC analysis of thiol-containing compounds like Mecysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiol-containing compounds like Mecysteine in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of thiols, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

Answer: Peak tailing for thiol-containing compounds is a frequent problem and can stem from several factors.

  • Secondary Interactions: The primary cause is often the interaction of the thiol group with active sites on the HPLC column, such as residual silanol groups on silica-based columns or metal contaminants.[1][2] Thiol groups can chelate with metal ions present in the stationary phase, frits, or other stainless steel components of the HPLC system.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed-mode interactions and peak tailing.

Solutions:

  • Optimize Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2-3) can protonate residual silanol groups, minimizing their interaction with the thiol analyte.[1]

  • Use a Metal-Chelating Agent: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help by binding to metal ions and preventing them from interacting with the thiol.[3][4]

  • Column Selection: Employ a high-purity, end-capped C18 column to reduce the number of available silanol groups.[1] Alternatively, consider using a column with a different stationary phase chemistry.

  • System Passivation: If metal chelation is suspected, passivating the HPLC system with a solution like nitric acid or a strong chelating agent can help remove metal contaminants.[5]

Issue 2: Analyte Instability and Degradation

Question: I'm observing a decrease in the peak area of my thiol compound over a sequence of injections, and sometimes new, unexpected peaks appear. What is happening?

Answer: Thiol compounds are susceptible to oxidation, which can occur both in the sample vial and during the chromatographic run.[5][6] This leads to the formation of disulfides and other oxidation products, resulting in a loss of the target analyte and the appearance of new peaks.[5]

  • Oxidation in the Autosampler: Samples left at room temperature in the autosampler are prone to air oxidation.[5]

  • Dissolved Oxygen in Mobile Phase: Oxygen dissolved in the mobile phase can promote on-column oxidation.[1][5]

  • Metal-Catalyzed Oxidation: Metal ions from the HPLC system can catalyze the oxidation of thiols.[5][7]

Solutions:

  • Sample Preparation: Prepare samples fresh and immediately before analysis.[5] If samples must be stored, keep them at low temperatures (e.g., 4°C) and consider adding an antioxidant like Tris(2-carboxyethyl)phosphine (TCEP).[5]

  • Mobile Phase Preparation: Thoroughly degas the mobile phase using methods like sonication or helium sparging to remove dissolved oxygen.[1][5]

  • Derivatization: Convert the reactive thiol group to a more stable thioether by derivatizing it before injection.[5] This is a highly effective strategy for preventing oxidation.

dot

Thiol_Oxidation_Pathway Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Oxidation Oxidizing_Agents Oxidizing Agents (O2, Metal Ions) Oxidizing_Agents->Thiol Catalyzes

Caption: Pathway of thiol oxidation to a disulfide.

Issue 3: Irreproducible Retention Times

Question: The retention time for my thiol analyte is shifting between injections. How can I improve reproducibility?

Answer: Drifting retention times can be caused by several factors related to the stability of the HPLC system and mobile phase.[8][9]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially after a gradient elution, can lead to retention time shifts.[1][2]

  • Mobile Phase Inconsistency: Inaccurate preparation of the mobile phase or changes in its composition over time can affect retention.[1]

  • Temperature Fluctuations: Variations in column temperature can cause retention times to drift.[1][8]

  • Pump Issues: Inconsistent flow from the pump can also lead to variability in retention times.[1]

Solutions:

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[1][2]

  • Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components.[1]

  • Use a Column Oven: Maintain a constant column temperature using a column oven to minimize the effects of ambient temperature changes.[8]

  • Pump Maintenance: Regularly check and maintain the HPLC pump to ensure a consistent and accurate flow rate.[1]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for the HPLC analysis of thiols?

A1: Derivatization is a common strategy for several reasons:

  • Improved Stability: As mentioned, thiols are prone to oxidation. Converting the thiol to a more stable derivative, such as a thioether, prevents degradation during analysis.[5][10]

  • Enhanced Detection: Many simple thiols lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors.[11] Derivatization with a reagent that introduces a fluorescent or UV-absorbing tag significantly improves detection sensitivity.[6][12][13]

  • Improved Chromatography: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on reverse-phase columns.

dot

Derivatization_Workflow cluster_pre_analysis Pre-Analysis cluster_hplc_analysis HPLC Analysis Thiol_Sample Thiol Sample (e.g., this compound) Derivatized_Sample Stable, Detectable Derivative Thiol_Sample->Derivatized_Sample Reaction Derivatizing_Agent Derivatizing Agent (e.g., mBBr, OPA) Derivatizing_Agent->Derivatized_Sample Injection Injection Derivatized_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Fluorescence) Separation->Detection

Caption: General workflow for thiol derivatization.

Q2: What are some common derivatizing agents for thiols in HPLC?

A2: Several reagents are available, and the choice depends on the detection method and the specific thiol.

Derivatizing AgentDetection MethodKey Features
Monobromobimane (mBBr) FluorescenceReacts specifically with thiols to form highly fluorescent derivatives.[12]
o-Phthalaldehyde (OPA) FluorescenceReacts with primary amines and thiols to form fluorescent isoindole derivatives.[13]
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) UV-Vis (412 nm)Reacts with thiols to release a colored product (TNB), which can be quantified.[11]
N-(1-pyrenyl)maleimide (NPM) FluorescenceReacts with the thiol group to form a highly fluorescent adduct.
4,4′-dithiodipyridine (DTDP) UV-Vis / MSReacts with thiols via thiol-disulfide exchange and is effective at acidic pH.[14]

Q3: What are the ideal mobile phase conditions for analyzing underivatized thiols?

A3: For the analysis of underivatized thiols, careful control of the mobile phase is critical.

  • Low pH: A low pH (around 2-3) is generally preferred to keep the thiol in its protonated, less reactive form and to suppress the ionization of silanol groups on the column.[1][5] This is often achieved by adding acids like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to the mobile phase.[1][11]

  • Degassing: As mentioned, thorough degassing is essential to remove dissolved oxygen and prevent on-column oxidation.[5]

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers used in reversed-phase HPLC for thiols. The choice and gradient will depend on the polarity of the specific thiol being analyzed.[1]

Experimental Protocols

Protocol 1: General HPLC Method for this compound (Underivatized)

This protocol provides a starting point for the analysis of this compound without derivatization. Optimization will likely be required.

  • Column: High-purity, end-capped C18 column (e.g., 5 µm particle size, 4.6 x 150 mm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV at 210 nm.[1]

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric Acid).[1] Filter the sample through a 0.45 µm syringe filter before injection.[1] Prepare samples fresh.[5]

Protocol 2: Pre-column Derivatization with Monobromobimane (mBBr)

This protocol is adapted for the derivatization of thiols for fluorescence detection.

  • Reagents:

    • Sample extract containing the thiol.

    • 200 mM EPPS, 5 mM DTPA buffer, pH 11.7.

    • 30 mM mBBr in acetonitrile.

  • Derivatization Procedure:

    • In an autosampler vial, mix 30 µL of the sample extract with 70 µL of the EPPS/DTPA buffer.[12]

    • Add 6 µL of the 30 mM mBBr solution.[12]

    • Mix the solution thoroughly.[12]

    • Allow the reaction to proceed for 7.5 minutes at room temperature.[12]

    • Inject an appropriate volume (e.g., 70 µL) of the derivatized sample into the HPLC system.[12]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of sodium acetate-methanol.

    • Detection: Fluorescence detector with excitation at 392 nm and emission at 480 nm.

Note on Derivatization pH and Time: The derivatization reaction with mBBr is pH-dependent. While the reaction rate increases at higher pH, a pH of around 9 is often optimal to ensure selectivity for thiols and minimize side reactions.[12] A reaction time of 7.5 minutes has been shown to be a good compromise for achieving high derivatization efficiency while maintaining a clean chromatogram.[12]

dot

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_analyte_stability Analyte Stability Issues cluster_retention_time Retention Time Issues Start HPLC Problem with Thiol Analysis Peak_Tailing Peak Tailing/Fronting? Start->Peak_Tailing Decreasing_Peak Decreasing Peak Area? Start->Decreasing_Peak RT_Shift Retention Time Shifting? Start->RT_Shift Check_pH Optimize Mobile Phase pH Peak_Tailing->Check_pH Yes Add_Chelator Add Chelating Agent Check_pH->Add_Chelator Change_Column Use High-Purity Column Add_Chelator->Change_Column Fresh_Samples Prepare Fresh Samples Decreasing_Peak->Fresh_Samples Yes Degas_Mobile_Phase Degas Mobile Phase Fresh_Samples->Degas_Mobile_Phase Derivatize Consider Derivatization Degas_Mobile_Phase->Derivatize Equilibrate Ensure Proper Equilibration RT_Shift->Equilibrate Yes Consistent_MP Consistent Mobile Phase Prep Equilibrate->Consistent_MP Column_Oven Use Column Oven Consistent_MP->Column_Oven

Caption: A logical troubleshooting workflow for common HPLC issues with thiols.

References

Technical Support Center: Preventing Mecysteine Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mecysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in various experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of this compound in your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental solutions?

A1: The primary cause of this compound degradation is the oxidation of its thiol (-SH) group. This oxidation leads to the formation of a disulfide bond with another this compound molecule, creating the dimer Mecystine (structurally analogous to Cystine from Cysteine). This process can be accelerated by factors such as elevated pH, the presence of oxygen, transition metal ions (like copper and iron), and exposure to light.[1][2]

Q2: Why is my this compound solution turning yellow and/or forming a precipitate?

A2: A yellow discoloration can indicate the formation of colored byproducts due to degradation.[1] A precipitate is often the oxidized form, Mecystine, which is significantly less soluble in aqueous solutions than this compound, especially at neutral pH.[3][4] If you observe either of these, it is recommended to discard the solution and prepare a fresh batch using appropriate stabilization techniques.[1]

Q3: What is the optimal pH for storing this compound solutions?

A3: this compound solutions are most stable in acidic conditions.[5] Lowering the pH helps to keep the thiol group in its protonated (-SH) state, which is less susceptible to oxidation than the thiolate (-S⁻) form that becomes more prevalent at higher pH values.[5] For short-term storage, a pH below 6.5 is recommended.

Q4: Can I autoclave my this compound solution?

A4: Autoclaving is generally not recommended for this compound solutions. The high temperatures can accelerate thermal decomposition, leading to the formation of Mecystine and other degradation products like hydrogen sulfide.[6] Sterilization should be achieved through filtration using a 0.22 µm filter.

Q5: How does this compound degradation affect my cell culture experiments?

A5: In cell culture media, this compound readily oxidizes to Mecystine.[2][7] This can lead to several issues, including the precipitation of Mecystine due to its low solubility at neutral pH, depletion of the active this compound, and the generation of reactive oxygen species (ROS) which can be harmful to cells.[2][7] The redox potential of the media can also be altered, potentially affecting cellular processes and the stability of other media components, including therapeutic proteins like monoclonal antibodies.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in the solution upon storage. Oxidation of this compound to the less soluble Mecystine.Prepare fresh solution using deoxygenated water, maintain an acidic pH, and consider adding stabilizers like EDTA. For long-term storage, aliquot and freeze at -80°C.[1][3]
Solution turns yellow over time. Formation of colored degradation byproducts.Discard the solution. Prepare a fresh solution using high-purity reagents and follow stabilization protocols. Store protected from light in amber vials.[1]
Inconsistent experimental results. Decreasing concentration of active this compound due to ongoing oxidation.Prepare fresh this compound solutions for each experiment. If using a frozen stock, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.[1] Quantify this compound concentration before use if the solution has been stored.
Unexpected peaks in HPLC or Mass Spectrometry analysis. Formation of Mecystine dimer or other degradation products.Confirm the mass of the unexpected peak. If it corresponds to the oxidized dimer, implement stricter anaerobic handling techniques and use fresh, stabilized solutions.[1]
Poor cell growth or viability in culture. This compound degradation leading to nutrient depletion and potential cytotoxicity from byproducts or ROS.Use a stabilized form of this compound, such as a dipeptide (e.g., cQrex® KC), which is more stable and soluble in cell culture media.[4][7] Alternatively, prepare fresh media immediately before use.

Quantitative Data Summary

Table 1: Influence of pH and Temperature on this compound Stability in Aqueous Solution

pHTemperatureStorage ConditionsStability Outcome
Acidic (0.1 to 6N HCl)Room TemperatureStored under nitrogenLess than 1% oxidized in 7 days.
5.140°CHeadspace replaced with nitrogen83.7% of initial this compound remaining after 4 weeks.[6]
Neutral (e.g., cell culture media)37°CAerobicRapid oxidation to Mecystine.[2]
Not Specified2-8°CNot SpecifiedRecommended for short-term storage (up to one week).[1]
Not Specified-80°CSingle-use aliquotsRecommended for long-term storage.[1]

Note: The data presented is based on studies of Cysteine, which is structurally and chemically very similar to this compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound solution with enhanced stability against oxidative degradation.

Materials:

  • This compound hydrochloride monohydrate

  • High-purity, deionized water

  • Ascorbic acid (optional)

  • EDTA disodium salt (optional)

  • Nitrogen or Argon gas

  • Sterile, amber glass vials with septum-sealed caps

  • 0.22 µm syringe filter

Procedure:

  • Deoxygenate Water: Sparge high-purity, deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Initial Dissolution: In an appropriate container, add the deoxygenated water to about 80% of the final desired volume.

  • Dissolve this compound: Weigh the required amount of this compound hydrochloride monohydrate and add it to the deoxygenated water. Gently swirl to dissolve.

  • pH Adjustment: Measure the pH of the solution. It should be acidic. If necessary, adjust the pH to a more acidic range (e.g., pH 3-5) with dilute HCl.

  • Add Stabilizers (Recommended):

    • For enhanced stability, add ascorbic acid to a final concentration of 0.1% (w/v).[1]

    • Add EDTA to a final concentration of 1 mM to chelate metal ions that can catalyze oxidation.[1]

  • Final Volume: Add deoxygenated water to reach the final desired volume.

  • Sterile Filtration: If required for the application, filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial.

  • Inert Gas Purging: Purge the headspace of the vial with nitrogen or argon gas for 1-2 minutes to displace any remaining oxygen.[1]

  • Storage: Immediately seal the vial tightly. For short-term storage, keep at 2-8°C. For long-term storage, prepare single-use aliquots and store them at -80°C.[1]

Protocol 2: Quantification of this compound and Mecystine by HPLC

This protocol provides a general method for the analysis of this compound and its oxidized form, Mecystine, using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with UV detector

  • Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100)[9]

  • This compound and Mecystine standards

  • Mobile Phase A: 0.1% Sulfuric acid in water[9]

  • Mobile Phase B: Acetonitrile[9]

  • Sample diluent (e.g., 0.1 N HCl)

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and Mecystine standards in the sample diluent. Create a series of working standards by diluting the stock solutions to known concentrations.

  • Sample Preparation: Dilute the experimental samples containing this compound to fall within the concentration range of the standard curve using the sample diluent.

  • Chromatographic Conditions:

    • Column: Primesep 100, 4.6 x 150 mm, 5 µm[9]

    • Mobile Phase: A mixture of Acetonitrile and 0.1% Sulfuric Acid in water (e.g., 20/80% v/v).[9] Isocratic or gradient elution can be optimized based on sample complexity.

    • Flow Rate: 1.0 ml/min[9]

    • Detection: UV at 200 nm[9]

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve for both this compound and Mecystine.

    • Inject the experimental samples.

    • Identify and quantify the peaks for this compound and Mecystine in the samples by comparing their retention times and peak areas to those of the standards.

  • Data Evaluation: Calculate the concentration of this compound and Mecystine in the samples using the calibration curves. The percentage of degradation can be determined by the relative amounts of this compound and Mecystine.

Note: Pre-column derivatization with reagents like Dansyl Chloride or Phenylisothiocyanate (PITC) can be employed to enhance UV detection at higher wavelengths (e.g., 254 nm) and improve sensitivity and specificity.[10][11]

Visual Guides

Mecysteine_Degradation_Pathway This compound This compound (-SH) Mecystine Mecystine (S-S Dimer) This compound->Mecystine Oxidation Oxidizing_Agents Oxidizing Agents (O2, Metal Ions) Oxidizing_Agents->this compound Promotes Degradation Stabilizers Stabilizing Agents (Antioxidants, Chelators, Low pH) Stabilizers->this compound Prevents Degradation

Caption: Primary degradation pathway of this compound.

Experimental_Workflow_for_Stabilization cluster_prep Solution Preparation cluster_storage Storage cluster_qc Quality Control Deoxygenate 1. Deoxygenate Water (N2/Ar sparging) Dissolve 2. Dissolve this compound in acidic buffer Deoxygenate->Dissolve Add_Stabilizers 3. Add Stabilizers (e.g., 1mM EDTA, 0.1% Ascorbic Acid) Dissolve->Add_Stabilizers Inert_Atmosphere 4. Purge with N2/Ar Add_Stabilizers->Inert_Atmosphere Store 5. Store at 2-8°C (short-term) or -80°C (long-term) Inert_Atmosphere->Store QC 6. Quantify by HPLC before use Store->QC

Caption: Workflow for preparing and storing stabilized this compound solutions.

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Mecysteine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from mecysteine in common biochemical assays. Given the limited direct literature on this compound interference, this guidance is substantially based on the well-documented interference patterns of N-acetylcysteine (NAC), a structurally and functionally similar thiol-containing compound. The underlying chemical principles of interference are identical for both compounds due to the presence of a reactive thiol group.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

This compound is a mucolytic agent that contains a thiol (-SH) group. This thiol group is a potent reducing agent, meaning it can donate electrons and interfere with assays that are based on oxidation-reduction (redox) reactions. This can lead to inaccurate, typically falsely low, results.

Q2: Which types of assays are most susceptible to interference from this compound?

Assays that are particularly vulnerable to interference from thiol-containing compounds like this compound include:

  • Trinder-based colorimetric assays: These assays produce hydrogen peroxide (H₂O₂), which then reacts with a chromogen in a reaction catalyzed by peroxidase to produce a colored product. This compound can react with H₂O₂, reducing it and preventing the color-forming reaction.

  • Copper-reduction-based assays: Assays like the bicinchoninic acid (BCA) protein assay rely on the reduction of Cu²⁺ to Cu¹⁺ by proteins. This compound can also reduce Cu²⁺, leading to an overestimation of protein concentration.

  • Immunoassays: While less commonly reported, there is a theoretical potential for this compound to reduce disulfide bonds that are critical for the structural integrity and function of antibodies used in immunoassays. This could potentially impact antibody-antigen binding.[1][2][3]

Q3: At what concentrations is this compound likely to cause interference?

The interference is dose-dependent. While specific quantitative data for this compound is scarce, studies on NAC have shown that clinically significant interference can occur at therapeutic concentrations. For example, NAC concentrations of 570 mg/L can cause a ≥10% inhibition in triglyceride assays.[4] It is crucial to consider the potential for interference if your sample contains this compound, especially at high concentrations.

Troubleshooting Guides

Issue 1: Falsely low readings in colorimetric assays (e.g., cholesterol, glucose, uric acid, enzymatic creatinine).

Possible Cause: Your assay is likely Trinder-based, and the thiol group of this compound is interfering with the redox reaction that produces the colored product.

Troubleshooting Workflow:

Troubleshooting Falsely Low Colorimetric Readings Start Falsely low readings in a colorimetric assay CheckAssay Is the assay Trinder-based? Start->CheckAssay YesTrinder Yes CheckAssay->YesTrinder Yes NoTrinder No CheckAssay->NoTrinder No Mitigate Implement mitigation strategy YesTrinder->Mitigate ConsiderOther Consider other sources of interference NoTrinder->ConsiderOther End Accurate results Mitigate->End ConsiderOther->End

Caption: Troubleshooting workflow for low colorimetric readings.

Solutions:

  • Sample Pretreatment:

    • Alkylation: Treat the sample with a thiol-reactive agent like iodoacetamide to block the interfering thiol group of this compound.

    • Protein Precipitation: For protein-containing samples, you can precipitate the proteins using trichloroacetic acid (TCA) or acetone. This will co-precipitate the this compound, which can then be removed with the supernatant. The protein pellet is then redissolved in a compatible buffer for the assay.[5][6]

  • Alternative Assay Method:

    • If available, use an assay method that is not based on a Trinder reaction. For example, for creatinine measurement, the Jaffe method is less susceptible to this type of interference.[7]

Issue 2: Inaccurate protein concentration determined by BCA assay.

Possible Cause: The thiol group of this compound is reducing Cu²⁺ to Cu¹⁺, leading to a false colorimetric signal and an overestimation of the protein concentration.

Troubleshooting Workflow:

Troubleshooting BCA Assay Interference Start Inaccurate BCA protein assay results CheckReducingAgent Is a reducing agent (this compound) present? Start->CheckReducingAgent YesReducingAgent Yes CheckReducingAgent->YesReducingAgent Yes NoReducingAgent No CheckReducingAgent->NoReducingAgent No Mitigate Implement mitigation strategy YesReducingAgent->Mitigate ConsiderOther Consider other factors affecting BCA assay NoReducingAgent->ConsiderOther End Accurate protein concentration Mitigate->End ConsiderOther->End

Caption: Troubleshooting workflow for BCA assay interference.

Solutions:

  • Sample Pretreatment with Iodoacetamide: Pre-incubating the sample with iodoacetamide will alkylate the thiol group of this compound, preventing it from reducing the copper ions in the BCA reagent.[8]

  • Protein Precipitation: Similar to the mitigation for colorimetric assays, precipitating the protein with acetone or TCA will remove the interfering this compound.[9]

  • Use a Compatible Assay: The Bradford protein assay is not based on copper reduction and is therefore not susceptible to interference from thiol-containing compounds. However, be aware that the Bradford assay has its own set of interfering substances (e.g., detergents).

Issue 3: Inconsistent or unexpected results in an immunoassay (e.g., ELISA).

Possible Cause: Although less common, it is theoretically possible that this compound could reduce critical disulfide bonds in the antibodies used in your immunoassay. This could alter the antibody's structure and its ability to bind to the target antigen.[3]

Troubleshooting Workflow:

Troubleshooting Immunoassay Interference Start Inconsistent immunoassay results CheckReducingAgent Is a reducing agent (this compound) present? Start->CheckReducingAgent YesReducingAgent Yes CheckReducingAgent->YesReducingAgent Yes NoReducingAgent No CheckReducingAgent->NoReducingAgent No Mitigate Implement mitigation strategy YesReducingAgent->Mitigate ConsiderOther Investigate other common immunoassay interferences (e.g., heterophile antibodies) NoReducingAgent->ConsiderOther End Reliable immunoassay results Mitigate->End ConsiderOther->End

Caption: Troubleshooting workflow for immunoassay interference.

Solutions:

  • Sample Cleanup:

    • Dialysis/Desalting: For samples where the protein of interest is much larger than this compound, dialysis or desalting can be used to remove the interfering compound.

    • Protein Precipitation: As described previously, this can be an effective method to separate the protein of interest from this compound.[5][9]

Data Presentation

Table 1: Summary of Assays Potentially Affected by this compound and Mitigation Strategies

Assay TypeMechanism of InterferencePotential EffectRecommended Mitigation Strategies
Trinder-Based Colorimetric Assays (e.g., Cholesterol, Uric Acid)This compound's antioxidant thiol group reduces H₂O₂, a key intermediate in the color-forming reaction.Falsely decreased analyte concentration.1. Sample pretreatment with a thiol-alkylating agent (e.g., iodoacetamide). 2. Use of an alternative assay method not based on the Trinder reaction.
Enzymatic Creatinine Assays (Trinder-based)Same as other Trinder-based assays.Falsely decreased creatinine concentration.[7]1. Use of the Jaffe method for creatinine determination.
Bicinchoninic Acid (BCA) Protein Assay The thiol group of this compound reduces Cu²⁺ to Cu¹⁺, mimicking the reaction of proteins.Falsely increased protein concentration.[8]1. Pre-incubation of the sample with iodoacetamide. 2. Protein precipitation to remove this compound. 3. Use of a different protein assay (e.g., Bradford).
Immunoassays (e.g., ELISA)Theoretical: Reduction of critical disulfide bonds in antibodies, altering their structure and function.Unpredictable (falsely increased or decreased signal).[3]1. Sample cleanup via dialysis or desalting. 2. Protein precipitation.

Experimental Protocols

Protocol 1: Sample Pretreatment with Iodoacetamide for BCA Protein Assay

This protocol is designed to block the thiol group of this compound before performing a BCA protein assay.[8]

  • Prepare a fresh solution of iodoacetamide. Dissolve iodoacetamide in a suitable buffer (e.g., the same buffer as your sample) to a final concentration that is a 10-fold molar excess over the estimated thiol concentration in your sample.

  • Add the iodoacetamide solution to your protein sample.

  • Incubate the mixture for 30 minutes at room temperature in the dark (iodoacetamide is light-sensitive).

  • Proceed with the BCA protein assay according to the manufacturer's instructions.

Protocol 2: Acetone Precipitation for Sample Cleanup

This protocol can be used to remove this compound from protein samples before analysis.[5]

  • Chill your protein sample and acetone to -20°C.

  • Add four volumes of cold acetone to your protein sample in a microcentrifuge tube.

  • Vortex briefly and incubate the mixture at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant and discard the supernatant , which contains the this compound.

  • Wash the pellet by adding one volume of ice-cold 80% acetone, gently vortexing, and centrifuging again for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the protein pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the protein pellet in a buffer that is compatible with your downstream assay.

Protocol 3: Trinder-Based Cholesterol Assay (General Principle)

This is a generalized protocol to illustrate the reaction steps. Always refer to a specific kit's manual for detailed instructions.[10][11]

  • Reagent Preparation: Prepare the working reagent containing cholesterol esterase, cholesterol oxidase, peroxidase, 4-aminoantipyrine (4-AAP), and a phenol derivative in a suitable buffer.

  • Sample Incubation: Add a small volume of the sample (serum or plasma) to the working reagent.

  • Enzymatic Reactions:

    • Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase.

    • Cholesterol is oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂).

  • Color Development (Trinder Reaction): In the presence of peroxidase, H₂O₂ reacts with 4-AAP and the phenol derivative to form a colored quinoneimine dye.

  • Measurement: The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 505 nm). The color intensity is proportional to the cholesterol concentration in the sample.

Protocol 4: Enzymatic Creatinine Assay (General Principle)

This protocol outlines the general steps of an enzymatic creatinine assay. Specific reagents and incubation times will vary by manufacturer.[12][13]

  • Reagent 1 Addition: The sample is incubated with a reagent containing creatininase, creatinase, and sarcosine oxidase.

  • First Reaction:

    • Creatinine is converted to creatine by creatininase.

    • Creatine is converted to sarcosine and urea by creatinase.

    • Sarcosine is oxidized by sarcosine oxidase to produce glycine, formaldehyde, and hydrogen peroxide (H₂O₂).

  • Reagent 2 Addition: A second reagent is added which contains peroxidase and a chromogen.

  • Color Development (Trinder Reaction): The H₂O₂ produced in the first reaction reacts with the chromogen in the presence of peroxidase to form a colored product.

  • Measurement: The absorbance of the colored product is measured, which is proportional to the creatinine concentration in the sample.

References

Technical Support Center: Mecysteine Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Mecysteine hydrochloride for in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is this compound hydrochloride and what are its general solubility properties?

This compound hydrochloride is the hydrochloride salt of the methyl ester form of L-cysteine, a conditionally essential amino acid.[1] It is generally considered a white to off-white crystalline solid.[2] While often described as having moderate to free solubility in water, experimental conditions can significantly impact its ability to dissolve and remain in solution.[2]

2. I'm observing precipitation of this compound hydrochloride in my cell culture medium. What could be the cause?

Several factors can contribute to the precipitation of this compound hydrochloride in complex aqueous solutions like cell culture media:

  • pH: The pH of your medium is a critical factor. This compound hydrochloride is the salt of a weak base and a strong acid. Changes in pH can shift the equilibrium towards the less soluble free base form. The pH of a 1% aqueous solution of L-cysteine hydrochloride monohydrate is between 1.5 and 2.0.[3] Cell culture media are typically buffered around pH 7.4, which can decrease the solubility of this compound hydrochloride.

  • Concentration: You may be exceeding the solubility limit of this compound hydrochloride in your specific medium at the desired concentration.

  • Temperature: Preparing solutions at a higher temperature can sometimes increase solubility, but the compound may precipitate out as it cools to the experimental temperature (e.g., 37°C).

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components.[4] this compound could potentially interact with these components, leading to the formation of less soluble complexes.

  • Oxidation: The thiol group (-SH) in this compound is susceptible to oxidation, especially at neutral or alkaline pH.[3] Oxidation can lead to the formation of disulfide-linked dimers (cystine), which may have lower solubility.

3. What is the recommended solvent for preparing a stock solution of this compound hydrochloride?

For in vitro experiments, the preferred solvent is typically a biocompatible one. Based on available data, the following solvents can be used:

SolventSolubilityReference
Water~650 g/L at 20°C (for L-cysteine HCl monohydrate)[3]
PBS (pH 7.2)10 mg/mL[1]
DMSO15 mg/mL[1]
DMF5 mg/mL[1]
Ethanol1 mg/mL[1]

For cell-based assays, preparing a concentrated stock solution in sterile, deoxygenated water or DMSO is a common practice.[3][5] The stock solution can then be diluted to the final working concentration in the cell culture medium. When using DMSO, it is crucial to ensure the final concentration in the culture does not exceed a level toxic to the cells, typically less than 0.5%.[5]

4. How should I prepare a stock solution of this compound hydrochloride to maximize solubility and stability?

Following a detailed protocol is crucial for consistent results. It is highly recommended to prepare solutions fresh for optimal activity.[3]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Hydrochloride Stock Solution in Water

This protocol is adapted from established methods for preparing L-cysteine hydrochloride monohydrate solutions.[3]

Materials and Equipment:

  • This compound hydrochloride powder

  • High-purity, sterile water

  • Inert gas (nitrogen or argon) (optional but recommended)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile, single-use aliquoting tubes

Procedure:

  • Deoxygenate Water: To minimize oxidation of the thiol group, it is best to use deoxygenated water. This can be prepared by autoclaving high-purity water and allowing it to cool in a sealed container or by sparging the water with an inert gas like nitrogen or argon for 15-20 minutes.[3]

  • Weigh Compound: In a well-ventilated area or chemical fume hood, accurately weigh the required amount of this compound hydrochloride. For a 1 M solution, this would be 171.6 mg per mL of final solution volume (based on a molecular weight of 171.6 g/mol ).[1]

  • Dissolution: Add the weighed powder to a sterile conical tube. Add approximately 80% of the final desired volume of deoxygenated water. Mix by vortexing or gentle inversion until the solid is completely dissolved.[3]

  • Volume Adjustment: Once fully dissolved, add deoxygenated water to reach the final desired volume.

  • Sterile Filtration: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a sterile container.[3]

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed tubes to minimize air exposure and repeated freeze-thaw cycles.[3][5]

    • Short-term storage (1-2 days): Store at 2-8°C.[3]

    • Long-term storage: Store at -20°C.[3][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in cell culture medium pH shift: The pH of the medium (typically ~7.4) is significantly higher than that of the acidic stock solution, reducing solubility.- Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in concentration and pH can help keep the compound in solution.[5]- pH Adjustment: While not always ideal as it can affect the medium's properties, you could consider slightly lowering the pH of the final medium, if your experimental design allows. However, be cautious as this can impact cell health.
Exceeding solubility limit: The final concentration in the medium is too high.- Lower the working concentration: If possible, reduce the final concentration of this compound in your experiment.- Use a co-solvent: If using a DMSO stock, ensure the final DMSO concentration is within a safe range for your cells (e.g., <0.5%).[5]
Cloudy or hazy stock solution Incomplete dissolution: The compound has not fully dissolved.- Gentle warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. However, allow it to return to room temperature to ensure it remains in solution before sterile filtering.- Sonication: Use a sonicator bath to help break up any aggregates and facilitate dissolution.
Oxidation: The thiol groups are oxidizing and forming less soluble dimers.- Use deoxygenated water: Always prepare solutions with deoxygenated water to minimize oxidation.[3]- Prepare fresh: Prepare the stock solution immediately before use for best results.[3]
Inconsistent experimental results Solution instability: The this compound hydrochloride solution may be degrading over time.- Store properly: Adhere to recommended storage conditions (aliquoted, -20°C for long-term).[3][5]- Avoid repeated freeze-thaw cycles: Use single-use aliquots to prevent degradation from repeated temperature changes.[5]- Prepare fresh solutions: For critical experiments, always use a freshly prepared stock solution.[3]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for this compound Hydrochloride Stock Solution Preparation

G Workflow for Preparing this compound Hydrochloride Stock Solution start Start deoxygenate Deoxygenate Water (e.g., N2 sparging) start->deoxygenate dissolve Dissolve in 80% final volume of deoxygenated water deoxygenate->dissolve weigh Weigh this compound HCl weigh->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume filter Sterile Filter (0.22 µm) adjust_volume->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at 2-8°C (short-term) or -20°C (long-term) aliquot->store end Ready for Use store->end

Caption: A flowchart outlining the key steps for preparing a stable and soluble stock solution of this compound hydrochloride.

Simplified Overview of this compound's Mucolytic Mechanism

This compound hydrochloride's primary mechanism of action is as a mucolytic agent, which involves the breakdown of mucus.[6][7] This action is driven by the free thiol group in its structure.

G Simplified Mucolytic Action of this compound This compound This compound (with free -SH group) interaction Interaction and Disulfide Bond Cleavage This compound->interaction mucus Mucus Glycoproteins (linked by disulfide bonds -S-S-) mucus->interaction reduced_viscosity Reduced Mucus Viscosity interaction->reduced_viscosity

Caption: Diagram illustrating how this compound breaks down mucus by cleaving disulfide bonds in glycoproteins.

References

Troubleshooting inconsistent results in Mecysteine mucolytic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Mecysteine mucolytic assays.

Troubleshooting Inconsistent Results

This section addresses specific problems that can lead to variability in your experimental outcomes.

Problem IDQuestionPossible CausesSuggested Solutions
MEC-001 Why am I seeing high variability in viscosity/elasticity measurements between replicates of the same sputum sample? Sample Heterogeneity: Sputum is inherently heterogeneous, containing mucus plugs, saliva, and cellular debris, leading to inconsistent sampling.[1]Homogenization: Vortex the sputum sample to create a more uniform consistency before aliquoting and analysis.[1]
Pipetting Errors: Inconsistent sample volume due to high viscosity can lead to variability.Use positive displacement pipettes or wide-bore tips to ensure accurate and consistent sample loading into the rheometer.
MEC-002 My this compound-treated samples sometimes show higher viscosity than the control. What could be the reason? Inadequate Mixing: Insufficient mixing of this compound into the viscous sputum can result in localized areas of high and low drug concentration.Ensure thorough but gentle mixing of this compound with the sputum sample. Avoid introducing air bubbles.
Incorrect pH: The mucolytic activity of thiol-based agents like this compound can be pH-dependent.[2]Verify and adjust the pH of your sputum sample or buffer to the optimal range for this compound activity (typically around pH 7-9).[3]
MEC-003 The mucolytic effect of this compound seems to diminish over time in my stored samples. Why is this happening? Sample Degradation: Sputum samples can undergo enzymatic degradation and oxidation, altering their rheological properties, even when frozen.[1]Standardized Storage: Snap-freeze fresh sputum samples at -80°C and use them promptly after thawing. Avoid repeated freeze-thaw cycles.[1]
Oxidation of this compound: The thiol group in this compound is susceptible to oxidation, which can reduce its mucolytic activity.Prepare fresh this compound solutions for each experiment and protect them from light and excessive heat.
MEC-004 I am not observing a clear dose-dependent effect with this compound. What should I check? Sub-optimal Concentration Range: The tested concentrations of this compound may be too high or too low to observe a graded response.Perform a wider range of serial dilutions to establish a full dose-response curve.
Incubation Time: The incubation time may be insufficient for the mucolytic action to reach completion.Optimize the incubation time by performing a time-course experiment to determine the point of maximum mucolytic activity.
MEC-005 My rheometer readings are inconsistent and show high noise. What are the potential instrumental issues? Improper Geometry: The choice of rheometer geometry (e.g., cone-plate, parallel-plate) can affect the accuracy of measurements for viscous and heterogeneous samples.[4]For sputum, a cone-plate geometry is often preferred. Ensure the geometry is clean, properly calibrated, and the gap is set correctly.[4][5]
Sample Underfill or Overfill: Incorrect sample loading can lead to erroneous torque readings.[6][7]Ensure the sample completely fills the gap between the geometries without overflowing. Trim any excess sample carefully.[4]
Temperature Fluctuations: Mucin viscosity is sensitive to temperature changes.Use a temperature-controlled rheometer and allow the sample to equilibrate to the set temperature before starting the measurement.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound as a mucolytic agent?

A1: this compound is a thiol-based mucolytic agent. Its primary mechanism of action involves the cleavage of disulfide bonds (-S-S-) that cross-link mucin glycoproteins in the mucus.[8] This action breaks down the complex, viscous network of mucin, resulting in a decrease in mucus viscosity and elasticity, making it easier to clear from the airways.[8]

Q2: How does this compound differ from other mucolytics like N-acetylcysteine (NAC)?

A2: this compound and N-acetylcysteine are both thiol-based mucolytics and share a similar mechanism of cleaving mucin disulfide bonds. They are structurally very similar. Clinical and in-vitro studies on various thiol-based mucolytics have shown comparable efficacy in reducing sputum viscosity.[9][10]

Q3: What are the critical parameters to control in a this compound mucolytic assay?

A3: The most critical parameters to control are:

  • Sample Handling: Consistent homogenization, storage, and thawing procedures are crucial.[1]

  • pH: The pH of the sample should be maintained in the optimal range for this compound activity.[2][3]

  • Temperature: Rheological measurements should be performed at a constant, physiologically relevant temperature (e.g., 37°C).

  • Drug Concentration and Incubation Time: Accurate dosing and optimized incubation times are necessary for reproducible results.

  • Instrumentation: Proper calibration and use of the rheometer are essential for accurate viscosity and elasticity measurements.[4]

Q4: Can I use purified mucin instead of sputum for my assays?

A4: Yes, using purified mucin (e.g., porcine gastric mucin) can reduce the variability associated with human sputum samples.[2] However, it's important to note that purified mucin may not fully replicate the complex composition and rheological properties of native airway mucus.[2]

Q5: Are there any cellular signaling pathways that could be affected by this compound and contribute to inconsistent results?

A5: Yes, thiol-based compounds like this compound can have antioxidant and anti-inflammatory effects by modulating cellular signaling pathways.[11] These include the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in the inflammatory response and mucus hypersecretion in respiratory diseases.[11][12] Variability in the activation state of these pathways in different sputum samples could contribute to inconsistent responses to this compound.

Experimental Protocols

Protocol 1: In Vitro Mucolytic Assay using a Rotational Rheometer

This protocol describes a method for evaluating the mucolytic efficacy of this compound on sputum samples using a cone-plate rotational rheometer.

Materials:

  • Freshly collected human sputum

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Positive displacement pipette with wide-bore tips

  • Rotational rheometer with a cone-plate geometry and temperature control

  • Distilled water and cleaning solution for the rheometer

Procedure:

  • Sample Preparation:

    • Allow the fresh sputum sample to equilibrate to room temperature.

    • Homogenize the sputum by vortexing for 30-60 seconds to achieve a uniform consistency.[1]

    • Visually inspect the sample to ensure there are no large plugs or excessive saliva.

  • This compound Preparation:

    • Prepare a stock solution of this compound hydrochloride in PBS.

    • Perform serial dilutions to obtain the desired final concentrations for the dose-response analysis. Prepare fresh solutions for each experiment.

  • Treatment:

    • Aliquot the homogenized sputum into microcentrifuge tubes.

    • Add the this compound solution or PBS (for the control) to the sputum aliquots at a defined ratio (e.g., 9:1 sputum to drug/buffer).

    • Mix gently but thoroughly by inverting the tubes or using a rotator for a specified incubation time (e.g., 30 minutes) at 37°C.

  • Rheological Measurement:

    • Set the rheometer temperature to 37°C and allow it to equilibrate.

    • Calibrate the rheometer and set the gap between the cone and plate according to the manufacturer's instructions.[13]

    • Carefully load the treated sputum sample onto the center of the plate, ensuring the sample fills the gap completely without overflowing.[4]

    • Lower the cone to the set gap and trim any excess sample from the edge.

    • Perform an oscillatory shear measurement, such as a frequency sweep or a strain sweep, to determine the elastic (G') and viscous (G'') moduli.[14]

  • Data Analysis:

    • Record the G' and G'' values at a specific frequency (e.g., 1 Hz).

    • Calculate the percentage reduction in viscosity and elasticity for each this compound concentration compared to the control.

    • Plot the dose-response curve to determine the effective concentration (EC50).

Quantitative Data Summary

The following tables summarize representative quantitative data for the efficacy of thiol-based mucolytics from published studies. Note that specific values for this compound may vary depending on the experimental conditions.

Table 1: Effect of Thiol-Based Mucolytics on Sputum Viscoelasticity (In Vitro)

Mucolytic AgentConcentration% Reduction in Elastic Modulus (G')% Reduction in Viscous Modulus (G'')Reference
N-acetylcysteine20%Significant reductionSignificant reduction[9]
N-acetylcysteine1000-1500 mg/kg (in vivo)Dose-dependent decreaseDose-dependent decrease[15]
S-carboxymethylcysteineDose-relatedReduction observedReduction observed[16]

Table 2: Clinical Efficacy of Oral Thiol-Based Mucolytics in COPD

Mucolytic AgentDaily DoseOutcomeResultReference
N-acetylcysteine1200 mgReduced risk of exacerbationsOdds Ratio: 0.56 (vs. placebo)[10]
Carbocysteine1500 mgReduced risk of exacerbationsOdds Ratio: 0.45 (vs. placebo)[10]
Erdosteine600 mgReduced risk of exacerbationsOdds Ratio: 0.74 (vs. placebo)[10]

Mandatory Visualizations

Diagram 1: this compound's Mechanism of Action

Mecysteine_Mechanism cluster_mucin Mucin Glycoprotein Network (Viscous Mucus) cluster_result Reduced Mucus Viscosity M1 Mucin Polymer 1 SS Disulfide Bond (-S-S-) M1->SS M2 Mucin Polymer 2 SS->M2 M1_free Mucin Polymer 1 M2_free Mucin Polymer 2 This compound This compound (with -SH group) This compound->SS Cleavage of Disulfide Bond SH1 -SH SH2 -SH

Caption: this compound cleaves disulfide bonds in the mucin network.

Diagram 2: Experimental Workflow for Mucolytic Assay

Mucolytic_Workflow A Sputum Collection B Sample Homogenization (Vortexing) A->B C Aliquoting B->C D Treatment (this compound or Control) C->D E Incubation (37°C) D->E F Rheometer Loading E->F G Viscoelasticity Measurement (G', G'') F->G H Data Analysis (Dose-Response) G->H

Caption: Standardized workflow for a mucolytic assay.

Diagram 3: Signaling Pathways Potentially Influencing Assay Results

Signaling_Pathways cluster_stimuli Inflammatory Stimuli (in sputum) cluster_this compound This compound Effects cluster_pathways Cellular Signaling Pathways cluster_response Cellular Response LPS LPS, Cytokines NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK PI3K PI3K/Akt Pathway LPS->PI3K This compound This compound Antioxidant Antioxidant Effect (ROS Scavenging) This compound->Antioxidant Antioxidant->NFkB Inhibition Antioxidant->MAPK Inhibition Antioxidant->PI3K Modulation Inflammation Inflammation NFkB->Inflammation Mucin Mucin Gene Expression NFkB->Mucin MAPK->Inflammation PI3K->Mucin

References

Technical Support Center: Stabilization of Mecysteine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of mecysteine in different cell culture media. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and an overview of relevant signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound is a mucolytic agent, a derivative of the amino acid L-cysteine. In cell culture, its stability is a critical factor as it can readily oxidize. This degradation can lead to a loss of efficacy and the formation of byproducts that may be less soluble or even cytotoxic, potentially impacting experimental outcomes.

Q2: What are the main degradation products of this compound in cell culture media?

The primary degradation pathway for this compound, similar to cysteine, is oxidation. The thiol group (-SH) of this compound is susceptible to oxidation, leading to the formation of disulfide-bridged dimers (cystine derivatives) and other oxidized species.

Q3: How do different cell culture media affect this compound stability?

The composition of the cell culture medium can significantly influence the stability of this compound. Factors such as the presence of metal ions (e.g., iron), pH, and the concentration of other components can catalyze the oxidation of this compound. While specific comparative stability data between DMEM and RPMI-1640 for this compound is limited, the principles of cysteine stability apply. RPMI-1640 has a different amino acid and vitamin composition compared to DMEM, which could potentially influence the redox environment of the medium.[1]

Q4: Can high concentrations of this compound be toxic to cells?

Yes, high concentrations of cysteine and its derivatives can be cytotoxic. This toxicity is often linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress. It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the medium after adding this compound. Oxidation of this compound to its less soluble disulfide form.Prepare fresh this compound solutions immediately before use. Consider preparing stock solutions in a slightly acidic buffer to improve stability. Ensure thorough mixing upon addition to the medium.
Reduced cell viability or altered cell morphology after treatment. Cytotoxicity from high concentrations of this compound or its degradation products.Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Consider co-treatment with antioxidants like N-acetylcysteine (NAC) to mitigate oxidative stress.
Inconsistent or unexpected experimental results. Degradation of this compound over the course of the experiment, leading to a decrease in the effective concentration.Minimize the time between adding this compound and the experimental endpoint. For longer-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. Monitor the concentration of this compound in the medium over time using a suitable analytical method like HPLC.
Media color changes after adding this compound. Chemical reactions between this compound and media components, potentially accelerated by light or temperature.Protect media containing this compound from light. Store supplemented media at 2-8°C and use it promptly.

Data Presentation: Stability of N-Acetyl-L-Cysteine (NAC) in DMEM

As a proxy for this compound stability, the following table summarizes the stability of a related thiol-containing compound, N-acetyl-L-cysteine (NAC), in DMEM at different temperatures. This data suggests that temperature is a critical factor in the degradation of such compounds.[2]

Storage Condition Average Recovery (%) Interpretation
Refrigerated (2-8°C)96.4%Relatively stable
Room Temperature84.4%Moderate degradation
37°C78.8%Significant degradation

Experimental Protocols

Protocol: Determination of this compound Stability in Cell Culture Media using HPLC

This protocol outlines a general method for quantifying the concentration of this compound in cell culture media over time to assess its stability. This method is adapted from established protocols for related thiol compounds.[3][4]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

  • C18 reverse-phase HPLC column

  • This compound standard

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable ion-pairing agent

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., slightly acidified water or buffer) at a known concentration.

  • Spiking of Cell Culture Media: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration. Prepare samples for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Incubate the this compound-supplemented media under standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: At each time point, collect an aliquot of the medium.

  • Sample Preparation:

    • Centrifuge the collected medium to remove any cells or debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). The specific gradient will need to be optimized for this compound.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10-20 µL.

    • Detection: Monitor the absorbance at a wavelength appropriate for this compound (e.g., around 210-220 nm for the peptide bond) or use a fluorescence detector if a derivatization agent is employed.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in the collected samples by comparing their peak areas to the standard curve.

    • Plot the concentration of this compound as a function of time to determine its stability and calculate its half-life in the specific medium.

Signaling Pathways

This compound, as a cysteine derivative, can influence several cellular signaling pathways, primarily through its impact on the cellular redox state.

MAPK Signaling Pathway

Homocysteine, a metabolite related to cysteine, has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). This activation can be dependent on intracellular calcium levels and may not be directly mediated by oxidative stress.[5][6]

MAPK_Pathway This compound This compound/ Homocysteine Ca_ion Intracellular Ca²⁺ Increase This compound->Ca_ion Erk Erk (MAPK) Ca_ion->Erk activates AP1 AP-1 Activation Erk->AP1 activates Proliferation Cell Proliferation & ER Stress AP1->Proliferation leads to

Caption: this compound-related compounds can induce MAPK signaling.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Cysteine residues within the Keap1 protein act as sensors for oxidative stress. Modification of these cysteines by electrophiles or oxidants, potentially influenced by this compound's redox activity, can lead to the stabilization and nuclear translocation of the transcription factor Nrf2. Nrf2 then activates the expression of antioxidant genes.[7]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Cysteine-rich) Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome targets for Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates This compound This compound/ Oxidative Stress This compound->Keap1 modifies Cys residues ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: this compound may influence the Keap1-Nrf2 antioxidant pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. The redox state of the cell can influence NF-κB activation. While the precise effects of this compound on this pathway are not fully elucidated, related compounds like N-acetylcysteine have been shown to modulate NF-κB activity, suggesting a potential for this compound to influence inflammatory responses.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_cyto NF-κB (p50/p65) IkB->NFkB_cyto releases NFkB_nu NF-κB (p50/p65) NFkB_cyto->NFkB_nu translocates This compound This compound This compound->IKK may modulate DNA κB sites in DNA NFkB_nu->DNA binds to Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes activates

Caption: this compound may modulate the NF-κB inflammatory pathway.

References

Technical Support Center: Mecysteine Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Mecysteine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: Based on forced degradation studies of structurally similar compounds like S-carboxymethyl-L-cysteine, two primary degradation products of this compound have been identified.[1][2] Under thermal stress in a pH range of 5.0-7.0, the main degradation product is 5-oxo-thiomorpholine-3-carboxylic acid, which is a lactam of carbocysteine.[1][2] In the presence of moderately strong oxidizing agents, this compound can degrade into S-carboxymethyl-L-cysteine-(R/S)-sulphoxide.[1][2]

Q2: What are the typical conditions for inducing this compound degradation in a laboratory setting?

A2: Forced degradation studies are essential to understand the stability of this compound and to identify its potential degradation products. These studies typically involve exposing this compound to a variety of stress conditions that are more severe than accelerated stability testing.[3] Key stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[4]

  • Oxidation: Exposure to oxidizing agents like hydrogen peroxide (e.g., 0.5% H₂O₂).[1][2][4]

  • Thermal Stress: Heating the sample at various temperatures (e.g., 60°C and 80°C).[1][2]

  • Photostability: Exposing the sample to light sources according to ICH guidelines.[4]

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its degradation products.[5][6] Specifically, a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), is highly effective for separating and identifying the parent drug from its degradation products.[1][2][7] Anion-exchange chromatography with UV detection has also been successfully employed.[1][2]

Q4: What is a stability-indicating method and why is it important?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[3] It is crucial because it can distinguish the intact drug from its degradation products, ensuring that the measured concentration of the API is not artificially inflated by the presence of these impurities.[3]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its degradation products.

Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing, Broadening, Splitting) in HPLC 1. Column overload or contamination.[8] 2. Inappropriate mobile phase pH or composition. 3. Extra-column effects (e.g., long tubing, dead volume).[9] 4. Column degradation.1. Reduce sample concentration or injection volume. Flush the column with a strong solvent.[9] 2. Optimize the mobile phase pH and organic solvent ratio. 3. Use shorter tubing with smaller internal diameters. Check all connections for leaks or dead volumes.[9] 4. Replace the column with a new one.
Inconsistent Retention Times in HPLC 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations.[8] 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles. 2. Use a column oven to maintain a constant temperature.[8] 3. Equilibrate the column with the mobile phase for a sufficient time before analysis.
Low Signal Intensity or No Peak in LC-MS 1. Poor ionization of the analyte.[10] 2. Ion suppression from the matrix or mobile phase components.[11] 3. Incorrect MS settings.[11] 4. Analyte concentration below the limit of detection.1. Cysteine-containing compounds can be difficult to ionize. Optimize the ion source parameters (e.g., electrospray voltage, gas flow).[10] 2. Modify the sample preparation to remove interfering substances. Use a mobile phase with volatile buffers.[11] 3. Check and optimize MS parameters such as cone voltage and collision energy.[11] 4. Concentrate the sample or increase the injection volume.
Formation of Unexpected Peaks 1. Contamination from solvents, glassware, or the sample itself. 2. On-column degradation of the analyte. 3. Dimerization of cysteine-containing compounds (e.g., formation of cystine).[10]1. Use high-purity solvents and thoroughly clean all glassware. Analyze a blank sample to identify sources of contamination. 2. Adjust mobile phase pH or temperature to minimize on-column degradation. 3. Be aware of the potential for disulfide bond formation and consider using a reducing agent in the sample preparation if necessary.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To induce the degradation of this compound under various stress conditions to generate its potential degradation products for identification and characterization.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • pH meter

  • Thermostatic water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in water.

    • Add a specific volume of H₂O₂ (e.g., to achieve a final concentration of 0.5%).

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified period.

    • Dissolve the stressed solid sample in a suitable solvent for analysis.

    • Alternatively, prepare an aqueous solution of this compound and heat it at 60°C and 80°C in a controlled pH environment (e.g., pH 5.0, 6.0, 7.0).[1][2]

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the exposed sample.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound and its Degradation Products

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.

Instrumentation and Conditions (based on a similar compound[1][2]):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Zorbax SAX column (or equivalent anion-exchange column).

  • Mobile Phase: 200 mM phosphate solution at pH 4.0 and acetonitrile (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound at known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation studies to a suitable concentration with the mobile phase.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and UV spectra with those of the reference standard and by using mass spectrometry for structural elucidation.

Data Presentation

Table 1: Summary of this compound Degradation Products

Stress ConditionDegradation Product IdentifiedAnalytical MethodReference
Thermal (60°C and 80°C, pH 5.0-7.0)5-oxo-thiomorpholine-3-carboxylic acidAnion-exchange LC-MS[1][2]
Oxidative (0.5% H₂O₂)S-carboxymethyl-L-cysteine-(R/S)-sulphoxideAnion-exchange LC-MS[1][2]

Visualizations

Mecysteine_Degradation_Pathway This compound This compound Thermal_Stress Thermal Stress (60-80°C, pH 5-7) This compound->Thermal_Stress leads to Oxidative_Stress Oxidative Stress (e.g., 0.5% H2O2) This compound->Oxidative_Stress leads to Lactam 5-oxo-thiomorpholine-3-carboxylic acid Thermal_Stress->Lactam Sulphoxide S-carboxymethyl-L-cysteine-(R/S)-sulphoxide Oxidative_Stress->Sulphoxide Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Quantification Quantification of Degradants HPLC->Quantification Identification Identification of Degradation Products LCMS->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway Mecysteine_Sample This compound Sample Mecysteine_Sample->Acid Mecysteine_Sample->Base Mecysteine_Sample->Oxidation Mecysteine_Sample->Thermal Mecysteine_Sample->Photo

References

Validation & Comparative

Mecysteine vs. N-acetylcysteine: A Comparative Analysis of Mucolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mucolytic properties of mecysteine and N-acetylcysteine (NAC), two thiol-containing compounds utilized in the management of respiratory conditions characterized by excessive or viscous mucus. While both agents operate through a similar primary mechanism, this document collates available experimental data to objectively assess their performance and elucidates the cellular pathways they influence.

Executive Summary

Both this compound and N-acetylcysteine are established mucolytic agents that exert their primary effect by breaking disulfide bonds within the mucin polymer network, leading to a reduction in mucus viscosity. N-acetylcysteine is extensively studied, with a wealth of in vitro and clinical data supporting its efficacy. It has also been shown to possess antioxidant and anti-inflammatory properties, contributing to its therapeutic profile by reducing the expression of key mucin genes, MUC5AC and MUC5B.[1][2]

Conversely, high-quality, direct comparative studies and robust quantitative data on the mucolytic activity of this compound are notably limited in the available scientific literature. While its mechanism of action is understood to be analogous to that of N-acetylcysteine, a direct comparison of potency and efficacy based on experimental evidence is challenging. This guide, therefore, presents a comprehensive overview of the data available for N-acetylcysteine as a benchmark for understanding the therapeutic potential of this class of mucolytics.

Mechanism of Action: A Shared Pathway

The fundamental mucolytic action of both this compound and N-acetylcysteine is centered on their free sulfhydryl (-SH) groups. These groups participate in a thiol-disulfide exchange reaction, cleaving the disulfide bridges that cross-link high-molecular-weight glycoprotein fibers in mucus. This depolymerization of the mucin network results in a decrease in the viscosity and viscoelasticity of the mucus, facilitating its clearance from the respiratory tract through ciliary action and coughing.[3]

Quantitative Comparison of Mucolytic Activity

Due to the scarcity of direct comparative studies, this section focuses on the documented mucolytic efficacy of N-acetylcysteine. The following table summarizes quantitative data from in vitro experiments.

Agent Concentration Experimental Model Viscosity Reduction (%) Reference
N-acetylcysteine10 mg/mlArtificial Sputum6.0%[4]
N-acetylcysteine20 mg/mlArtificial Sputum9.8%[4]
N-acetylcysteine10 mg/10 mlEgg White Solution71.10% (API)[5][6]
N-acetylcysteine60 mg/10 mlEgg White Solution84.63% (Commercial tablet)[5][6]

Note: The significant variation in viscosity reduction is attributable to the different experimental models and measurement techniques employed.

Experimental Protocols

The assessment of mucolytic activity typically involves in vitro rheological studies on sputum or mucus simulants. A common methodology is outlined below.

In Vitro Sputum Viscosity Measurement
  • Sample Collection: Sputum is collected from patients with chronic respiratory diseases.

  • Homogenization: The collected sputum is gently homogenized to ensure consistency.

  • Treatment: The homogenized sputum is treated with varying concentrations of the mucolytic agent (e.g., N-acetylcysteine) or a placebo control.

  • Incubation: The treated samples are incubated at a physiologically relevant temperature (e.g., 37°C) for a specified duration.

  • Rheological Analysis: The viscosity and viscoelastic properties of the samples are measured using a rheometer (e.g., cone-and-plate or oscillating rheometer). Parameters such as dynamic viscosity (η) and elastic modulus (G') are recorded.

  • Data Analysis: The percentage reduction in viscosity is calculated by comparing the measurements of the treated samples to the control samples.

Signaling Pathways in Mucus Regulation

Mucus hypersecretion is a complex process regulated by various intracellular signaling pathways. Both pro-inflammatory and environmental stimuli can trigger these pathways, leading to the upregulation of mucin genes, primarily MUC5AC and MUC5B. N-acetylcysteine has been shown to modulate these pathways, contributing to its mucoregulatory effects beyond direct mucolysis.

One of the key pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway . Inflammatory mediators can activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This leads to the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus, where it binds to the promoter regions of target genes, including MUC5AC, to induce their transcription.[7][8][9][10]

Another critical pathway is the Epidermal Growth Factor Receptor (EGFR) - Mitogen-Activated Protein Kinase (MAPK) - Specificity Protein-1 (Sp1) signaling cascade . Activation of EGFR by various stimuli triggers a downstream phosphorylation cascade involving MEK and MAPK. Activated MAPK then phosphorylates the transcription factor Sp1, which in turn binds to the MUC5AC promoter and enhances its expression.[11][12][13]

N-acetylcysteine, through its antioxidant properties, can interfere with these signaling cascades, thereby reducing the inflammatory-driven hypersecretion of mucus.[2] The precise interactions of this compound with these pathways have not been as extensively documented.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis Sputum Sputum Collection Homogenization Homogenization Sputum->Homogenization Control Control (Saline) Homogenization->Control NAC N-acetylcysteine Homogenization->NAC This compound This compound Homogenization->this compound Incubation Incubation (37°C) Control->Incubation NAC->Incubation This compound->Incubation Rheometer Rheological Measurement Incubation->Rheometer Data Data Analysis (% Viscosity Reduction) Rheometer->Data Mucolytic_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_egfr EGFR-MAPK Pathway cluster_mucolytics Mucolytic Intervention Stimuli_NFKB Inflammatory Stimuli IKK IKK Activation Stimuli_NFKB->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Translocation IkBa->NFkB MUC5AC_NFKB MUC5AC Gene Expression NFkB->MUC5AC_NFKB Stimuli_EGFR Growth Factors / Oxidative Stress EGFR EGFR Activation Stimuli_EGFR->EGFR MAPK MAPK Cascade EGFR->MAPK Sp1 Sp1 Activation MAPK->Sp1 MUC5AC_EGFR MUC5AC Gene Expression Sp1->MUC5AC_EGFR NAC_this compound N-acetylcysteine / this compound NAC_this compound->IkBa Inhibits NAC_this compound->MAPK Inhibits

References

Head-to-head comparison of Mecysteine and Carbocysteine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of mucolytic and antioxidant agents, Mecysteine and Carbocysteine are two prominent cysteine derivatives frequently employed in respiratory therapies. While both molecules share a common amino acid backbone, structural distinctions fundamentally influence their mechanisms of action and biological activities. This guide provides a detailed head-to-head in vitro comparison of this compound and Carbocysteine, presenting supporting experimental data, detailed protocols, and visual representations of key pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Core Structural and Mechanistic Differences

This compound hydrochloride, the methyl ester of L-cysteine, is characterized by a free thiol (-SH) group. This functional group is central to its primary mucolytic action, where it directly breaks the disulfide bonds that cross-link mucin glycoproteins, leading to a reduction in mucus viscosity.[1] This free thiol also endows this compound with direct antioxidant properties by scavenging reactive oxygen species (ROS).[1]

In contrast, Carbocysteine (S-Carboxymethyl-L-cysteine) lacks a free thiol group; instead, it possesses a thioether bond.[2] Consequently, its mucolytic mechanism is not dependent on the direct cleavage of disulfide bonds.[3] Instead, Carbocysteine is believed to modulate the synthesis of respiratory tract glycoproteins, potentially restoring the normal balance of sialomucins and fucomucins, which contributes to a less viscous mucus.[3][4] Its antioxidant and anti-inflammatory effects are also well-documented, operating through mechanisms distinct from direct thiol-based scavenging.[2][5]

Due to the limited availability of direct in vitro comparative studies for this compound, data from studies on N-acetylcysteine (NAC), a structurally and functionally similar cysteine derivative with a free thiol group, will be utilized as a proxy to facilitate a more comprehensive comparison with Carbocysteine.

Quantitative Comparison of In Vitro Activities

The following table summarizes key quantitative data from in vitro studies on Carbocysteine and NAC (as a surrogate for this compound). These values highlight the different potencies and mechanisms of these compounds in various experimental models.

ParameterThis compound (as NAC)CarbocysteineKey Findings & References
Mucolytic Activity Effective at 10⁻³ - 10⁻¹ M in lowering the viscoelasticity of porcine gastric mucin.[6]Ineffective at pH 7.0, but shows mucolytic effect at pH 6.0 in porcine gastric mucin.[6]This compound (as NAC) demonstrates direct mucolytic activity over a range of concentrations at neutral pH, while Carbocysteine's effect is pH-dependent.
Antioxidant Activity Reduces intracellular ROS and protects against oxidative stress-induced apoptosis.[7][8]Scavenges H₂O₂, HOCl, OH•, and ONOO⁻ in cell-free systems and inhibits ROS generation from neutrophils.[5]Both compounds exhibit significant antioxidant properties, but through different mechanisms. This compound (as NAC) acts as a direct ROS scavenger and precursor to glutathione, while Carbocysteine also directly scavenges various ROS.
Anti-inflammatory Effects Inhibits the release of elastase and IL-8 from neutrophils at 10 mM.[9] Reduces the release of IL-1β, IL-8, and TNF-α at concentrations ≥300 μM.[5]Inhibits IL-8 and IL-6 release from IL-1β-induced airway epithelial cells.[5] Attenuates TNF-α-induced inflammation in human alveolar epithelial cells.Both agents demonstrate anti-inflammatory activity by modulating cytokine release, although the effective concentrations and specific cytokines affected may vary depending on the experimental model.
Effect on Neutrophil Activation Inhibits fMLP-induced respiratory burst and chemotaxis after prolonged in vivo administration, with in vitro inhibition of elastase and IL-8 release at 10 mM.[9]Inhibits ROS generation from rat neutrophils.[5]Both compounds can modulate neutrophil activity, a key component of the inflammatory response in respiratory diseases.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a framework for the in vitro evaluation of mucolytic, antioxidant, and anti-inflammatory properties.

In Vitro Mucolytic Activity Assay
  • Objective: To assess the ability of a compound to reduce the viscosity of mucus.

  • Method: A 20% porcine gastric mucin solution is prepared in a tris-HCl buffer. The test compounds (this compound or Carbocysteine) are incubated with the mucin solution at a physiological temperature (37°C) for 30 minutes at a specific pH (e.g., 7.0 or 6.0). The viscoelasticity of the mucin solution is then measured using a rheometer or the glass plate method. A decrease in viscoelasticity compared to a control (mucin solution without the test compound) indicates mucolytic activity.[6]

Reactive Oxygen Species (ROS) Scavenging Assay
  • Objective: To determine the direct antioxidant capacity of a compound against various ROS.

  • Method: This can be performed in cell-free systems. For example, to measure the scavenging of hydrogen peroxide (H₂O₂), a solution of the test compound is mixed with a known concentration of H₂O₂. The remaining H₂O₂ is then quantified spectrophotometrically. Similar assays can be designed for other ROS like hypochlorous acid (HOCl), hydroxyl radical (OH•), and peroxynitrite (ONOO⁻) using specific detection reagents.[5]

Inhibition of Cytokine Release from Airway Epithelial Cells
  • Objective: To evaluate the anti-inflammatory potential of a compound by measuring its effect on cytokine production.

  • Method: Human airway epithelial cells (e.g., NCI-H292) are cultured and stimulated with an inflammatory agent such as interleukin-1 beta (IL-1β). The cells are co-incubated with various concentrations of the test compound (this compound or Carbocysteine). After a specified incubation period, the cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines like IL-8 and IL-6 are measured using an enzyme-linked immunosorbent assay (ELISA). A reduction in cytokine levels in the presence of the test compound indicates anti-inflammatory activity.[5]

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows discussed in this guide.

Mucolytic_Mechanism cluster_this compound This compound (via free -SH) cluster_carbocysteine Carbocysteine (no free -SH) This compound This compound (-SH) Disulfide Mucin Disulfide Bonds (S-S) This compound->Disulfide Breaks bond ReducedMucin Reduced Mucin (-SH HS-) Disulfide->ReducedMucin Results in Viscosity Decreased Mucus Viscosity ReducedMucin->Viscosity Carbocysteine Carbocysteine Sialyltransferase Sialyltransferase Activity Carbocysteine->Sialyltransferase Stimulates MucinBalance ↑ Sialomucins ↓ Fucomucins Sialyltransferase->MucinBalance Leads to MucinBalance->Viscosity

Caption: Comparative Mucolytic Mechanisms.

Experimental_Workflow_Anti_inflammatory start Culture Airway Epithelial Cells stimulate Stimulate with IL-1β start->stimulate treat Treat with This compound or Carbocysteine stimulate->treat incubate Incubate treat->incubate collect Collect Supernatant incubate->collect elisa Measure IL-6 & IL-8 (ELISA) collect->elisa analyze Analyze Data: Compare to Control elisa->analyze Signaling_Pathway_Carbocysteine TNFa TNF-α ERK ERK1/2 Activation TNFa->ERK NFkB NF-κB Activation TNFa->NFkB Carbocysteine Carbocysteine Carbocysteine->ERK Inhibits Carbocysteine->NFkB Inhibits Inflammation Inflammatory Cytokine Release (IL-6, IL-8) ERK->Inflammation NFkB->Inflammation

References

A Comparative Analysis of the Antioxidant Efficacy of Mecysteine and Other Thiol-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of Mecysteine against other prominent thiol-containing antioxidants: N-acetylcysteine (NAC), Glutathione (GSH), and Cysteine. The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes. While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to draw meaningful comparisons and highlight areas for future research.

Introduction to Thiol Antioxidants

Thiol-containing compounds are a critical class of antioxidants that play a vital role in cellular defense against oxidative stress. The antioxidant activity of these molecules is primarily attributed to their thiol (-SH) group, which can donate a hydrogen atom to neutralize free radicals, thereby preventing cellular damage. This compound (L-cysteine methyl ester hydrochloride), N-acetylcysteine (NAC), Glutathione (GSH), and Cysteine are key examples of thiol antioxidants, each with unique pharmacokinetic and pharmacodynamic profiles.

This compound , a methyl ester of cysteine, is recognized for its mucolytic properties and also possesses antioxidant capabilities due to its thiol group. It is believed to neutralize reactive oxygen species (ROS), protecting tissues from oxidative damage. NAC, a derivative of cysteine, is a well-established antioxidant and a precursor to intracellular cysteine and GSH. GSH is a major endogenous antioxidant, crucial for maintaining the cellular redox balance. Cysteine is a semi-essential amino acid and a direct precursor to GSH, also capable of scavenging free radicals.

Comparative Antioxidant Efficacy: Experimental Data

The following tables summarize the available quantitative data on the antioxidant efficacy of this compound and other thiols from various in vitro antioxidant assays. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The assay measures the ability of the antioxidant to scavenge the stable DPPH radical. A lower IC50 value indicates higher antioxidant activity.

CompoundIC50 ValueSource
This compound (as N-caffeoyl cysteine Me ester) Superior to caffeic acid and L-ascorbic acid[1]
N-acetylcysteine (NAC) Data not consistently reported in comparative studies
Glutathione (GSH) Data not consistently reported in comparative studies
Cysteine Data not consistently reported in comparative studies

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.

CompoundTEAC Value (Trolox Equivalent Antioxidant Capacity)Source
This compound (as N-caffeoyl cysteine Me ester) Superior to caffeic acid and L-ascorbic acid[1]
N-acetylcysteine (NAC) Data not consistently reported in comparative studies
Glutathione (GSH) ~1.5 (in some studies)
Cysteine Data not consistently reported in comparative studies

Note: As with the DPPH assay, direct comparative TEAC values for this compound are not widely published. The performance of its derivative indicates strong potential.

Table 3: Cellular Antioxidant Activity (CAA)

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

CompoundCellular Antioxidant ActivitySource
This compound No specific data available from reviewed literature
N-acetylcysteine (NAC) Known to increase intracellular GSH levels, enhancing cellular antioxidant capacity
Glutathione (GSH) Poorly permeable to cells, limiting its direct efficacy in CAA
Cysteine Precursor to GSH, contributes to cellular antioxidant defense

Signaling Pathways of Thiol Antioxidants

Thiol antioxidants exert their protective effects through various cellular signaling pathways. Their primary mechanism involves the direct scavenging of reactive oxygen species. Additionally, they can modulate the activity of redox-sensitive transcription factors and enzymes involved in the cellular antioxidant response.

Thiol_Antioxidant_Signaling ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes Nrf2 Nrf2 ROS->Nrf2 activates Thiol Thiol Antioxidant (e.g., this compound, NAC, GSH, Cysteine) Thiol->ROS neutralizes OxidizedThiol Oxidized Thiol Thiol->OxidizedThiol Keap1 Keap1 Thiol->Keap1 modulates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1->Nrf2 inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes upregulates GSH_synthesis GSH Synthesis Cysteine Cysteine Cysteine->GSH_synthesis is a precursor for NAC NAC NAC->Cysteine provides

Caption: Signaling pathways of thiol antioxidants in cellular protection.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the design of comparative studies.

Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The color change from violet to yellow is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the thiol antioxidant in methanol at various concentrations.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of the sample solution. A control is prepared using 1 mL of methanol instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Workflow DPPH_prep Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample Solutions DPPH_prep->Mix Sample_prep Prepare Thiol Samples in Methanol Sample_prep->Mix Incubate Incubate 30 min in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

Principle: This assay involves the generation of the ABTS radical cation by reacting ABTS with potassium persulfate. The antioxidant capacity is quantified by measuring the reduction of the ABTS radical cation by the antioxidant.

Protocol:

  • Preparation of ABTS radical solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS solution: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve the thiol antioxidant in ethanol at various concentrations.

  • Reaction: Add 1 mL of the diluted ABTS solution to 10 µL of the sample solution.

  • Measurement: Measure the absorbance at 734 nm after 6 minutes.

  • Calculation: The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance by the sample to that of Trolox.

ABTS_Workflow ABTS_prep Prepare ABTS Radical Solution Mix Mix ABTS and Sample Solutions ABTS_prep->Mix Sample_prep Prepare Thiol Samples in Ethanol Sample_prep->Mix Measure Measure Absorbance at 734 nm after 6 min Mix->Measure Calculate Calculate TEAC Value Measure->Calculate

Caption: Experimental workflow for the ABTS radical scavenging assay.

Principle: This assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate with 25 µM DCFH-DA for 1 hour.

  • Treatment with Antioxidant: Remove the DCFH-DA solution and treat the cells with the thiol antioxidant at various concentrations for 1 hour.

  • Induction of Oxidative Stress: Add a peroxyl radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.

  • Measurement: Measure the fluorescence at an emission wavelength of 535 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Calculation: The CAA value is calculated from the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.

CAA_Workflow Cell_culture Culture HepG2 Cells in 96-well Plate DCFH_loading Load Cells with DCFH-DA Cell_culture->DCFH_loading Antioxidant_treatment Treat with Thiol Antioxidant DCFH_loading->Antioxidant_treatment AAPH_addition Induce Oxidative Stress with AAPH Antioxidant_treatment->AAPH_addition Fluorescence_measurement Measure Fluorescence Kinetics AAPH_addition->Fluorescence_measurement CAA_calculation Calculate CAA Value Fluorescence_measurement->CAA_calculation

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

This compound, along with other thiol-containing compounds like NAC, GSH, and Cysteine, demonstrates significant antioxidant potential. The primary mechanism of action involves the direct scavenging of free radicals and modulation of cellular antioxidant defense pathways. However, a direct and comprehensive comparison of the antioxidant efficacy of this compound against other key thiols using standardized in vitro and cellular assays is currently lacking in the scientific literature.

The available data suggests that derivatives of this compound possess potent antioxidant activity. To fully validate the antioxidant efficacy of this compound, further research is warranted. Specifically, head-to-head comparative studies employing the standardized protocols outlined in this guide (DPPH, ABTS, and CAA assays) are essential. Such studies would provide the much-needed quantitative data to establish a clear ranking of the antioxidant potential of this compound relative to other clinically and commercially relevant thiol antioxidants. This information will be invaluable for researchers, scientists, and drug development professionals in making informed decisions regarding the application of this compound in therapeutic and preventative strategies against oxidative stress-related conditions.

References

A Comparative Guide to the Mechanisms of Action: Mecysteine vs. Other Mucolytics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the mechanisms of action of mecysteine and other prominent mucolytic agents, including N-acetylcysteine (NAC), carbocisteine, bromhexine, and ambroxol. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively compare the performance and molecular pathways of these compounds.

Overview of Mucolytic Agents and Their Classifications

Mucolytic agents are a class of drugs designed to decrease the viscosity of mucus, thereby facilitating its removal from the respiratory tract.[1][2] This action is critical in managing respiratory conditions characterized by excessive or thickened mucus, such as chronic obstructive pulmonary disease (COPD), bronchitis, and cystic fibrosis.[3][4] Mucoactive agents can be broadly categorized based on their primary mechanism of action.[5][6]

  • Classic Mucolytics (Thiol-based): These agents, including this compound and N-acetylcysteine, possess a free thiol (-SH) group that directly breaks the disulfide bonds (-S-S-) cross-linking mucin glycoproteins.[3][7][8] This action depolymerizes the mucin network, leading to a rapid reduction in mucus viscosity.[9][10]

  • Mucoregulators: This class, most notably represented by carbocisteine, does not act by cleaving disulfide bonds directly.[11] Instead, it modulates the biosynthesis of mucin glycoproteins, restoring a healthier balance of sialomucins to fucomucins, which in turn normalizes mucus viscosity.[12][13]

  • Mucokinetics and Secretagogues: Agents like bromhexine and its active metabolite, ambroxol, primarily enhance mucus transport.[14][15] They work by stimulating the secretion of serous fluid, increasing the production of pulmonary surfactant, and enhancing mucociliary clearance.[15][16]

Comparative Mechanism of Action

This compound and N-acetylcysteine (NAC)

This compound hydrochloride and NAC share a primary mechanism of action centered on their thiol groups.[3][17] They directly cleave the disulfide bonds within the mucoprotein matrix, depolymerizing mucus and reducing its viscosity and elasticity.[7][9] This makes the mucus less tenacious and easier to expectorate.[3][10]

Beyond this direct mucolytic effect, both compounds exhibit significant antioxidant properties.[3] The thiol group can neutralize reactive oxygen species (ROS), protecting the respiratory epithelium from oxidative damage and reducing inflammation.[3][18] NAC, in particular, is a precursor to glutathione, a major endogenous antioxidant.

Thiol_Mucolytic_Mechanism cluster_Mucus Mucus Gel Matrix cluster_Drug Thiol-based Mucolytic cluster_Result Result MUC_A Mucin Glycoprotein SS_Bond Disulfide Bond (-S-S-) MUC_A->SS_Bond MUC_B Mucin Glycoprotein SS_Bond->MUC_B MUC_A_C Mucin Glycoprotein (-SH) MUC_B_C Mucin Glycoprotein (-SH) Drug This compound / NAC (with free -SH group) Drug->SS_Bond Cleavage Viscosity Decreased Mucus Viscosity MUC_A_C->Viscosity MUC_B_C->Viscosity

Carbocisteine

Carbocisteine's mechanism differs significantly from classic mucolytics.[19] It is a blocked thiol derivative and acts as a mucoregulator by influencing the intracellular synthesis of mucus.[11] The primary proposed mechanism is the stimulation of sialyl transferase activity, an enzyme that increases the production of sialomucins while reducing fucomucins.[11][12] This shift in mucin composition restores the viscoelastic properties of mucus toward a more normal state.[13] Carbocisteine has also demonstrated anti-inflammatory and antioxidant effects, potentially by suppressing pathways like NF-κB.[12][19]

Mucoregulator_Mechanism cluster_Mucins Mucin Production Carbocisteine Carbocisteine SialylT Sialyl Transferase Carbocisteine->SialylT Stimulates Sialo Sialomucins (Less Viscous) SialylT->Sialo Increases Fuco Fucomucins (More Viscous) SialylT->Fuco Decreases Result Normalized Mucus Viscosity Sialo->Result Fuco->Result

Bromhexine and Ambroxol

Bromhexine and its primary metabolite, ambroxol, function as mucokinetics and secretagogues.[14][15] Their mechanisms include:

  • Depolymerization of Mucopolysaccharides: They break down mucopolysaccharide fibers in mucus, which contributes to reducing viscosity.[16][20]

  • Stimulation of Serous Glands: They increase the secretion of a more watery, less viscous mucus from serous glands.[16]

  • Enhanced Surfactant Production: Ambroxol, in particular, stimulates the synthesis and release of pulmonary surfactant.[15][21] Surfactant acts as an anti-adhesive, reducing the stickiness of mucus to the bronchial walls and aiding its transport.[15][22]

  • Increased Ciliary Activity: Ambroxol has been shown to increase the ciliary beat frequency, enhancing the mechanical clearance of mucus.[15]

  • Anti-inflammatory and Antioxidant Effects: Both agents have demonstrated anti-inflammatory and antioxidant properties.[23][24]

Mucokinetic_Mechanism Drug Ambroxol / Bromhexine Action1 Stimulates Serous Gland Secretion Drug->Action1 Action2 Increases Surfactant Production Drug->Action2 Action3 Increases Ciliary Beat Frequency Drug->Action3 Effect1 Less Viscous Mucus Action1->Effect1 Effect2 Reduced Mucus Adhesion Action2->Effect2 Effect3 Enhanced Mechanical Transport Action3->Effect3 Result Improved Mucociliary Clearance Effect1->Result Effect2->Result Effect3->Result

Quantitative Data Comparison

The following tables summarize quantitative data from various experimental and clinical studies, comparing the effects of different mucolytics.

Table 1: Summary of Mechanistic and Therapeutic Effects

FeatureThis compoundN-acetylcysteine (NAC)CarbocisteineBromhexineAmbroxol
Drug Class Classic MucolyticClassic MucolyticMucoregulatorMucokineticMucokinetic, Secretagogue
Primary Mechanism Cleaves disulfide bonds in mucins[3][9]Cleaves disulfide bonds in mucins[7][17]Modulates mucin synthesis (↑Sialomucins, ↓Fucomucins)[11][12]Depolymerizes mucopolysaccharides, stimulates serous secretion[16][20]Stimulates surfactant production and ciliary beat frequency[15]
Antioxidant Effect Yes[3]Yes, precursor to glutathione[25]Yes[11][12]Minor/IndirectYes[24]
Anti-inflammatory Effect Yes[3]Yes[25]Yes, reduces IL-6, IL-8[19]Minor/IndirectYes, reduces pro-inflammatory cytokines[23][24]
Effect on Ciliary Activity IndirectIndirectIndirectEnhances ciliary activity[16]Increases ciliary beat frequency[15]

Table 2: Comparative Experimental and Clinical Data

Drug(s)Parameter MeasuredModel/Study TypeResultReference
N-acetylcysteine Mucus ViscosityIn vitro (Ileal neobladder mucus)NAC (10%) significantly decreased mucus viscosity compared to control.[26]
Bromhexine Mucus ViscoelasticityIn vivo (Mini-pigs)Reduced residual shear viscosity (p < 0.05) and increased shear compliance (p < 0.005) at doses of 0.5, 1.0, and 2.0 mg/kg.[27]
Bromhexine Mucociliary ClearanceHuman (Chronic bronchitis patients)Treatment with 16 mg three times daily for 14 days increased mucus clearance at 6 hours by 6.8% (p < 0.05).[14]
Carbocisteine Mucus ViscosityHuman (Chronic bronchitis patients)Treatment with 4.5 g daily for 5 days showed significant reductions in sputum viscosity and elasticity.[11]
Ambroxol Mucociliary Clearance & ViscosityAnimal (LPS-induced inflammation model)Inhalation of ambroxol inhibited MUC5AC expression, enhanced mucociliary clearance, and reduced viscosity.[23]
NAC vs. Ambroxol Clinical EfficacyHuman (Children with bronchopneumonia)The total effective treatment rate was significantly higher in the NAC group (94.83%) compared to the ambroxol group (82.26%) (P<0.05).[28]
Erdosteine vs. Carbocisteine vs. NAC Reduction in AECOPD Risk (vs. Placebo)Network Meta-analysis (COPD patients)Rank of effectiveness: Erdosteine > Carbocisteine > NAC. Erdosteine was the only one to significantly reduce the risk of at least one exacerbation and hospitalization.[29]

Experimental Protocols

Assessment of Mucus Viscoelasticity (Bromhexine)

This protocol is based on the methodology used to assess the effect of bromhexine hydrochloride (BHCl) on mucus in mini-pigs.[27]

  • Animal Model: Three mini-pigs with surgically established open-ended tracheal pouches for daily mucus collection.

  • Study Design: A crossover design with multiple treatment periods.

    • Control Period (5 days): Daily mucus collection without drug administration.

    • Treatment Period (5 days): BHCl administered twice daily at dose levels of 0.5, 1.0, and 2.0 mg/kg. Daily mucus collection.

    • Washout Period (5 days): Daily mucus collection without drug administration.

  • Sample Analysis: The viscoelastic properties of each mucus sample were determined using creep compliance analysis. This rheological technique measures the deformation (strain) of a material over time when a constant stress is applied.

  • Parameters Measured:

    • Instantaneous Shear Compliance (J₀): A measure of the initial elastic response.

    • Residual Shear Viscosity (ηN): A measure of the fluid-like behavior or flow of the mucus under prolonged stress.

  • Statistical Analysis: Data were analyzed to compare the viscoelastic parameters between control, treatment, and washout periods.

Experimental_Workflow_Rheology Start Start: Mini-Pig Model with Tracheal Pouch Control Phase 1: Control Period (5 days) - Daily Mucus Collection Start->Control Treatment Phase 2: BHCl Treatment (5 days) - Dosing: 0.5, 1.0, or 2.0 mg/kg BID - Daily Mucus Collection Control->Treatment Washout Phase 3: Washout Period (5 days) - Daily Mucus Collection Treatment->Washout Analysis Rheological Analysis (Creep Compliance) Washout->Analysis Results Data Interpretation - Compare Viscosity & Compliance - Statistical Analysis (p-value) Analysis->Results End Conclusion on BHCl Efficacy Results->End

Clinical Efficacy Comparison (NAC vs. Ambroxol)

This protocol is based on the methodology comparing N-acetylcysteine and ambroxol hydrochloride in children with bronchopneumonia.[28]

  • Patient Population: 120 children diagnosed with bronchopneumonia.

  • Study Design: Randomized controlled trial.

    • Experimental Group (n=58): Treated with N-acetylcysteine.

    • Control Group (n=62): Treated with ambroxol hydrochloride.

  • Drug Administration: Aerosol inhalation. (Specific dosages and frequencies would be detailed in the full study).

  • Primary Outcome Measures:

    • Clinical Efficacy Rate: Assessed based on the resolution of symptoms. The total effective rate was calculated.

    • Symptom Disappearance Time: Time (in days) for fever, cough, shortness of breath, and pulmonary rales to resolve.

    • Hospitalization Time: Duration of hospital stay.

  • Secondary Outcome Measures:

    • Cellular immune function indicators.

    • Quality of life assessment post-treatment.

  • Statistical Analysis: Comparison of outcomes between the two groups using appropriate statistical tests (e.g., t-test, chi-squared test) with a significance level of P<0.05.

Conclusion

This compound and other mucolytics employ distinct mechanisms to achieve the common goal of improving airway clearance.

  • This compound and NAC are potent, direct-acting mucolytics that sever disulfide bonds, offering rapid reduction in mucus viscosity, complemented by strong antioxidant effects.

  • Carbocisteine acts as a mucoregulator, offering a more subtle, long-term approach by normalizing the biochemical composition of mucus at the cellular level.

  • Bromhexine and Ambroxol are primarily mucokinetics, enhancing the physiological processes of mucus transport through increased ciliary action and surfactant production, with ambroxol being particularly effective in the latter.

The choice of a mucolytic agent in a therapeutic or research context depends on the specific pathophysiological characteristics of the respiratory disease. For conditions with highly viscous, dense mucus, the direct action of a thiol-based agent like this compound may be advantageous. In contrast, for chronic conditions requiring long-term modulation of mucus quality and enhancement of clearance mechanisms, a mucoregulator or mucokinetic might be more appropriate. The comparative data suggest that while all have demonstrated efficacy, their performance can vary depending on the specific condition and endpoints measured, as seen in the higher clinical efficacy of NAC in pediatric bronchopneumonia and the superior performance of erdosteine and carbocisteine in reducing COPD exacerbations in a meta-analysis.[28][29] Further head-to-head trials with standardized methodologies are required to fully elucidate the comparative performance of these agents across different respiratory diseases.

References

In Vitro Validation of MUC5AC Gene Expression Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overproduction of the MUC5AC mucin is a hallmark of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD) and asthma, leading to airway obstruction and increased susceptibility to infections.[1][2] Consequently, the modulation of MUC5AC gene expression presents a key therapeutic target. This guide provides an objective comparison of the in vitro effects of various compounds on MUC5AC expression, supported by experimental data and detailed methodologies to aid in the research and development of novel therapeutics.

Comparative Analysis of MUC5AC Expression Modulators

The following tables summarize the in vitro effects of N-acetylcysteine (NAC) and other compounds on MUC5AC gene and protein expression in various human airway epithelial cell lines. These studies typically involve stimulating the cells with an inflammatory agent to induce MUC5AC expression, followed by treatment with the compound of interest.

Table 1: Effect of N-Acetylcysteine (NAC) on Induced MUC5AC Expression

Cell LineInducerNAC ConcentrationEffect on MUC5AC mRNAEffect on MUC5AC ProteinReference
BEAS-2BRespiratory Syncytial Virus (RSV)Not specifiedSignificant reductionSignificant reduction[3]
A549RSV, Influenza A/BDose-dependentSignificant reductionSignificant reduction[4]
Calu-3Pseudomonas aeruginosa LPS0.3 - 30 mg/mLSignificant dose-dependent reductionNot Assessed[4]
16HBENot specified3 mmol/kgNot AssessedSignificant reduction[4]
NCI-H292H₂O₂1, 5, 10 mMSignificant inhibitionNot Assessed[4]
Calu-3Cigarette Smoke Extract10 mMSuppression of overexpressionSuppression of overexpression[5]

Table 2: Effect of Other Compounds on Induced MUC5AC Expression

CompoundCell LineInducerConcentrationEffect on MUC5AC mRNAEffect on MUC5AC ProteinReference
S-allylmercapto-l-cysteine (SAMC) SPC-A1Lipopolysaccharides (LPS)20 - 100µMDose-dependent suppressionDose-dependent attenuation[6]
Meclofenamate NCI-H292Phorbol 12-myristate 13-acetate (PMA)Not specifiedMarked reductionMarked reduction[7]
Artesunate NCI-H292Phorbol 12-myristate 13-acetate (PMA)1 - 20 µMInhibitionDose-dependent inhibition[8]
Eriodictyol NCI-H292Phorbol 12-myristate 13-acetate (PMA)1 - 20 µMSuppressionDose-dependent suppression[9]

Experimental Protocols

The following are generalized yet detailed methodologies for the key experiments cited in the comparative data tables. These protocols provide a foundation for designing and conducting in vitro studies to validate the effect of novel compounds on MUC5AC gene expression.

Cell Culture and Treatment
  • Cell Lines: Human airway epithelial cell lines such as NCI-H292, BEAS-2B, A549, or Calu-3 are commonly used.[5][8][10] Primary normal human bronchial epithelial (NHBE) cells can also be utilized for more physiologically relevant data.[11]

  • Culture Conditions: Cells are typically cultured in RPMI 1640 or DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of MUC5AC Expression: To mimic inflammatory conditions, cells are stimulated with inducers such as:

    • Phorbol 12-myristate 13-acetate (PMA) (e.g., 10 ng/mL)[8]

    • Interleukin-1β (IL-1β) (e.g., 10 ng/mL)[11]

    • Tumor Necrosis Factor-α (TNF-α)

    • Lipopolysaccharide (LPS)[6]

    • Cigarette Smoke Extract (CSE)[5]

    • Viral infection (e.g., RSV)[3]

  • Treatment with Test Compound: Cells are pre-treated with the test compound (e.g., Mecysteine, NAC) for a specific duration (e.g., 30 minutes to 1 hour) before the addition of the inducer. The treatment is typically maintained for 24 hours.[8]

Quantification of MUC5AC mRNA by RT-qPCR
  • RNA Extraction: Total RNA is isolated from the cultured cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the MUC5AC gene. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization. The relative expression of MUC5AC mRNA is calculated using the 2-ΔΔCt method.

Quantification of MUC5AC Protein
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Cell culture supernatants or cell lysates are collected.

    • The samples are added to microtiter plates coated with a MUC5AC-specific capture antibody.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, and the resulting colorimetric change is measured using a microplate reader. The concentration of MUC5AC is determined by comparison to a standard curve.[3]

  • Western Blotting:

    • Total protein is extracted from the cells, and the protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for MUC5AC.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

    • The protein bands are visualized using a chemiluminescence detection system.

Visualizing Experimental and Molecular Pathways

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams have been generated.

G cluster_workflow Experimental Workflow cluster_analysis 5. Analysis culture 1. Cell Culture (e.g., NCI-H292) pretreatment 2. Pre-treatment (Test Compound) culture->pretreatment stimulation 3. Stimulation (e.g., PMA, IL-1β) pretreatment->stimulation incubation 4. Incubation (24 hours) stimulation->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_collection Protein Collection (Lysate/Supernatant) incubation->protein_collection rt_qpcr RT-qPCR (MUC5AC mRNA) rna_extraction->rt_qpcr elisa_wb ELISA / Western Blot (MUC5AC Protein) protein_collection->elisa_wb

Caption: Experimental workflow for in vitro validation of a compound's effect on MUC5AC expression.

G cluster_pathways MUC5AC Regulation Signaling Pathways inducers Inflammatory Stimuli (IL-1β, PMA, LPS) receptors Cell Surface Receptors inducers->receptors egfr EGFR inducers->egfr ikb IκBα receptors->ikb activates mapk MAPK Pathway (ERK, p38) egfr->mapk nucleus Nucleus mapk->nucleus nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb->nucleus translocates muc5ac_gene MUC5AC Gene nucleus->muc5ac_gene activates transcription muc5ac_protein MUC5AC Protein (Mucin Production) muc5ac_gene->muc5ac_protein translation nac N-Acetylcysteine (NAC) (Potential Inhibition) nac->inducers scavenges ROS meclofenamate Meclofenamate (Inhibition) meclofenamate->ikb inhibits degradation

Caption: Key signaling pathways regulating MUC5AC gene expression.

Conclusion

The in vitro validation of compounds targeting MUC5AC gene expression is a critical step in the development of new therapies for muco-obstructive respiratory diseases. The data presented here demonstrate that N-acetylcysteine and other anti-inflammatory compounds can effectively inhibit induced MUC5AC expression in various airway epithelial cell models, primarily through the modulation of the NF-κB and MAPK signaling pathways. While direct evidence for this compound's effect on MUC5AC gene expression is currently lacking, its structural similarity to NAC suggests a potential for similar activity. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other novel compounds in regulating MUC5AC-driven mucus hypersecretion.

References

Navigating the Analytical Maze: A Comparative Guide to N-acetylcysteine Assays and the Challenge of Mecysteine Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-acetylcysteine (NAC) is paramount. This thiol-containing compound is not only a widely used mucolytic agent and an antidote for acetaminophen poisoning but also a potent antioxidant with therapeutic potential in various oxidative stress-related disorders. However, the analytical accuracy of NAC assays can be compromised by the presence of structurally similar compounds, most notably its S-methylated metabolite, Mecysteine (N-acetyl-S-methyl-L-cysteine). This guide provides a comprehensive comparison of common NAC assay methodologies, with a special focus on the potential for cross-reactivity and interference from this compound, supported by experimental protocols and data where available.

N-acetylcysteine and its metabolite, this compound, share a core chemical structure, with the key difference being the substitution at the sulfur atom: a free thiol group in NAC versus a methyl group in this compound. This seemingly minor structural variance has significant implications for their physicochemical properties and, consequently, their behavior in different analytical systems. The potential for this compound to interfere with NAC assays is a critical consideration, as co-measurement could lead to an overestimation of NAC concentrations, potentially impacting clinical decisions and research outcomes.

Comparative Analysis of N-acetylcysteine Assay Methodologies

The quantification of N-acetylcysteine in biological matrices and pharmaceutical formulations is predominantly achieved through spectrophotometric, fluorometric, and chromatographic techniques. Each method possesses distinct advantages and disadvantages, particularly concerning specificity and susceptibility to interference.

Spectrophotometric Assays

Spectrophotometric methods are often favored for their simplicity and cost-effectiveness. A common approach involves a redox reaction where NAC reduces a metal ion, which is then complexed with a chromogenic agent to produce a colored product that can be quantified.

While these methods are straightforward, their specificity can be a significant limitation. Any compound present in the sample with reducing properties similar to the thiol group of NAC could potentially interfere with the assay. Given that this compound lacks a free thiol group, its direct interference in redox-based spectrophotometric assays is expected to be minimal. However, interference could potentially arise from other endogenous or exogenous reducing agents present in the sample matrix.

Fluorometric Assays

Fluorometric methods for NAC analysis typically involve derivatization of the thiol group with a fluorogenic reagent. This approach offers higher sensitivity compared to spectrophotometry.

The specificity of fluorescence-based assays is contingent on the derivatizing agent's selectivity for the thiol group. Since this compound's thiol group is methylated, it should not react with thiol-specific fluorogenic probes. Therefore, direct cross-reactivity from this compound is unlikely in well-designed fluorometric assays. However, as with spectrophotometric methods, the presence of other thiol-containing compounds in the sample could lead to erroneously high NAC readings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying NAC from complex mixtures. When coupled with ultraviolet (UV) or fluorescence detection, HPLC offers a significant improvement in specificity over standalone spectrophotometric or fluorometric methods. The key to preventing interference in HPLC is achieving adequate chromatographic separation between NAC and potentially interfering compounds like this compound.

The structural similarity between NAC and this compound means that developing a robust HPLC method capable of baseline separating these two compounds is crucial. The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that must be optimized to ensure accurate quantification of NAC without interference from this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity. This technique combines the separation power of HPLC with the precise detection and quantification capabilities of tandem mass spectrometry.

LC-MS/MS can differentiate between NAC and this compound based on their different mass-to-charge ratios (m/z). Furthermore, by monitoring specific fragment ions (Multiple Reaction Monitoring - MRM), the method can provide an additional layer of specificity, virtually eliminating interference from co-eluting compounds. While direct experimental data on this compound interference in published NAC LC-MS/MS assays is scarce, the inherent specificity of the technique, when properly validated, should ensure minimal cross-reactivity.

Data Presentation: Performance of N-acetylcysteine Assay Methods

Assay Method Principle Typical Limit of Detection (LOD) Linearity (R²) Potential for this compound Interference Reference
Spectrophotometry Redox reaction with a chromogenic agent0.13 - 0.14 µM> 0.999Low (this compound lacks a free thiol group)[1]
HPLC with Fluorescence Detection Pre-column derivatization of the thiol group followed by chromatographic separation5 nM> 0.997Low to moderate (dependent on chromatographic separation)[2]
RP-HPLC with UV Detection Reversed-phase chromatographic separation with UV detection0.0001 mg/ml> 0.999Moderate (dependent on chromatographic separation)[3]
LC-MS/MS Chromatographic separation followed by mass spectrometric detection10 ng/mL> 0.99Very Low (High specificity from m/z and fragmentation)[4]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of N-acetylcysteine

This protocol is based on the reduction of Fe(III) by NAC and subsequent complexation of Fe(II) with 2,4,6-tripyridyl-s-triazine (TPTZ)[1].

  • Reagent Preparation:

    • Prepare a stock solution of 10 mM TPTZ in 0.06 M HCl.

    • Prepare a 0.5 M acetate buffer and adjust the pH to the desired range (e.g., 3.2–4.0).

    • Prepare a stock solution of Fe(III) of a known concentration.

  • Sample Preparation:

    • Dissolve the NAC-containing sample in deionized water.

    • For pharmaceutical preparations, powder the tablets or granules and dissolve a known weight in deionized water.

  • Assay Procedure:

    • In a cuvette, mix the sample solution, acetate buffer, TPTZ solution, and Fe(III) solution.

    • Allow the reaction to proceed for a set time at a controlled temperature (e.g., 25°C).

    • Measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (λmax).

  • Quantification:

    • Construct a calibration curve using standard solutions of NAC of known concentrations.

    • Determine the concentration of NAC in the sample by interpolating its absorbance on the calibration curve.

Protocol 2: RP-HPLC with UV Detection for N-acetylcysteine

This protocol is based on a reversed-phase HPLC method for the determination of NAC in pharmaceutical formulations[5].

  • Instrumentation and Chromatographic Conditions:

    • HPLC system with a UV-Vis detector.

    • C18 column (e.g., Phenomenex Luna C-18, 4.5 x 150 mm, 5µ).

    • Mobile phase: Isocratic mixture of Phosphate buffer (pH 3.0) and Acetonitrile (e.g., 95:5 v/v).

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 213 nm.

    • Injection volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of NAC standard in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution to various concentrations to construct a calibration curve.

    • Prepare the sample solution by dissolving the formulation in the mobile phase to a known concentration and filtering through a 0.45 µm filter.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the NAC peak based on its retention time.

    • Quantify the amount of NAC in the sample by comparing its peak area to the calibration curve.

Protocol 3: LC-MS/MS for N-acetylcysteine in Human Plasma

This protocol is based on a validated LC-MS/MS method for the determination of total NAC in human plasma[4].

  • Instrumentation and Conditions:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • Chromatographic column suitable for polar compounds.

    • Mobile phase gradient using appropriate aqueous and organic solvents.

    • Mass spectrometric detection in positive ESI mode with Multiple Reaction Monitoring (MRM).

    • MRM transitions: For NAC, m/z 164 → 122; for an isotope-labeled internal standard (d3-NAC), m/z 167 → 123.

  • Sample Preparation:

    • To an aliquot of human plasma, add the internal standard solution.

    • Perform protein precipitation using an appropriate agent (e.g., trichloroacetic acid).

    • Centrifuge the sample and collect the supernatant.

    • Inject the supernatant into the LC-MS/MS system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of NAC to the internal standard against the NAC concentration of the standards.

    • Determine the concentration of NAC in the plasma samples from the calibration curve.

Mandatory Visualizations

experimental_workflow_spectrophotometry Spectrophotometric Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification reagent_prep Reagent Preparation (TPTZ, Buffer, Fe(III)) mixing Mixing of Sample, Reagents reagent_prep->mixing sample_prep Sample Preparation (Dissolution) sample_prep->mixing reaction Color Development Reaction mixing->reaction Incubation measurement Absorbance Measurement reaction->measurement λmax quantification Concentration Determination measurement->quantification calibration Calibration Curve Construction calibration->quantification

Caption: Workflow for the spectrophotometric determination of N-acetylcysteine.

experimental_workflow_hplc HPLC Assay Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification mobile_phase_prep Mobile Phase Preparation separation Chromatographic Separation (C18) mobile_phase_prep->separation standard_prep Standard Solution Preparation injection Injection into HPLC System standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection injection->separation detection UV or Fluorescence Detection separation->detection calibration Calibration Curve (Peak Area vs. Conc.) detection->calibration quantification Concentration Calculation detection->quantification

Caption: General workflow for the HPLC-based analysis of N-acetylcysteine.

structural_comparison Structural Comparison and Potential for Interference cluster_key Key Structural Difference NAC N-acetylcysteine (NAC) HS-CH₂-CH(NHCOCH₃)COOH Free Thiol Group Reactive Assay {NAC Assay | {Spectrophotometry | Fluorescence | HPLC | LC-MS/MS}} NAC->Assay Target Analyte This compound This compound CH₃-S-CH₂-CH(NHCOCH₃)COOH Methylated Thiol Group Less Reactive This compound->Assay Potential Interference key NAC: -SH (reactive thiol) This compound: -S-CH₃ (methylated thiol)

Caption: Structural relationship between NAC and this compound and the potential for interference.

Conclusion and Recommendations

The accurate measurement of N-acetylcysteine is crucial for both clinical applications and research. While various analytical methods are available, their susceptibility to interference from the metabolite this compound varies significantly.

  • For routine analysis where high specificity is not paramount , spectrophotometric and fluorometric assays can be employed, keeping in mind the potential for interference from other thiol-containing compounds, though direct interference from this compound is likely low.

  • For research and clinical applications requiring high accuracy and specificity , HPLC with UV or fluorescence detection is a significant improvement. However, method development must focus on achieving baseline chromatographic separation of NAC from this compound and other potential interferents.

  • The gold standard for NAC quantification, especially in complex biological matrices, is LC-MS/MS . Its inherent high specificity, based on both chromatographic separation and mass spectrometric detection, minimizes the risk of interference from this compound and other structurally related compounds.

Researchers and clinicians should be aware of the analytical method used for NAC determination and its potential limitations. When there is a possibility of this compound presence, particularly in metabolic studies, the use of a highly specific method like LC-MS/MS is strongly recommended to ensure the reliability of the results. Further studies are warranted to generate direct quantitative data on the cross-reactivity of this compound in various N-acetylcysteine assays to provide a more complete picture of this analytical challenge.

References

A Comparative Guide to the Efficacy of Mecysteine and N-Acetylcysteine in Respiratory Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of mecysteine and its common alternative, N-acetylcysteine (NAC), in various respiratory epithelial cell lines. The information is compiled from in vitro studies to assist researchers in evaluating these mucolytic agents for potential therapeutic applications.

Executive Summary

Both this compound and N-acetylcysteine (NAC) demonstrate significant efficacy in preclinical studies involving respiratory epithelial cells, primarily through their mucolytic, antioxidant, and anti-inflammatory properties. This compound derivatives, such as S-ethyl cysteine and S-methyl cysteine, have been shown to protect bronchial epithelial cells from oxidative stress-induced injury by modulating inflammatory pathways like NF-κB and MAPK.[1] NAC is extensively studied and has been proven to reduce the expression of the primary mucin protein MUC5AC in various cell lines, including BEAS-2B and Calu-3, and also exhibits potent antioxidant and anti-inflammatory effects. While direct comparative in vitro studies are limited, this guide synthesizes available data to provide a comprehensive overview of their individual performance.

Comparative Data on Efficacy

The following tables summarize the quantitative data on the effects of this compound derivatives and N-acetylcysteine on key performance indicators in different respiratory epithelial cell lines.

Table 1: Effect of this compound Derivatives on BEAS-2B Human Bronchial Epithelial Cells

ParameterTreatmentConcentrationResult
Cell Viability S-ethyl cysteine (SEC) / S-methyl cysteine (SMC) + H₂O₂4, 8, 16 µmol/LDose-dependently preserved Bcl-2 expression and decreased caspase-3 expression, indicating protection against apoptosis.[1]
Oxidative Stress SEC / SMC + H₂O₂4, 8, 16 µmol/LReduced reactive oxygen species (ROS) generation and maintained the glutathione redox cycle.[1]
Inflammatory Response SEC / SMC + H₂O₂8, 16 µmol/LDecreased H₂O₂-induced release of inflammatory cytokines.[1]
Signaling Pathway Modulation SEC / SMC + H₂O₂4, 8, 16 µmol/LDose-dependently downregulated NF-κB p65 and p-p38 expression.[1]

Table 2: Effect of N-Acetylcysteine (NAC) on Mucin Production and Inflammation

Cell LineStimulusNAC ConcentrationEffect on MUC5AC
BEAS-2B Respiratory Syncytial Virus (RSV)1 mMSignificantly reduced RSV-induced MUC5AC mRNA and protein expression.[2][3][4]
Calu-3 Lipopolysaccharide (LPS)0.3, 3.0, 30 mMSignificantly decreased LPS-induced MUC5AC gene and mucin protein expression.[5]
Calu-3 Cigarette Smoke Extract (CSE)10 mMSuppressed CSE-induced MUC5AC overexpression.[6][7]
NHBECs (Normal Human Bronchial Epithelial Cells)RSV0.1, 1, 10 mMSignificantly reduced RSV-induced MUC5AC gene expression.[4]

Table 3: Comparative Mucolytic Activity (In Vivo)

ParameterN-acetylcysteine L-lysinate (NAL)N-acetylcysteine (NAC)
Mucus Viscoelasticity Significantly greater decreaseDecreased
Tracheal Mucus Velocity Significantly greater increaseIncreased
Chloride Content of Secretions IncreasedNo effect

Note: This data is from an in vivo study in dogs and provides an indirect comparison of a this compound derivative (NAL) and NAC.[8]

Signaling Pathways

The therapeutic effects of this compound and NAC are mediated through their interaction with key intracellular signaling pathways involved in inflammation and mucus production.

This compound Signaling Pathway

This compound derivatives exert their protective effects in bronchial epithelial cells by inhibiting oxidative stress-induced activation of the NF-κB and p38 MAPK pathways. This leads to a downstream reduction in the production of pro-inflammatory cytokines.

Mecysteine_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS ROS Oxidative_Stress->ROS induces This compound This compound (SEC/SMC) This compound->ROS inhibits p38_MAPK p38 MAPK Activation This compound->p38_MAPK inhibits NFkB NF-κB Activation This compound->NFkB inhibits Cell_Protection Cell Protection & Reduced Inflammation This compound->Cell_Protection ROS->p38_MAPK ROS->NFkB Inflammatory_Cytokines Inflammatory Cytokine Release p38_MAPK->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines

This compound's anti-inflammatory signaling pathway.
N-Acetylcysteine (NAC) Signaling Pathway

NAC's mechanism of action is multifaceted. It directly scavenges reactive oxygen species (ROS) and replenishes intracellular glutathione (GSH), a key antioxidant. By reducing oxidative stress, NAC inhibits the activation of the EGFR and NF-κB pathways, which are critical for the transcription of the MUC5AC gene.

NAC_Pathway Stimuli Stimuli (e.g., RSV, CSE, LPS) ROS ROS Stimuli->ROS induces EGFR EGFR Phosphorylation Stimuli->EGFR NAC N-Acetylcysteine (NAC) NAC->ROS scavenges GSH GSH NAC->GSH replenishes NAC->EGFR inhibits NFkB NF-κB Activation NAC->NFkB inhibits ROS->NFkB GSH->ROS neutralizes MUC5AC MUC5AC Gene Expression EGFR->MUC5AC NFkB->MUC5AC Mucus_Hypersecretion Mucus Hypersecretion MUC5AC->Mucus_Hypersecretion

NAC's antioxidant and mucoregulatory signaling pathway.

Experimental Protocols

This section outlines the general methodologies used in the cited studies to evaluate the efficacy of mucolytic agents in respiratory epithelial cell lines.

Cell Culture
  • BEAS-2B Cells: These immortalized human bronchial epithelial cells are typically cultured in a bronchial epithelial medium kit, maintained at 37°C in a 5% CO₂ incubator.

  • Calu-3 Cells: This human lung adenocarcinoma cell line is often grown in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS). For mucus production studies, they are cultured at an air-liquid interface for at least 21 days to form a polarized monolayer that secretes mucus.[9]

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of a mucolytic agent on respiratory epithelial cells.

Experimental_Workflow Start Start: Culture Respiratory Epithelial Cells Stimulation Induce Stress/Inflammation (e.g., H₂O₂, LPS, RSV) Start->Stimulation Treatment Treat with Mucolytic Agent (this compound or NAC) Stimulation->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Analysis Analyze Endpoints Incubation->Analysis Mucin Mucin Quantification (ELISA for MUC5AC) Analysis->Mucin Viability Cell Viability Assay (e.g., MTT, CCK-8) Analysis->Viability Inflammation Inflammatory Markers (ELISA for Cytokines) Analysis->Inflammation Signaling Signaling Proteins (Western Blot) Analysis->Signaling

General experimental workflow for mucolytic efficacy testing.
MUC5AC Quantification by ELISA

  • Sample Collection: Cell culture supernatants are collected after the treatment period.

  • Coating: A 96-well plate is coated with a capture antibody specific for MUC5AC and incubated.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample Incubation: The collected cell culture supernatants are added to the wells and incubated.

  • Detection: A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.[10][11]

  • Measurement: The absorbance is read using a microplate reader, and the concentration of MUC5AC is determined by comparison to a standard curve.[10]

Cell Viability Assay (CCK-8)
  • Cell Seeding: BEAS-2B cells are seeded in a 96-well plate.

  • Treatment: After reaching confluence, cells are treated with the test compounds (e.g., NAC) and/or stimulus (e.g., RSV) for a specified duration (e.g., 24 hours).[2]

  • Reagent Addition: CCK-8 solution is added to each well and incubated.

  • Measurement: The absorbance at 450 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[2]

Western Blot for Signaling Proteins
  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target signaling proteins (e.g., p-EGFR, NF-κB p65, p-p38) and then with a secondary antibody conjugated to an enzyme.

  • Detection: The signal is detected using a chemiluminescent substrate.

Conclusion

The available in vitro data suggests that both this compound and N-acetylcysteine are effective in mitigating key pathological features of respiratory diseases, such as mucus hypersecretion and inflammation, in relevant human respiratory epithelial cell lines. This compound derivatives show promise in protecting these cells from oxidative damage, while NAC has a well-documented ability to reduce mucin expression. The choice between these agents for further research and development may depend on the specific therapeutic target—be it direct mucolysis, anti-inflammatory action, or antioxidant protection. Direct comparative studies in these cell lines are warranted to definitively establish the relative potency and efficacy of these two important mucolytic agents.

References

A Comparative Analysis of the Safety Profiles of Mecysteine and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profiles of two prominent mucolytic agents, Mecysteine and N-acetylcysteine. By examining preclinical toxicity data and clinical adverse event profiles, this document aims to offer an objective resource for researchers and drug development professionals. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways.

Executive Summary

Both this compound and N-acetylcysteine are thiol-containing compounds utilized for their mucolytic properties. Their primary mechanism of action involves the disruption of disulfide bonds in mucoproteins, leading to reduced mucus viscosity. Additionally, both possess antioxidant capabilities. While N-acetylcysteine is extensively studied and widely used for various indications, including as an antidote for acetaminophen overdose, this compound is primarily indicated for respiratory conditions with excessive mucus production. This comparative analysis reveals that while both compounds exhibit a generally favorable safety profile, the nature and incidence of adverse events, as well as their acute toxicity, show notable differences.

Quantitative Safety Data Comparison

The following tables summarize the available quantitative data on the acute toxicity and clinical adverse event profiles of this compound and N-acetylcysteine.

Table 1: Acute Toxicity Data (LD50)
CompoundSpeciesRoute of AdministrationLD50 (mg/kg)
This compound hydrochloride MouseOral2,300
MouseIntraperitoneal1,340
N-acetylcysteine MouseOral>4,400[1]
MouseIntraperitoneal400 - 800[1]
MouseIntravenous3,800[1]
RatOral>5,050[1]
RatIntraperitoneal1,205[1]
RatIntravenous1,140[1]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Comparative Clinical Adverse Event Profiles
Adverse Event CategoryThis compoundN-acetylcysteine
Gastrointestinal Commonly reported (nausea, vomiting, stomach pain, diarrhea, constipation); generally mild and transient.[2]Oral: Nausea and vomiting (up to 33% of patients).[3] Diarrhea, flatus, and gastroesophageal reflux are also reported.[3] Intravenous: Nausea and vomiting (up to 9%).[4]
Hypersensitivity/Allergic Allergic reactions can occur, ranging from mild (skin rash, itching) to severe (swelling, dizziness, difficulty breathing, anaphylaxis).[2]Intravenous: Anaphylactoid reactions (non-IgE mediated) can occur in up to 18% of patients, characterized by rash, pruritus, angioedema, bronchospasm, and hypotension.[3] These reactions are typically rate-related.
Neurological Headaches have been reported and are generally mild and temporary.[2]Headaches can occur.[4]
Respiratory Increased coughing or a temporary worsening of respiratory symptoms may occur.[2]Inhaled: Can cause swelling in the mouth, runny nose, drowsiness, clamminess, and chest tightness.[5] Bronchospasm can occur, particularly in patients with asthma.[5]
Hepatic In rare instances, liver function abnormalities have been reported.[2]Generally considered hepatoprotective, especially in cases of acetaminophen overdose.[6]

Experimental Protocols

Acute Oral Toxicity Study (Based on OECD Guideline 423)

This protocol outlines the general procedure for determining the acute oral toxicity (LD50) of a substance.

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Test Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).[7][8][9]

Experimental Workflow:

Experimental Workflow: Acute Oral Toxicity (OECD 423) start Animal Selection and Acclimatization (e.g., Wistar rats, 5 days) fasting Fasting Period (Overnight, water ad libitum) start->fasting dosing Single Oral Gavage Administration of Test Substance fasting->dosing observation Observation Period (14 days) - Clinical signs of toxicity - Mortality - Body weight changes dosing->observation necropsy Gross Necropsy (All surviving animals at day 14) observation->necropsy data_analysis Data Analysis (Determination of LD50 class) necropsy->data_analysis

Workflow for an acute oral toxicity study.

Methodology:

  • Animal Selection: Young, healthy adult rodents (commonly rats) of a single sex are used. The animals are acclimatized to the laboratory conditions for at least five days before the study.[8]

  • Fasting: Animals are fasted overnight prior to dosing to promote absorption of the test substance. Water remains available.[8]

  • Dosing: The test substance is administered in a single dose via oral gavage. The dose volume is typically kept low (e.g., 1-2 mL/100g body weight).[8] The study proceeds in a stepwise manner with a few animals at each dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight over a 14-day period.[9]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.[9]

  • Data Analysis: The number of mortalities at each dose level is used to classify the substance into a toxicity category according to the Globally Harmonised System (GHS).

Clinical Assessment of N-acetylcysteine-Induced Anaphylactoid Reactions

This protocol outlines the typical management approach for patients who develop an anaphylactoid reaction to intravenous N-acetylcysteine.

Objective: To safely manage and, if necessary, continue N-acetylcysteine therapy in a patient experiencing an anaphylactoid reaction.

Clinical Management Workflow:

Clinical Management of NAC-Induced Anaphylactoid Reaction reaction Anaphylactoid Reaction Occurs (e.g., rash, angioedema, bronchospasm) stop_infusion Stop NAC Infusion reaction->stop_infusion assess Assess Severity stop_infusion->assess mild Mild Reaction (Flushing, Urticaria) assess->mild Mild severe Severe Reaction (Angioedema, Bronchospasm, Hypotension) assess->severe Severe antihistamines Administer Antihistamines (e.g., Diphenhydramine) mild->antihistamines supportive Provide Supportive Care (e.g., Epinephrine, Bronchodilators, IV Fluids) severe->supportive reassess Reassess Patient Condition (After 1 hour) antihistamines->reassess supportive->antihistamines restart Restart NAC Infusion (Potentially at a slower rate) reassess->restart Symptoms Resolved oral Consider Switching to Oral NAC reassess->oral Symptoms Persist

Management of NAC-induced anaphylactoid reactions.

Methodology:

  • Immediate Cessation: Upon the first signs of an anaphylactoid reaction (e.g., flushing, urticaria, angioedema, respiratory distress), the intravenous N-acetylcysteine infusion is immediately stopped.[6][10]

  • Severity Assessment: The severity of the reaction is quickly assessed to determine the necessary level of intervention.

  • Pharmacological Intervention:

    • For mild cutaneous reactions (flushing, urticaria), antihistamines such as diphenhydramine are administered.[6][10]

    • For more severe reactions involving angioedema, bronchospasm, or hypotension, more aggressive treatment is initiated, which may include epinephrine, bronchodilators, and intravenous fluids, in addition to antihistamines.[6][10]

  • Observation and Reassessment: The patient is closely monitored for at least one hour to ensure the resolution of symptoms.[6][10]

  • Resumption of Therapy: If the symptoms have resolved and N-acetylcysteine treatment is still indicated, the infusion may be restarted, often at a slower rate.[10]

  • Alternative Formulation: If the reaction is severe or recurs upon restarting the infusion, switching to an oral formulation of N-acetylcysteine may be considered, as anaphylactoid reactions are primarily associated with intravenous administration.[10][11]

Signaling Pathways

Mucolytic and Antioxidant Mechanisms of this compound

This compound exerts its therapeutic effects through two primary mechanisms: breaking down mucus and neutralizing harmful reactive oxygen species.

This compound's Dual Mechanism of Action This compound This compound thiol Thiol Group (-SH) This compound->thiol cleavage Cleavage of Disulfide Bonds thiol->cleavage neutralization Neutralization of ROS thiol->neutralization mucoproteins Mucoproteins (with disulfide bonds -S-S-) mucoproteins->cleavage reduced_viscosity Reduced Mucus Viscosity cleavage->reduced_viscosity ros Reactive Oxygen Species (ROS) ros->neutralization reduced_stress Reduced Oxidative Stress neutralization->reduced_stress

Dual mucolytic and antioxidant action of this compound.

This compound's free thiol (-SH) group directly interacts with and cleaves the disulfide bonds (-S-S-) that cross-link mucin glycoproteins in mucus.[12][13] This action breaks down the complex mucus structure, leading to a decrease in its viscosity and facilitating its clearance from the respiratory tract.[12] Concurrently, the thiol group can directly neutralize reactive oxygen species (ROS), thereby reducing oxidative stress and inflammation in the respiratory epithelium.[12]

Antioxidant and Anti-inflammatory Pathways of N-acetylcysteine

N-acetylcysteine's protective effects are multifaceted, primarily revolving around its role as a precursor to the major endogenous antioxidant, glutathione (GSH), and its ability to modulate inflammatory signaling pathways.

N-acetylcysteine's Antioxidant and Anti-inflammatory Pathways nac N-acetylcysteine (NAC) cysteine L-cysteine nac->cysteine inhibition Inhibition nac->inhibition gsh Glutathione (GSH) Synthesis cysteine->gsh neutralization ROS Neutralization gsh->neutralization ros Reactive Oxygen Species (ROS) ros->neutralization nfkb NF-κB Activation nfkb->inhibition cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) inhibition->cytokines prevents transcription inflammation Reduced Inflammation cytokines->inflammation

Antioxidant and anti-inflammatory actions of NAC.

N-acetylcysteine is readily deacetylated in the body to form L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[6] Increased GSH levels enhance the body's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[6] Independently of its role in GSH synthesis, N-acetylcysteine has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[12][14] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12] By inhibiting NF-κB, N-acetylcysteine can effectively suppress the inflammatory response.[12]

Conclusion

This comparative guide highlights the key safety aspects of this compound and N-acetylcysteine. Based on the available data, N-acetylcysteine has a higher threshold for acute oral toxicity in rodent models compared to this compound. Clinically, while both drugs can cause gastrointestinal side effects, intravenous N-acetylcysteine is notably associated with a risk of anaphylactoid reactions, a phenomenon less characterized for this compound. The antioxidant and anti-inflammatory mechanisms of N-acetylcysteine are well-defined, involving the replenishment of glutathione stores and inhibition of the NF-κB pathway. This compound's mechanisms are primarily understood through its direct mucolytic action and general ROS scavenging properties.

The significant gap in quantitative clinical safety data for this compound underscores the need for further research to enable a more direct and comprehensive comparison with N-acetylcysteine. Future head-to-head clinical trials would be invaluable in elucidating the relative safety and tolerability of these two important mucolytic agents.

References

Unraveling the Clinical Efficacy of Mecysteine: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro clinical efficacy of Mecysteine against other widely used mucolytic agents: N-acetylcysteine (NAC), Carbocisteine, and Erdosteine. This analysis is based on available experimental data on their mucolytic, antioxidant, and anti-inflammatory properties.

This compound hydrochloride is a mucolytic agent that works by breaking down the disulfide bonds in mucin glycoproteins, which are responsible for the viscosity of mucus. This action reduces the thickness of mucus, making it easier to clear from the airways.[1][2] Beyond its mucolytic function, this compound also possesses antioxidant properties, attributed to its thiol group, which can neutralize harmful reactive oxygen species (ROS).[1] This dual action suggests its potential in managing respiratory conditions characterized by excessive and thick mucus production.

Comparative In Vitro Efficacy

To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparative in vitro studies for this compound against the other agents are limited. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

Mucolytic Activity

The primary measure of a mucolytic agent's efficacy is its ability to reduce the viscosity of mucus. In vitro assays typically measure the percentage reduction in viscosity of a mucus simulant (e.g., mucin solution, egg white) after treatment with the compound.

CompoundConcentrationViscosity Reduction (%)In Vitro Model
This compound hydrochloride Data not availableData not availableData not available
N-acetylcysteine (NAC) 10-60 mg/10 mL71.10% - 84.63%Egg white solution[3]
20% solution (1:4 dilution)~51.3%Human meconium
Carbocisteine Not specifiedInhibited TNF-α-induced viscosity increaseMUC5AC fusion protein[1]
Erdosteine 300 mg (in vivo study reflected in sputum properties)Significant reductionSputum from chronic bronchitis patients[4]
Antioxidant Activity

The antioxidant capacity of these thiol-containing compounds is crucial for mitigating oxidative stress in respiratory diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this, with the IC50 value representing the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50
This compound hydrochloride Data not available
N-acetylcysteine (NAC) Data not available in direct DPPH comparison
Carbocisteine Data not available in direct DPPH comparison
Erdosteine (Metabolite 1) Data not available in direct DPPH comparison
Anti-inflammatory Activity

Chronic respiratory diseases are often characterized by inflammation. The ability of mucolytic agents to modulate the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), is a key aspect of their therapeutic potential. In vitro studies often use cell lines like macrophages or epithelial cells stimulated with lipopolysaccharide (LPS) to mimic inflammation.

CompoundCell LineStimulantIL-6 Inhibition
This compound hydrochloride Data not availableData not availableData not available
N-acetylcysteine (NAC) MC3T3-E1 cellsLPSSignificant inhibition[5]
Balb/3T3 cellsTNF-αInhibition of IL-6 mRNA increase[6]
Carbocisteine Human Alveolar Epithelial Cells (A549)TNF-αSignificant reduction in IL-6 production
Erdosteine RAW 264.7 macrophagesLPSInhibition of IL-6 production[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these mucolytics are mediated through various signaling pathways. Understanding these pathways provides insight into their mechanisms of action beyond simple mucolysis.

This compound: Disulfide Bond Cleavage

The primary mechanism of this compound is the direct cleavage of disulfide bonds within the mucin polymer network. This depolymerization reduces the viscoelasticity of mucus, facilitating its clearance.

Mecysteine_Mechanism This compound This compound (Thiol Group) Disulfide_Bond Mucin Disulfide Bonds (-S-S-) This compound->Disulfide_Bond Cleavage Mucin_Polymer Viscous Mucin Polymer Disulfide_Bond->Mucin_Polymer Maintains Structure Depolymerized_Mucin Less Viscous Mucin Mucin_Polymer->Depolymerized_Mucin Depolymerization

Mechanism of this compound's mucolytic action.
N-acetylcysteine (NAC): Multifaceted Action

NAC not only acts as a mucolytic but also serves as a precursor for glutathione (GSH), a major intracellular antioxidant. Furthermore, it can inhibit the pro-inflammatory NF-κB pathway.

NAC_Pathway cluster_mucolytic Mucolytic Action cluster_antioxidant Antioxidant Action cluster_antiinflammatory Anti-inflammatory Action NAC1 NAC (Thiol Group) Disulfide_Bond1 Mucin Disulfide Bonds NAC1->Disulfide_Bond1 Cleavage Viscosity_Reduction Reduced Mucus Viscosity Disulfide_Bond1->Viscosity_Reduction Leads to NAC2 NAC Cysteine L-Cysteine NAC2->Cysteine Precursor GSH Glutathione (GSH) Cysteine->GSH ROS ROS GSH->ROS Scavenges Neutralization Neutralization NAC3 NAC NFkB NF-κB Activation NAC3->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines Induces Inflammation_Reduction Reduced Inflammation NFkB->Inflammation_Reduction Leads to

Signaling pathways of N-acetylcysteine (NAC).
Carbocisteine: Mucoregulation and Anti-inflammatory Effects

Carbocisteine's mechanism involves the regulation of mucin synthesis and has been shown to suppress the NF-κB and ERK1/2 MAPK signaling pathways, in addition to activating the pro-survival Akt pathway.[1]

Carbocisteine_Pathway cluster_mucoregulation Mucoregulation cluster_antiinflammatory Anti-inflammatory Signaling cluster_cellsurvival Cell Survival Carbocisteine Carbocisteine Sialyltransferase Sialyltransferase Carbocisteine->Sialyltransferase Stimulates NFkB_ERK NF-κB & ERK1/2 Pathways Carbocisteine->NFkB_ERK Inhibits Akt Akt Pathway Carbocisteine->Akt Activates Sialomucins ↑ Sialomucins (Less Viscous) Sialyltransferase->Sialomucins Inflammation Inflammation NFkB_ERK->Inflammation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Signaling pathways of Carbocisteine.
Erdosteine: A Prodrug with Broad Activity

Erdosteine is a prodrug, and its active metabolite, Metabolite I (Met 1), is responsible for its mucolytic, antioxidant, and anti-inflammatory effects. It has been shown to inhibit the NF-κB pathway.[7]

Erdosteine_Pathway cluster_effects Therapeutic Effects cluster_signaling Signaling Pathway Erdosteine Erdosteine (Prodrug) Met1 Metabolite 1 (Met 1) (Active Thiol) Erdosteine->Met1 Metabolism Mucolytic Mucolytic Activity Met1->Mucolytic Antioxidant Antioxidant Activity Met1->Antioxidant Anti_inflammatory Anti-inflammatory Activity Met1->Anti_inflammatory NFkB_path NF-κB Pathway Met1->NFkB_path Inhibits Inflammation_path Inflammation NFkB_path->Inflammation_path

Mechanism and signaling of Erdosteine.

Experimental Protocols

The following are generalized protocols for the in vitro assays discussed in this guide. Specific parameters may vary between studies.

In Vitro Mucolytic Activity Assay (Viscosity Measurement)

Objective: To determine the effect of a mucolytic agent on the viscosity of a mucus simulant.

Materials:

  • Mucus simulant (e.g., porcine gastric mucin, egg white)

  • Test compound (this compound, NAC, etc.) at various concentrations

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Viscometer (e.g., rotational viscometer, suspended level viscometer)

  • Incubator at 37°C

Procedure:

  • Prepare a solution of the mucus simulant at a concentration that mimics physiological mucus viscosity.

  • Add the test compound at desired concentrations to the mucus simulant solution. A control sample with the vehicle (e.g., PBS) should be prepared.

  • Incubate the samples at 37°C for a specified time (e.g., 30 minutes).

  • Measure the viscosity of each sample using a viscometer according to the manufacturer's instructions.

  • Calculate the percentage reduction in viscosity relative to the control.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging capacity of the test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Test compound at various concentrations

  • Methanol or ethanol

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

  • Add a specific volume of the test compound at different concentrations to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

In Vitro Anti-inflammatory Assay (IL-6 Measurement in LPS-stimulated Macrophages)

Objective: To assess the ability of the test compounds to inhibit the production of the pro-inflammatory cytokine IL-6.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound at various concentrations

  • ELISA kit for IL-6

Procedure:

  • Culture macrophage cells to a suitable confluency in a multi-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Determine the percentage inhibition of IL-6 production by the test compound compared to the LPS-only control.

Conclusion

This compound, along with N-acetylcysteine, Carbocisteine, and Erdosteine, demonstrates significant potential in the management of respiratory diseases through its mucolytic, antioxidant, and anti-inflammatory properties. While the fundamental mechanism of disulfide bond cleavage is a common thread among these thiol-based drugs, there are nuances in their broader pharmacological profiles and signaling pathway interactions. The available in vitro data, although limited for direct comparison with this compound, suggests that all these agents are effective in reducing mucus viscosity and modulating inflammatory responses. Further head-to-head in vitro studies are warranted to delineate the comparative potency and efficacy of this compound, which will be invaluable for guiding clinical applications and future drug development in the field of respiratory medicine.

References

Benchmarking Mecysteine's performance against novel mucolytic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of mecysteine, a classic mucolytic agent, against emerging novel mucolytic agents. The objective is to present a clear, data-driven analysis to inform research and development in the field of muco-obstructive respiratory diseases. This document summarizes key performance indicators, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms of action.

Overview of Mucolytic Agents

Mucolytic agents are critical in the management of respiratory conditions characterized by the hypersecretion of viscous mucus, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF).[1] These agents work by altering the physicochemical properties of mucus, thereby facilitating its clearance from the airways.[2]

This compound , a thiol-based mucolytic, exerts its effect by breaking the disulfide bonds that cross-link mucin glycoproteins, which are responsible for the viscoelasticity of mucus.[3][4] This action reduces mucus viscosity and elasticity, making it easier to expectorate.[4] this compound, like other N-acetylcysteine (NAC) related compounds, also possesses antioxidant properties.[5][6]

Novel mucolytic agents are being developed to offer improved efficacy, faster onset of action, and potentially better safety profiles. This guide will focus on two promising novel agents:

  • Fexlamose (formerly AER-01 and MUC-031): A thiol-modified carbohydrate that cleaves mucin disulfide bridges, effectively liquefying mucus plugs.[7][8][9] It is designed for pulmonary delivery and has shown potent and fast-acting mucolytic activity in preclinical studies.[9][10]

  • Thymosin β4: A naturally occurring peptide with a range of biological activities, including anti-inflammatory, anti-fibrotic, and regenerative properties.[11][12] While not a classic mucolytic, its ability to modulate inflammation and promote tissue repair makes it a relevant emerging therapeutic for respiratory diseases.[13]

Quantitative Performance Comparison

The following tables summarize the available quantitative data comparing the mucolytic efficacy, anti-inflammatory effects, and cytotoxicity of these agents. It is important to note that direct head-to-head studies of this compound against these novel agents are limited in the publicly available literature. The data for Fexlamose (MUC-031) is presented from a comparative study against N-acetylcysteine (NAC), a compound structurally and mechanistically similar to this compound.

Table 1: Mucolytic Efficacy

AgentMetricResultSource
Fexlamose (MUC-031) Decrease in Sputum Elastic Modulus (G') in CF SputumLarger decrease than NAC and rhDNase[10][14]
Time to 50% reduction in G'~12.5 minutes[14][15]
Proportion of CF sputum samples with >50% G' reduction within 15 min69%[14][15]
N-acetylcysteine (NAC) Decrease in Sputum Elastic Modulus (G') in CF SputumLess effective than MUC-031[10][14]
Time to 50% reduction in G'~30 minutes[14][15]
Proportion of CF sputum samples with >50% G' reduction within 15 min25%[14][15]
This compound Reduction in Elastic Modulus of Mucus Gels (in vitro)Up to 70% reduction[4]

Table 2: Anti-inflammatory Effects

AgentModelMetricResultSource
Fexlamose (MUC-031) βENaC-Tg mice (model of muco-obstructive lung disease)Reduction in bronchoalveolar lavage (BAL) cellsSignificant decrease from 73,833 to 47,679 cells/mL[10]
Thymosin β4 Various in vitro and in vivo modelsInhibition of pro-inflammatory pathwaysDownregulates NF-κB and TGF-β1 signaling[2]
Reduction of pro-inflammatory cytokinesReduces levels of TNF-α[2]
This compound (as a thiol-based mucolytic) Murine model of LPS-induced ALI (Ambroxol, another mucolytic)Reduction of pro-inflammatory cytokines in BAL fluidSignificant decrease in TNF-α and IL-6[16]

Table 3: Cytotoxicity Profile

AgentAssayMetricResultSource
Fexlamose Phase 1 Clinical Trial (96 healthy volunteers)Adverse EventsMild to moderate, self-resolving; no serious adverse events[7][9]
This compound General Clinical UseCommon Side EffectsGastrointestinal discomfort (nausea, vomiting), headache[6]
Novel Mucolytics (general) In vitro cell viability assays (e.g., PrestoBlue)IC50 (Half-maximal inhibitory concentration)Data not yet publicly available for Fexlamose and Thymosin β4[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

In Vitro Mucolytic Efficacy Assessment (Sputum Rheology)

This protocol is used to measure the effect of a mucolytic agent on the viscoelastic properties of sputum.

  • Sputum Collection: Sputum samples are collected from patients with diagnosed muco-obstructive lung disease (e.g., cystic fibrosis).

  • Sample Preparation: Samples are treated with the mucolytic agent at a specified concentration or a vehicle control (e.g., phosphate-buffered saline).

  • Rheological Measurement: A cone-and-plate rheometer is used to measure the elastic (G') and viscous (G'') moduli of the sputum samples over a range of frequencies.[17]

  • Data Analysis: The percentage reduction in G' is calculated to determine the mucolytic efficacy. The time to achieve a 50% reduction in G' is also determined to assess the speed of onset.[14][15]

In Vitro Cytotoxicity Assessment (Cell Viability Assay)

This protocol assesses the potential toxicity of a mucolytic agent on respiratory cells.

  • Cell Culture: Human bronchial epithelial cells (e.g., BEAS-2B) or more complex 3D human airway models (e.g., MucilAir™) are cultured.[3]

  • Exposure: The cells are exposed to varying concentrations of the mucolytic agent for a defined period (e.g., 24 hours).

  • Viability Measurement: A cell viability reagent (e.g., PrestoBlue) is added to the cell cultures. This reagent measures the metabolic activity of viable cells.[3]

  • Data Analysis: The fluorescence or absorbance is measured, and the half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxicity of the agent.[18]

In Vivo Anti-inflammatory Effect Assessment (Murine Model)

This protocol evaluates the anti-inflammatory properties of a mucolytic agent in a living organism.

  • Animal Model: A relevant animal model of lung inflammation is used, such as mice with lipopolysaccharide (LPS)-induced acute lung injury or transgenic models like the βENaC-Tg mouse.[10][16]

  • Treatment: The animals are treated with the mucolytic agent or a placebo.

  • Bronchoalveolar Lavage (BAL): At a specified time point after treatment, BAL is performed to collect fluid and cells from the lungs.

  • Inflammatory Marker Analysis: The BAL fluid is analyzed for the total and differential cell counts. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using techniques like ELISA.[16]

  • Data Analysis: The levels of inflammatory cells and cytokines in the treated group are compared to the control group to determine the anti-inflammatory effect.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action for this compound and the novel mucolytic agents.

Mecysteine_Mechanism cluster_mucus Mucus Gel Mucin_Polymers Mucin Polymers (Cross-linked by Disulfide Bonds) Broken_Mucin Depolymerized Mucin (Reduced Viscosity) Mucin_Polymers->Broken_Mucin Leads to This compound This compound (-SH group) This compound->Mucin_Polymers Cleaves Disulfide Bonds (-S-S-)

Mechanism of Action of this compound.

Fexlamose_Mechanism cluster_mucus_plug Mucus Plug Mucin_Disulfide Mucin Disulfide Cross-links Liquefied_Mucus Liquefied Mucus Mucin_Disulfide->Liquefied_Mucus Results in Fexlamose Fexlamose (Thiol-modified Carbohydrate) Fexlamose->Mucin_Disulfide Cleaves Disulfide Bridges

Mechanism of Action of Fexlamose.

Thymosin_B4_Pathway cluster_inflammatory Inflammatory Signaling Thymosin_B4 Thymosin β4 NF_kB NF-κB Pathway Thymosin_B4->NF_kB Inhibits TGF_B1 TGF-β1 Pathway Thymosin_B4->TGF_B1 Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production NF_kB->Pro_inflammatory_Cytokines Promotes Fibrosis Fibrosis TGF_B1->Fibrosis Promotes

Anti-inflammatory Signaling of Thymosin β4.

Experimental_Workflow Start Mucolytic Agent Development In_Vitro_Efficacy In Vitro Efficacy (Sputum Rheology) Start->In_Vitro_Efficacy In_Vitro_Toxicity In Vitro Toxicity (Cell Viability Assays) Start->In_Vitro_Toxicity In_Vivo_Studies In Vivo Animal Studies (Inflammation & Efficacy) In_Vitro_Efficacy->In_Vivo_Studies In_Vitro_Toxicity->In_Vivo_Studies Clinical_Trials Clinical Trials (Phase 1, 2, 3) In_Vivo_Studies->Clinical_Trials End Regulatory Approval Clinical_Trials->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Mecysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Mecysteine (also known as L-cysteine methyl ester hydrochloride), is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards.

This compound is a derivative of the amino acid L-cysteine. Like many laboratory chemicals, it requires careful handling and a specific disposal protocol to prevent potential harm to personnel and the environment. Improper disposal can lead to chemical reactions, contamination of water sources, and potential health hazards.

The primary guideline for the disposal of this compound is to treat it as a chemical waste product and dispose of it through an approved waste disposal plant.[1][2] This should always be done in accordance with prevailing country, federal, state, and local regulations.[3] Never dispose of this compound by flushing it down the drain or mixing it with general household garbage.[4]

Step-by-Step Disposal Protocol for this compound

To ensure the safe and compliant disposal of this compound, follow these essential steps:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including protective gloves, clothing, and eye/face protection.[1]

  • Waste Collection:

    • Collect waste this compound, whether in solid form or in solution, in a designated and compatible chemical waste container.

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound hydrochloride."

    • Do not mix this compound with other incompatible waste streams.[5]

  • Container Management:

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • Store the container in a designated and secure waste accumulation area.

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

    • For liquid spills, absorb the solution with an inert, non-combustible material, such as sand or earth, and place it in the chemical waste container.

  • Professional Disposal:

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in compliance with environmental regulations.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Key Disposal and Safety Information

ParameterGuidelineSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2]
Regulatory Compliance Follow all applicable federal, state, and local regulations for hazardous waste disposal.[3]
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.[1]
Storage of Waste Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][2]
Incompatible Materials Strong oxidizing agents, Metals.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Mecysteine_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Labeled Chemical Waste Container B->C D Is the waste mixed with other chemicals? C->D E Segregate from Incompatible Waste D->E Yes F Add to Container D->F No E->F G Seal Container Tightly F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Store in Designated Hazardous Waste Area H->I J Arrange for Pickup by Licensed Waste Disposal Service I->J K Provide Safety Data Sheet (SDS) to Vendor J->K L Document Waste Transfer K->L

References

Personal protective equipment for handling Mecysteine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mecysteine. It outlines the necessary personal protective equipment (PPE), operational procedures for handling and disposal, and emergency protocols to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.[1][2][3][4]

Protection Type Specific Equipment Purpose Standard
Eye and Face Protection Chemical safety goggles with side shields or a face shieldTo protect against splashes and dustOSHA 29 CFR 1910.133 or European Standard EN166[5]
Hand Protection Nitrile or neoprene glovesTo prevent skin contactASTM D6978 or equivalent[4]
Body Protection Laboratory coat, disposable gown, or chemical-resistant coverallsTo prevent contamination of personal clothing and skinPolyethylene-coated polypropylene or other laminate materials[4]
Respiratory Protection NIOSH-approved N95 or N100 respiratorTo be used when handling powder outside of a chemical fume hood or if dust is generatedNIOSH-approved[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.

  • Personnel handling the incoming shipment should wear appropriate PPE as a precautionary measure.

2. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][6]

  • Keep it away from incompatible materials such as strong oxidizing agents, oxygen, metals, and butyl rubber.[5]

  • Ensure the storage area is clearly marked with appropriate hazard signs.

3. Handling and Use:

  • All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation risk.[3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling the substance.[1][2]

  • Do not eat, drink, or smoke in the area where this compound is handled.[2]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

4. Disposal:

  • This compound waste is considered pharmaceutical waste and must not be disposed of with household garbage or poured down the drain.[1][7]

  • All contaminated materials, including empty containers, gloves, and lab coats, should be collected in a designated, labeled hazardous waste container.

  • Dispose of the waste through a licensed biomedical waste disposal company.[7]

  • Alternatively, utilize local drug take-back programs if available for small quantities from non-commercial entities.[7][8]

Mecysteine_Handling_Workflow Figure 1: this compound Handling Workflow Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Intact Waste_Collection Waste Collection Receiving->Waste_Collection Damaged Handling Handling in Fume Hood Storage->Handling Experiment Experimental Use Handling->Experiment Experiment->Waste_Collection Disposal Licensed Disposal Waste_Collection->Disposal

Figure 1: this compound Handling Workflow

Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the substance with an inert material (e.g., sand, diatomite).

  • Clean: Carefully sweep or scoop up the contained material into a designated hazardous waste container. Decontaminate the spill area with a suitable cleaning agent.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE, including respiratory protection.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[2][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[2][6][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Mecysteine_Spill_Response Figure 2: this compound Spill Response Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major Wear_PPE Wear Full PPE Small_Spill->Wear_PPE Activate_Emergency Activate Emergency Response Large_Spill->Activate_Emergency Contain Contain with Absorbent Wear_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Figure 2: this compound Spill Response Plan

Disposal Plan

The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: Used gloves, gowns, shoe covers, and any materials used for cleaning spills should be placed in a clearly labeled, sealed container for hazardous pharmaceutical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Any needles or syringes used in the handling of this compound should be disposed of in a designated sharps container.

Disposal Route:

  • All this compound waste must be disposed of through an approved hazardous waste management service.[7]

  • Do not dispose of this compound in standard laboratory trash or down the drain.[1][7]

  • Maintain a manifest for all hazardous waste shipments for regulatory compliance.

By adhering to these safety protocols and operational plans, laboratories can ensure the safe handling of this compound, protecting both personnel and the environment.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.